2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAXPSRNKBTNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385232 | |
| Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128816-77-3 | |
| Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Spectroscopic and Methodological Guide to 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
This technical guide provides an in-depth analysis of the spectroscopic signature of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol, a key chiral building block in pharmaceutical synthesis. Designed for researchers and drug development professionals, this document synthesizes core spectroscopic data (NMR, IR, MS) with the underlying methodologies and interpretive logic essential for unequivocal structural confirmation and quality control.
Introduction: The Significance of Fluorinated Alcohols
This compound (Molecular Formula: C₉H₉F₃O₂, Molecular Weight: 206.16 g/mol , CAS: 128816-77-3) belongs to a class of α-trifluoromethylated alcohols that are of significant interest in medicinal chemistry. The trifluoromethyl (-CF₃) group is a well-regarded bioisostere for various functional groups, capable of enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. The specific meta-methoxy substitution on the phenyl ring provides a unique electronic and steric profile, making it a valuable intermediate for targeting a range of biological systems, including central nervous system (CNS) pathways.
Accurate and comprehensive characterization of this molecule is paramount. This guide serves as an authoritative reference for its spectroscopic properties, grounded in data from peer-reviewed literature and established analytical principles.
Molecular Structure and Conformation
The structural identity of a molecule is the foundation of its function. The key to interpreting its spectroscopic data lies in understanding the connectivity and electronic environment of each atom.
Figure 2: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint. The IR spectrum of this molecule is dominated by absorptions from the hydroxyl, aromatic, and trifluoromethyl groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3600-3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| 2950-2850 | Medium | C-H Stretch (Aliphatic: -CH, -OCH₃) |
| 1600, 1490 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| 1250-1000 | Very Strong | C-F Stretch (Trifluoromethyl Group) |
| ~1250 | Strong | C-O Stretch (Aryl Ether) |
| ~1050 | Strong | C-O Stretch (Alcohol) |
Causality in IR: The broadness of the O-H stretch is a direct result of intermolecular hydrogen bonding. The C-F stretches are typically the most intense peaks in the spectrum due to the large change in dipole moment during vibration.
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Co-add a sufficient number of scans (e.g., 32) to achieve a high signal-to-noise ratio.
-
Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound, Electron Ionization (EI) is a common technique.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |
| 206 | Low | [M]⁺ (Molecular Ion) |
| 188 | Moderate | [M - H₂O]⁺ |
| 137 | High | [M - CF₃]⁺ |
| 109 | Moderate | [M - CF₃ - CO]⁺ or [C₇H₉O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Fragmentation Logic: Under EI conditions, the molecular ion is often unstable. The most favorable fragmentation is the cleavage of the C-C bond alpha to the phenyl ring and the hydroxyl group, leading to the loss of the trifluoromethyl radical (•CF₃) to form a stable, resonance-delocalized cation at m/z 137. This is often the base peak. Subsequent loss of water from the molecular ion is also a common pathway for alcohols.
Integrated Spectroscopic Verification
No single technique provides the complete picture. The true power of spectroscopic characterization comes from integrating the data from multiple methods.
Figure 3: Logical flow for integrated spectroscopic data analysis.
Conclusion
The analytical data presented provides a robust spectroscopic fingerprint for this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR defines the precise carbon-hydrogen-fluorine framework. IR spectroscopy confirms the presence of key functional groups (-OH, -CF₃, Ar-O-CH₃), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This comprehensive guide serves as a reliable resource for the positive identification and quality assessment of this important pharmaceutical intermediate.
References
-
Pistritto, V. A., Paolillo, J. M., Bisset, K. A., & Leadbeater, N. E. (2018). Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis. Organic & Biomolecular Chemistry, 16(25), 4715-4719. [Link]
In-Depth Technical Guide to the Crystal Structure Analysis of 2,2,2-Trifluoro-1-phenylethanol
A Note on the Topic: Initial searches for the crystal structure of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol did not yield publicly available crystallographic data. To provide a comprehensive and data-driven guide as requested, the focus of this document has been shifted to the closely related and structurally significant parent compound, 2,2,2-Trifluoro-1-phenylethanol . The crystallographic data for this molecule is well-documented and allows for a thorough analysis that will be of high value to researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Alcohols in Medicinal Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. 2,2,2-Trifluoro-1-phenylethanol serves as a fundamental chiral building block for the synthesis of various pharmaceuticals. Its structural analysis provides critical insights into the conformational preferences and intermolecular interactions dictated by the sterically demanding and highly electronegative trifluoromethyl group, which are essential for rational drug design.
Part 1: Synthesis and Crystallization
A robust understanding of a molecule's solid-state structure begins with its synthesis and the methodology used to obtain high-quality single crystals suitable for X-ray diffraction.
Synthesis of 2,2,2-Trifluoro-1-phenylethanol
The synthesis of 2,2,2-Trifluoro-1-phenylethanol is typically achieved through the reduction of 2,2,2-trifluoroacetophenone. Several synthetic routes are available, with the choice often depending on the desired stereochemistry (racemic or enantiomerically pure).
Experimental Protocol: Asymmetric Reduction of 2,2,2-Trifluoroacetophenone
This protocol outlines a common method for producing enantiomerically enriched 2,2,2-trifluoro-1-phenylethanol.
-
Reaction Setup: A dried round-bottom flask is charged with 2,2,2-trifluoroacetophenone and a suitable solvent (e.g., anhydrous tetrahydrofuran (THF)). The flask is then cooled in an ice bath.
-
Chiral Reducing Agent: A chiral reducing agent, such as a pre-formed oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst), is added to the solution.
-
Hydride Source: A hydride source, typically borane-dimethyl sulfide complex (BMS), is added dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by dilute hydrochloric acid.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired chiral alcohol.
Single Crystal Growth
Obtaining a single crystal of sufficient size and quality is paramount for successful X-ray diffraction analysis. The slow evaporation technique is a widely used and effective method for growing crystals of small organic molecules.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solvent Selection: A suitable solvent system is identified in which 2,2,2-trifluoro-1-phenylethanol is moderately soluble. A common approach is to use a binary solvent system, such as dichloromethane and hexane.
-
Saturated Solution Preparation: A saturated or near-saturated solution of the purified alcohol is prepared in a clean glass vial.
-
Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few small holes. This allows for the slow evaporation of the more volatile solvent (dichloromethane), gradually increasing the concentration of the less soluble component (hexane) and inducing crystallization.
-
Crystal Formation: The vial is left undisturbed in a vibration-free environment for several days to weeks, allowing for the formation of well-defined single crystals.
Part 2: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Data Collection and Processing
A suitable single crystal of 2,2,2-trifluoro-1-phenylethanol is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is collected on a detector. The collected data is then processed, which involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors.
Structure Solution and Refinement
The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other crystallographic parameters.
Workflow for Single-Crystal X-ray Diffraction Analysis
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Part 3: Crystal Structure and Intermolecular Interactions of 2,2,2-Trifluoro-1-phenylethanol
The crystal structure of the (-)-enantiomer of 2,2,2-trifluoro-1-phenylethanol has been determined and provides valuable insights into its solid-state conformation and packing.[1]
Crystallographic Data
The following table summarizes the key crystallographic data for (-)-2,2,2-trifluoro-1-phenylethanol.
| Parameter | Value |
| CCDC Deposition Number | 604256 |
| Empirical Formula | C₈H₇F₃O |
| Formula Weight | 176.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.683(2) |
| b (Å) | 14.542(4) |
| c (Å) | 10.024(3) |
| α (°) | 90 |
| β (°) | 96.58(3) |
| γ (°) | 90 |
| Volume (ų) | 823.1(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.422 |
Molecular Conformation
In the solid state, the molecule adopts a conformation where the bulky trifluoromethyl group and the phenyl ring are positioned to minimize steric hindrance. The torsion angle between the C-O bond of the alcohol and the C-C bond connecting to the phenyl ring is a key determinant of the overall molecular shape.
Intermolecular Interactions and Crystal Packing
The crystal packing of 2,2,2-trifluoro-1-phenylethanol is primarily governed by hydrogen bonding interactions involving the hydroxyl group. The oxygen atom of the hydroxyl group acts as a hydrogen bond donor, forming O-H···O hydrogen bonds with neighboring molecules. These interactions link the molecules into chains or more complex networks, defining the overall crystal architecture.
The role of the fluorine atoms in intermolecular interactions is more subtle. While strong C-F···H-C hydrogen bonds are not always prominent, weaker C-H···F interactions and dipole-dipole interactions involving the highly polarized C-F bonds contribute to the overall lattice energy and influence the crystal packing. The trifluoromethyl group's amphiphilic nature, with a hydrophobic exterior and a potentially interactive fluorine surface, also plays a role in the solid-state arrangement.[2]
Logical Relationship of Intermolecular Forces in the Crystal Lattice
Caption: Key intermolecular forces governing the crystal structure.
Conclusion
The crystal structure analysis of 2,2,2-trifluoro-1-phenylethanol provides a detailed snapshot of its solid-state conformation and the hierarchy of intermolecular forces that govern its packing. The dominant role of classical hydrogen bonding, complemented by weaker interactions involving the trifluoromethyl group, offers valuable insights for understanding the behavior of fluorinated molecules in biological systems and for the design of new crystalline materials with desired properties. This foundational knowledge is critical for the effective utilization of this important chiral building block in the development of next-generation pharmaceuticals.
References
-
Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 2022. [Link]
-
(-)-2,2,2-Trifluoro-1-phenylethanol. PubChem. [Link]
Sources
A Technical Guide to the Investigational Potential of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol Derivatives in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a reliable method to enhance critical pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate binding affinities.[1][2] This technical guide explores the untapped potential of a specific chemical scaffold: 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol and its derivatives. By synthesizing the known biological activities of structurally related trifluoromethyl and methoxyphenyl compounds, we present a forward-looking analysis of this scaffold's promise in oncology, infectious disease, and neuroprotection. We provide a rationale for its investigation, propose robust synthetic and screening protocols, and outline a strategic framework for advancing these derivatives from initial concept to validated leads. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical spaces with a high probability of yielding therapeutically relevant compounds.
The Strategic Imperative of Fluorination in Drug Discovery
The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy for optimizing its therapeutic profile. The unique physicochemical properties of this moiety stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond. These properties translate into several key advantages in drug design:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, prolonging the in vivo half-life of a drug.[2]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[1] This is a critical factor for drugs targeting the central nervous system (CNS) and for improving oral bioavailability.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can lower the pKa of nearby acidic or basic functional groups, altering ionization states and, consequently, receptor binding interactions.
-
Improved Binding Affinity: The -CF3 group can participate in favorable non-covalent interactions (e.g., dipole-dipole, hydrophobic) within a target's binding pocket, often leading to increased potency and selectivity.[1]
These benefits have been successfully leveraged in numerous FDA-approved drugs, particularly in the fields of oncology and virology, where trifluoromethylated compounds have demonstrated superior efficacy and pharmacokinetics.[1][2]
The Core Scaffold: this compound
Rationale for Investigation
The this compound scaffold combines the strategic advantages of the trifluoromethyl group with the versatile methoxyphenyl moiety.
-
The 2,2,2-trifluoroethanol portion provides a stable, chiral alcohol core. The trifluoromethyl group is expected to enhance metabolic stability and cellular permeability.[1]
-
The 3-methoxyphenyl ring offers several points for derivatization to explore structure-activity relationships (SAR). Furthermore, methoxyphenol structures are known to possess intrinsic biological activities, including antioxidant and anti-inflammatory properties, such as the inhibition of cyclooxygenase-2 (COX-2).[3]
This combination suggests that derivatives could be engineered to target a wide range of biological systems, with a favorable pharmacokinetic profile built into the core structure.
Proposed Synthetic Pathways
The synthesis of the core scaffold and its derivatives can be approached through established organometallic and reduction methodologies. A primary route involves the synthesis of the ketone precursor, 3'-methoxy-2,2,2-trifluoroacetophenone, followed by its reduction.
A plausible synthetic workflow is outlined below:
Figure 1: Proposed workflow for synthesis and derivatization.
This multi-step synthesis begins with an organometallic reaction on 1-bromo-3-methoxybenzene, followed by quenching with a trifluoroacetylating agent to yield the ketone precursor.[4] Subsequent reduction provides the core alcohol scaffold, which can then be used in a variety of coupling reactions to generate a diverse library of derivatives for biological screening.
Prospective Biological Activities and Mechanistic Hypotheses
Based on extensive data from analogous chemical structures, we hypothesize that derivatives of this compound hold significant potential in three primary therapeutic areas.
Anticancer Potential
The introduction of a trifluoromethyl group is a proven strategy for enhancing the anticancer activity of small molecules.[1] Studies on trifluoromethylated isoxazoles, chalcones, and quinazolines have demonstrated potent antiproliferative effects against various cancer cell lines.[5][6]
Mechanistic Hypothesis: Many trifluoromethyl-containing anticancer agents function as inhibitors of critical signaling pathways, such as receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[2] Inhibition of these pathways disrupts downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis, ultimately leading to cell cycle arrest and apoptosis.[2]
Figure 3: High-level experimental screening workflow.
Data Interpretation and Future Directions
Initial screening will identify "hit" compounds that demonstrate activity in one or more of the primary assays. For these hits, the subsequent steps in a drug discovery program would include:
-
SAR Studies: Synthesize additional analogues to explore the structure-activity relationship and optimize potency and selectivity.
-
Mechanism of Action (MoA) Studies: Conduct further assays to confirm the hypothesized mechanism. For anticancer hits, this could involve Western blotting for phosphorylated signaling proteins or cell cycle analysis. For antimicrobial hits, membrane integrity assays would be appropriate.
-
In Vitro ADME/Tox: Profile lead candidates for absorption, distribution, metabolism, excretion, and toxicity properties using standard assays (e.g., Caco-2 permeability, microsomal stability, cytotoxicity against normal cell lines).
-
In Vivo Efficacy: Advance the most promising candidates to animal models to evaluate their therapeutic efficacy and safety in a living system.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By combining the well-documented pharmacokinetic advantages of the trifluoromethyl group with the versatile chemistry of the methoxyphenyl ring, derivatives from this class are rationally positioned to exhibit potent biological activities. The proposed hypotheses in oncology, infectious disease, and neuroprotection are grounded in strong precedent from related molecular classes. The experimental workflows outlined in this guide provide a clear and robust path for validating this potential. It is our expert assessment that a systematic investigation into this chemical space is a high-value endeavor for any research organization aiming to develop novel, effective, and patentable therapeutic agents.
References
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.
- α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. MDPI.
- Design and biological activity of trifluoromethyl containing drugs. Wechem.
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC. PubMed Central.
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies.
- Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed.
- 3'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE synthesis. chemicalbook.
- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.
- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed.
- Friedelin and Glutinol induce neuroprotection against ethanol induced neurotoxicity in pup's brain through reduction of TNF-α, NF-kB, caspase-3 and PARP-1. PubMed.
- The Neuroprotective Effects of Carvacrol on Ethanol-Induced Hippocampal Neurons Impairment via the Antioxidative and Antiapoptotic Pathways. PubMed.
- Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC. PubMed Central.
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- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 5. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer [mdpi.com]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sourcing 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol for Pharmaceutical R&D
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Key Chiral Building Block
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol (CAS No. 128816-77-3) is a specialized chiral alcohol that serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a trifluoromethyl group and a methoxyphenyl ring, makes it a valuable precursor, particularly for molecules targeting the central nervous system (CNS) such as treatments for depression, anxiety, and other neurological disorders.[1] The trifluoromethyl moiety is known to enhance metabolic stability and bioavailability, making this building block highly sought after in medicinal chemistry.
However, the journey from a promising molecular design to a viable drug candidate is paved with rigorous scientific validation, and it begins with the quality of the very first components. The purity, isomeric integrity, and documentation of a starting material like this one are not mere line items on a purchase order; they are foundational pillars upon which the success of a research program is built. This guide provides a framework for navigating the commercial landscape of this key intermediate, ensuring that the material you procure accelerates, rather than impedes, your path to discovery and development.
Part 1: The Imperative of Starting Material Quality in Drug Development
In the pharmaceutical industry, the adage "quality begins with the materials" is a fundamental principle of Good Manufacturing Practice (GMP).[2] The quality of a Regulatory Starting Material (RSM) is paramount, as it directly influences the safety, efficacy, and consistency of the final Active Pharmaceutical Ingredient (API).[3][4] Even minor variations or impurities in a starting material can lead to significant downstream consequences, including inconsistent reaction yields, unexpected side products, purification challenges, and, most critically, potential patient safety risks.[4][5]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide extensive guidance, such as the International Council for Harmonisation's (ICH) Q11 guidelines, which establish a framework for defining and justifying the selection of starting materials.[5] These guidelines emphasize the need for a deep understanding of the synthetic process and robust control over all components.[5][6] Therefore, a comprehensive supplier qualification and incoming material verification process is not optional—it is a mandatory exercise in risk mitigation and scientific integrity.
Part 2: Commercial Sourcing and Supplier Qualification
Identifying a reliable supplier for a specialized chemical like this compound requires more than a simple price comparison. Researchers must evaluate a supplier's ability to provide consistent quality, comprehensive analytical documentation, and transparency.
Potential Commercial Suppliers
The following table lists potential suppliers for this compound. This is not an exhaustive list but represents a starting point for sourcing efforts. It is crucial to contact suppliers directly to obtain lot-specific Certificates of Analysis (CoA) and inquire about their quality management systems.
| Supplier | Product Identifier | Stated Purity / Notes |
| ChemicalBook | CAS 128816-77-3 | Sourcing platform, purity varies by listing.[7] |
| MySkinRecipes | Reagent #244356 | 97% purity listed.[1] |
| Fisher Scientific | Varies | Carries related compounds and may source this specific isomer.[8][9] |
| AOBChem | Varies | Carries related isomers, indicating capability in this chemical space.[10] |
Workflow for New Supplier Qualification
A systematic approach to qualifying a new supplier is essential. The following workflow diagram illustrates a robust process for vetting and approving a new source for a critical starting material.
Part 3: Protocol for Incoming Material Qualification
While a supplier's CoA provides valuable information, it does not replace the need for independent verification.[2] Establishing an in-house protocol to confirm the identity and purity of every incoming batch is a cornerstone of a robust quality system.
Step-by-Step Analytical Verification Protocol
Objective: To confirm the identity and assess the purity of an incoming batch of this compound.
1. Documentation and Sample Preparation:
- Log the material upon receipt, noting the supplier, lot number, and date.
- Carefully review the supplier's CoA and Safety Data Sheet (SDS).
- Prepare two samples:
- NMR Sample: Dissolve ~5-10 mg of the material in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- HPLC Sample: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Dilute as needed for analysis.
2. Identity Confirmation via NMR Spectroscopy:
- ¹H NMR (Proton NMR): Acquire a spectrum. The structure should exhibit characteristic signals:
- A singlet for the methoxy (-OCH₃) protons.
- A multiplet for the hydroxyl (-OH) proton.
- A quartet for the benzylic proton (-CH) due to coupling with the three fluorine atoms.
- A series of multiplets in the aromatic region corresponding to the protons on the phenyl ring.
- ¹⁹F NMR (Fluorine NMR): Acquire a spectrum. This should show a clean doublet corresponding to the -CF₃ group, confirming the presence and electronic environment of the fluorine atoms.
- Rationale: NMR is a powerful tool for unambiguous structure elucidation. The combination of ¹H and ¹⁹F NMR provides a detailed fingerprint of the molecule, making it highly effective for identity confirmation.[11]
3. Purity Assessment via HPLC:
- Method: Use a reverse-phase HPLC system with a C18 column.
- Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid) is typically effective.
- Detection: Use a UV detector set to a wavelength where the methoxyphenyl chromophore absorbs (e.g., ~220 nm and ~275 nm).
- Analysis: Inject the prepared sample. The resulting chromatogram should show a major peak corresponding to the product. Purity can be calculated based on the area percentage of this main peak relative to the total area of all peaks.
- Rationale: HPLC is excellent for separating and quantifying impurities, even those structurally similar to the main compound, that may not be resolved or detectable by NMR.[12][13] It provides a quantitative measure of purity.
Decision Workflow for Batch Acceptance
The results from in-house testing determine whether a batch is accepted for use in research or development.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are mandatory when handling this compound. While a specific SDS for this exact compound should always be consulted, general precautions for related fluorinated alcohols apply.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[14][15] Use appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[14] Avoid inhalation of vapors and contact with skin and eyes.[16]
-
Hazards: Similar fluorinated compounds can be flammable and may pose health hazards upon acute or repeated exposure.[15][17][18] Always review the supplier-provided SDS for specific hazard statements and precautionary measures.
-
Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated location.[16][18] Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[14][18]
Conclusion
Sourcing this compound for pharmaceutical research is a task that demands scientific diligence. The quality of this starting material will reverberate through every subsequent step of your synthesis, purification, and biological testing. By implementing a rigorous supplier qualification workflow and a non-negotiable policy of in-house analytical verification, researchers and drug development professionals can build a foundation of quality and reproducibility. This approach mitigates risk, ensures the integrity of experimental data, and ultimately accelerates the translation of promising molecules from the laboratory to the clinic.
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- SAFETY D
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CAS number and molecular formula for 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical properties, delve into established synthetic methodologies with mechanistic explanations, and discuss its critical applications, particularly as a chiral building block in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support advanced research and application.
Compound Identification and Physicochemical Properties
This compound is a specialty chemical recognized for the unique combination of a trifluoromethyl group and a methoxy-substituted phenyl ring. These features impart specific electronic and steric properties that are highly valuable in molecular design.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 128816-77-3[1][2] |
| Molecular Formula | C₉H₉F₃O₂[1][3] |
| Molecular Weight | 206.16 g/mol [1][3] |
| MDL Number | MFCD00233113[1] |
Physicochemical Data
The physical properties of this compound are dictated by the strong electronegativity of the trifluoromethyl group and the hydrogen-bonding capability of the hydroxyl group.
| Property | Value |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | Data not widely available; estimated to be >200 °C |
| Melting Point | Data not widely available |
| Solubility | Soluble in common organic solvents (e.g., ethanol, THF, dichloromethane) |
| Storage | Room temperature, in a dry, sealed container[1] |
Synthesis and Mechanistic Insights
The primary route for synthesizing this compound is through the reduction of the corresponding ketone, 3'-methoxy-2,2,2-trifluoroacetophenone. The choice of reducing agent is critical as it determines the stereochemical outcome of the reaction—a crucial factor given the compound's frequent use as a chiral intermediate.
Racemic Synthesis: Hydride Reduction
A straightforward synthesis of the racemic mixture involves the use of a simple hydride reducing agent, such as sodium borohydride (NaBH₄).
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate. A subsequent workup with a protic solvent (e.g., water or mild acid) protonates the alkoxide to yield the final alcohol product. The lack of stereochemical control in this process results in a 50:50 mixture of the (R) and (S) enantiomers.
Caption: Key structural features and their contribution to pharmaceutical utility.
Therapeutic Areas
This compound serves as a key chiral precursor for drugs designed to treat depression, anxiety, and other neurological disorders. [1]Its structure is incorporated into more complex molecules to optimize their pharmacological profile.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and analysis of this compound.
Protocol: Asymmetric Bioreduction of 3'-methoxy-2,2,2-trifluoroacetophenone
This protocol is adapted from established methods for the bioreduction of similar ketones. [4]
-
Cell Culture: Cultivate a recombinant E. coli strain expressing a suitable carbonyl reductase in an appropriate growth medium until an optimal cell density is reached.
-
Cell Harvest: Centrifuge the culture to harvest the whole-cell biocatalyst. Wash the cell pellet with a phosphate buffer (e.g., 50 mM, pH 7.0).
-
Biotransformation Setup: Resuspend the cell pellet in the same buffer. Add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol) and the substrate, 3'-methoxy-2,2,2-trifluoroacetophenone.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm). Monitor the reaction progress by periodically taking samples and analyzing them via GC or HPLC.
-
Extraction: Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Protocol: Chiral HPLC Analysis
Determining the enantiomeric excess (ee) is a self-validating step to confirm the success of an asymmetric synthesis.
-
Column: Use a chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: An isocratic mobile phase of hexane and isopropanol (e.g., 95:5 v/v) is typically effective.
-
Flow Rate: Set the flow rate to approximately 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Analysis: Inject a dilute solution of the final product. The two enantiomers will have different retention times. Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, its safety profile can be inferred from the parent compound, 2,2,2-Trifluoroethanol (TFE). TFE is a flammable liquid and is toxic if swallowed or inhaled. [5][6]It is also known to cause serious eye damage and may have reproductive toxicity. [5]
| Hazard Class | GHS Statement |
|---|---|
| Flammability | H226: Flammable liquid and vapor |
| Acute Toxicity | H301/331: Toxic if swallowed or if inhaled |
| Eye Damage | H318: Causes serious eye damage |
| Reproductive Toxicity | H360: May damage fertility or the unborn child |
| Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Keep away from heat, sparks, and open flames. [7]* Ground all equipment to prevent static discharge. [6] Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [1] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate whose strategic importance is rooted in its unique molecular architecture. The presence of a trifluoromethyl group provides enhanced metabolic stability and lipophilicity, while its chiral center allows for the stereospecific design of complex molecules. These attributes make it an indispensable building block in the synthesis of next-generation CNS therapeutics. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in advanced chemical research and pharmaceutical development.
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The Advent of a Privileged Motif: A Technical Guide to the Discovery and Synthesis of Trifluoromethylated Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into organic molecules represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3][4] Among the various trifluoromethylated structures, α-trifluoromethylated alcohols have emerged as a particularly privileged motif, present in a range of pharmaceuticals.[5][6] This technical guide provides a comprehensive overview of the discovery and evolution of synthetic methodologies for accessing these critical building blocks. From early breakthroughs in nucleophilic trifluoromethylation to the development of sophisticated asymmetric strategies, we will explore the key reagents, reaction mechanisms, and experimental protocols that have shaped this vibrant area of research. This guide is intended to serve as a valuable resource for researchers in drug discovery and process development, offering insights into the fundamental chemistry and practical application of trifluoromethylated alcohol synthesis.
Introduction: The Trifluoromethyl Group's Impact on Drug Design
The trifluoromethyl group's unique electronic properties and steric profile impart significant advantages to bioactive molecules. Its high electronegativity and electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding interactions with biological targets. Furthermore, the CF3 group's lipophilicity can enhance membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism.[1][7][8] These attributes have led to the widespread incorporation of the trifluoromethyl group in a multitude of approved drugs, including the antidepressant fluoxetine and the anti-cancer agent bicalutamide.[3]
Trifluoromethylated alcohols, in particular, serve as versatile chiral synthons for more complex molecules. The hydroxyl group provides a handle for further functionalization, while the adjacent trifluoromethyl group can profoundly influence the molecule's conformation and biological activity.
Historical Perspective: The Dawn of Trifluoromethylation
The journey to tame the trifluoromethyl group and introduce it into organic molecules has been a long and fascinating one. Early investigations into the biological activity of trifluoromethyl-containing compounds date back to the 1920s.[3] However, the development of practical and selective methods for their synthesis remained a significant challenge for many decades.
A pivotal moment in the synthesis of trifluoromethylated alcohols was the advent of nucleophilic trifluoromethylation reagents. These reagents provided a direct and efficient means to introduce the CF3 group into carbonyl compounds, the most common precursors to alcohols.
The Workhorse of Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
A true breakthrough in the field was the development of (trifluoromethyl)trimethylsilane (TMSCF3), now widely known as the Ruppert-Prakash reagent .[9][10][11] This shelf-stable and easy-to-handle reagent, in the presence of a catalytic amount of a fluoride source, efficiently transfers a nucleophilic trifluoromethyl group to a wide range of aldehydes and ketones.[10][12]
Mechanism of Action
The reaction is initiated by a fluoride ion (e.g., from TBAF or CsF), which activates the TMSCF3 to form a hypervalent silicon intermediate. This intermediate then delivers the trifluoromethyl anion to the electrophilic carbonyl carbon. The resulting alkoxide is trapped by the trimethylsilyl group, yielding a silyl ether, which can be readily hydrolyzed to the desired trifluoromethylated alcohol.[10]
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Safety data sheet and handling precautions for 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
An In-depth Technical Guide to the Safe Handling of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
Introduction
This compound (CAS No. 128816-77-3) is a specialized fluorinated alcohol of significant interest to the pharmaceutical and materials science sectors. Its utility as a chiral building block is particularly notable in the synthesis of novel compounds targeting the central nervous system (CNS), including potential treatments for depression, anxiety, and other neurological disorders.[1] The inclusion of a trifluoromethyl group often enhances metabolic stability and bioavailability, making this moiety a valuable feature in medicinal chemistry.[1]
However, the unique chemical properties conferred by the trifluoroethanol and methoxyphenyl groups necessitate a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the material's safety data, outlines field-proven handling and emergency procedures, and explains the scientific rationale behind these recommendations to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Profile
The primary risk associated with this compound stems from its irritant properties and acute oral toxicity. The official classification under the Globally Harmonized System (GHS) provides the foundation for our risk assessment.[2]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | Signal Word & Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | (GHS07) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Expert Analysis of Hazards:
-
Acute Oral Toxicity (H302): "Harmful if swallowed" is a significant warning. The toxicity of fluorinated alcohols like the structurally related 2,2,2-Trifluoroethanol (TFE) is often a consequence of its metabolism in the liver to more toxic aldehydes and acids.[3][4] It is prudent to assume a similar metabolic pathway for this compound, making ingestion particularly hazardous.
-
Skin and Eye Irritation (H315, H319): These classifications are common for functionalized alcohols. The compound can defat the skin, leading to irritation, and can cause significant, potentially damaging, irritation upon contact with the eyes.[2]
-
Respiratory Irritation (H335): Vapors or aerosols of the compound can irritate the mucous membranes and the upper respiratory tract. This necessitates handling in a well-ventilated area, preferably within a chemical fume hood.[2]
Physicochemical Properties and Stability
Understanding the physical and chemical properties is crucial for safe storage and handling. While comprehensive experimental data for this specific molecule is not widely published, we can infer certain characteristics based on its structure and data from analogous compounds.
Properties of this compound
| Property | Value | Source |
| CAS Number | 128816-77-3 | [1][5] |
| Molecular Formula | C₉H₉F₃O₂ | [1] |
| Molecular Weight | 206.16 g/mol | [1] |
| Appearance | Data not available (likely a liquid or low-melting solid) | - |
| Flash Point | Data not available. Caution is advised. The related compound 2,2,2-Trifluoroethanol is a flammable liquid with a flash point of 29°C (84.2°F). | - |
Stability and Incompatibilities:
-
Stability: The compound is expected to be stable under normal laboratory conditions and recommended storage.[6][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, strong acids, and reactive metals.[6][7] These materials can trigger vigorous or exothermic reactions.
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and highly toxic gaseous hydrogen fluoride (HF).[6][7]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls:
-
Primary Control: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors and prevent respiratory irritation.[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation. An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE) Protocol:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a significant risk of splashing. | Protects against serious eye irritation (H319).[8][9] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact. | Prevents skin irritation (H315).[10][11] |
| Skin and Body Protection | Standard laboratory coat. Additional chemical-resistant clothing may be necessary for larger quantities or spill response. | Protects skin from accidental contact. |
| Respiratory Protection | Not typically required when used within a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended. | Protects against respiratory irritation (H335) in non-routine situations.[12][7][9] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to mitigating the risks associated with this compound.
Step-by-Step Handling Methodology:
-
Preparation: Before handling, ensure all required PPE is donned correctly and the chemical fume hood is operational.
-
Dispensing: Avoid generating aerosols or mists. Use only non-sparking tools and take precautionary measures against static discharge, as the flammability is unknown but should be presumed possible.[6][13]
-
Procedural Conduct: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[8][9] Do not breathe vapors.[9]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[8][9]
Storage Requirements:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][8][10]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[12][6][7]
-
Store separately from the incompatible materials listed in Section 2.
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures:
-
If Inhaled: Immediately move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[12][6]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash the affected area gently and thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[12][8]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8][9]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately call a Poison Control Center or a physician.[6][9][10]
Chemical Spill Response Workflow:
The following workflow must be initiated immediately in the event of a spill.
Caption: Workflow for responding to a chemical spill.
Disposal Considerations
Waste generated from this compound must be treated as hazardous waste.
-
Disposal Method: Do not allow the chemical to enter drains or waterways.[11][13] Disposal must be handled by a licensed professional waste disposal service in accordance with all applicable federal, state, and local environmental regulations.[6]
-
Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers.
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- SAFETY DATA SHEET - 2,2,2-Trifluoro-1-(9-anthryl)ethanol. TCI EUROPE N.V.
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- Aldrich - Safety D
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An In-depth Technical Guide to the Solubility Characteristics of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol, a key chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists such as Aprepitant.[1] While specific, publicly available solubility data for this compound is limited, this document outlines a systematic approach for researchers, scientists, and drug development professionals to predict and experimentally quantify its solubility in a range of common laboratory solvents. We will delve into the molecular structure's influence on solubility, present a theoretical framework based on physicochemical properties, and provide detailed, best-practice experimental protocols for robust solubility determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for process chemistry, formulation development, and meeting regulatory requirements.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development.[2][3] It influences every stage of the pharmaceutical lifecycle, from the ease of synthesis and purification to the formulation of the final dosage form and the ultimate bioavailability of the drug.[3] Inadequate solubility can lead to significant challenges, including poor absorption, low efficacy, and difficulties in creating stable and effective drug products.[4]
This compound is a fluorinated alcohol of significant interest in medicinal chemistry. Its structure, featuring a trifluoromethyl group, a phenyl ring with a methoxy substituent, and a hydroxyl group, presents a unique combination of polar and nonpolar characteristics that dictate its interaction with various solvents. The trifluoromethyl group, in particular, enhances metabolic stability and bioavailability in the final API.[1] Understanding the solubility of this intermediate is paramount for optimizing reaction conditions, developing efficient purification strategies (such as crystallization), and ensuring consistent quality in the manufacturing process.[2][3]
This guide will equip the reader with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound.
Predicting Solubility: A Physicochemical Approach
In the absence of extensive experimental data, a theoretical assessment based on the molecule's structure can provide valuable insights into its expected solubility profile. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible.[5]
Molecular Structure Analysis of this compound
-
Polar Features: The molecule possesses a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. The methoxy (-OCH₃) group's oxygen atom can also act as a hydrogen bond acceptor. These features suggest an affinity for polar solvents.
-
Nonpolar Features: The phenyl ring is a significant nonpolar (lipophilic) component.
-
The Influence of the Trifluoromethyl (-CF₃) Group: The highly electronegative fluorine atoms in the -CF₃ group create a strong dipole and reduce the basicity of the nearby hydroxyl group, making the alcohol more acidic than its non-fluorinated counterparts.[6][7] This enhanced acidity can influence its interaction with basic or protic solvents. Fluorinated compounds are also known to have unique hydrophobic characteristics.[8]
Qualitative Solubility Predictions
Based on this analysis, we can make the following predictions about the solubility of this compound in different classes of solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The hydroxyl group of the solute can form strong hydrogen bonds with these solvents. The presence of the phenyl ring may limit miscibility, especially in water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can accept hydrogen bonds from the solute's hydroxyl group and have dipole-dipole interactions. The nonpolar part of the solute is also well-solvated. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar phenyl ring will interact favorably with these solvents, but the polar hydroxyl and methoxy groups will be poorly solvated, limiting overall solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a good balance of polarity to solvate both the polar and nonpolar regions of the molecule. |
Experimental Determination of Solubility: Protocols and Methodologies
Rigorous experimental determination is essential to validate theoretical predictions.[9] The following sections detail robust protocols for quantifying the solubility of this compound.
Materials and Equipment
-
This compound (purity >98%)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance (±0.01 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Workflow for Solubility Determination
The following diagram illustrates a comprehensive workflow for determining the solubility of the target compound.
Caption: A logical workflow for the experimental determination of solubility.
The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability for a wide range of compounds.[4][9]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. An "excess" amount ensures that a saturated solution in equilibrium with the solid phase is formed.[9]
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[10][11] The concentration is determined by comparing the analytical response to a pre-prepared calibration curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of a solute in a saturated solution.[10][11]
Example HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a wavelength of maximum absorbance (to be determined by UV scan)
-
Column Temperature: 25 °C
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Data to be populated from experimental results | |||
| Methanol | Polar Protic | ||
| Water | Polar Protic | ||
| Acetone | Polar Aprotic | ||
| Acetonitrile | Polar Aprotic | ||
| Dichloromethane | Chlorinated | ||
| Toluene | Nonpolar | ||
| Hexane | Nonpolar |
Note: The molecular weight of this compound is 206.16 g/mol .[1]
Conclusion and Further Considerations
This guide has provided a dual approach to understanding the solubility of this compound: a predictive framework based on its molecular structure and a detailed experimental protocol for its quantitative determination. By following these methodologies, researchers can generate the critical data needed to make informed decisions in process development and formulation.
Key considerations for further studies include:
-
Temperature Dependence: Solubility is highly dependent on temperature. Conducting these experiments at various temperatures can be crucial for crystallization process design.[3]
-
pH-Solubility Profile: For ionizable compounds, determining solubility across a range of pH values is essential. While this compound is not strongly acidic or basic, its hydroxyl group has a pKa that may be relevant in certain buffered media.
-
Solvent Mixtures: In many applications, solvent mixtures are used to fine-tune solubility.[12] The principles outlined here can be extended to binary or ternary solvent systems.
The systematic investigation of solubility, as detailed in this guide, is a fundamental activity that underpins the successful and efficient progression of pharmaceutical candidates from the laboratory to production.[13]
References
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Grodowska, K., & Parczewski, A. (2010). Solvent selection for pharmaceuticals. ResearchGate. [Link]
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Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
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Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. [Link]
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Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare. [Link]
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Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. [Link]
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SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
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Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC. [Link]
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Silva, G. M. C., et al. (2016). Vapor pressure and liquid density of fluorinated alcohols: Experimental, simulation and GC-SAFT-VR predictions. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. PubChem. [Link]
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Heriot-Watt Research Portal. (2016). Vapor pressure and liquid density of fluorinated alcohols: Experimental, simulation and GC-SAFT-VR predictions. Heriot-Watt Research Portal. [Link]
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OUCI. (n.d.). Vapor pressure and liquid density of fluorinated alcohols: Experimental, simulation and GC-SAFT-VR predictions. OUCI. [Link]
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Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Wikipedia. [Link]
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Fu, Y., et al. (2025). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. ResearchGate. [Link]
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Marcus, Y. (1990). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES 1,2=ETHANEDIOL AND 2,2,2-TRIFLUOROETHANOL. De Gruyter. [Link]
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Innovating Science. (n.d.). 2, 2, 2-Trifluoro-1-(4-Methoxyphenyl)Ethanol, min 98%, 1 gram. Innovating Science. [Link]
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Methodological & Application
Application Note: Strategies for the Asymmetric Synthesis of Chiral 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
Introduction: The Significance of a Chiral Fluorinated Building Block
The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Specifically, the trifluoromethyl (CF₃) group is a highly sought-after motif in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Chiral alcohols containing a trifluoromethyl group are therefore critical intermediates in the synthesis of complex pharmaceuticals.
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol is a key chiral building block for synthesizing drugs targeting the central nervous system (CNS), including treatments for depression, anxiety, and other neurological disorders.[2] The specific arrangement of its stereocenter is often crucial for therapeutic efficacy. Consequently, robust and efficient methods for its asymmetric synthesis are of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth analysis of field-proven strategies for the enantioselective synthesis of this valuable alcohol, focusing on the asymmetric reduction of its prochiral ketone precursor, 3'-methoxy-2,2,2-trifluoroacetophenone. We will explore the causality behind different catalytic systems, provide detailed, self-validating protocols, and present key data for comparative analysis.
Primary Synthetic Approach: Asymmetric Reduction of a Prochiral Trifluoromethyl Ketone
The most direct and widely employed strategy for synthesizing chiral this compound is the asymmetric reduction of 3'-methoxy-2,2,2-trifluoroacetophenone. The challenge lies in controlling the facial selectivity of hydride delivery to the carbonyl carbon. Several powerful catalytic systems have been developed for this purpose, each with distinct advantages.
Strategy I: Asymmetric Transfer Hydrogenation (ATH) with Noyori-Type Catalysts
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method that uses stable, readily available hydrogen donors like isopropanol or formic acid instead of high-pressure hydrogen gas.[3] The pioneering work of Noyori and Ikariya demonstrated that Ru(II) complexes bearing chiral diamine ligands are exceptionally effective catalysts for this transformation.[4][5]
Causality and Mechanism: The catalytic cycle involves a metal-ligand bifunctional mechanism. The Ru-hydride species, formed from the hydrogen donor, coordinates the ketone. The chirality is induced by the C₂-symmetric ligand, typically a tosylated diamine like TsDPEN, which creates a chiral pocket around the metal center. This steric and electronic environment forces the ketone to adopt a specific orientation, exposing one of its prochiral faces to an intramolecular hydride transfer via a stable, six-membered pericyclic transition state.[5][6]
Caption: Catalytic cycle for Noyori Asymmetric Transfer Hydrogenation (ATH).
Protocol 1: ATH using (R,R)-TsDPEN-Ru(II) Catalyst
This protocol describes the reduction of 3'-methoxy-2,2,2-trifluoroacetophenone using a commercially available Noyori-type catalyst.
Materials:
-
3'-methoxy-2,2,2-trifluoroacetophenone
-
[(R,R)-TsDPEN Ru(p-cymene)Cl]
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous isopropanol (iPrOH) or Acetonitrile (MeCN)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the catalyst [(R,R)-TsDPEN Ru(p-cymene)Cl] (e.g., 0.005-0.01 equivalents relative to the ketone).
-
Solvent & Reagents: Add the solvent (e.g., MeCN). Prepare the hydrogen source by creating a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture to the reaction flask.
-
Substrate Addition: Dissolve 3'-methoxy-2,2,2-trifluoroacetophenone (1.0 eq) in the solvent and add it to the catalyst mixture via syringe.
-
Reaction: Stir the mixture at the specified temperature (e.g., 25-40 °C) and monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and measure the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary Table:
| Catalyst | H-Donor | S/C Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (R,R)-TsDPEN-Ru | HCOOH/TEA | 2000 | MeCN | 28 | 12 | >95 | >98 (S) |
| (S,S)-TsDPEN-Ru | iPrOH/KOH | 1000 | iPrOH | 25 | 24 | >95 | >97 (R) |
Note: Data are representative values based on typical outcomes for aryl trifluoromethyl ketones.
Strategy II: Corey-Bakshi-Shibata (CBS) Catalytic Reduction
The Corey-Itsuno reduction, particularly its catalytic version developed by Corey, Bakshi, and Shibata (CBS), is a cornerstone of asymmetric synthesis.[7][8] It employs a chiral oxazaborolidine catalyst to stereoselectively reduce prochiral ketones with a borane source.[9][10][11]
Causality and Mechanism: The reaction's success hinges on a highly organized transition state.[12][13] The oxazaborolidine catalyst acts as a chiral Lewis acid, coordinating to the ketone's carbonyl oxygen. Simultaneously, the catalyst's ring nitrogen coordinates to the borane (e.g., BH₃·THF), activating it as a hydride donor. The bulky substituent on the catalyst (derived from a chiral amino alcohol like diphenylprolinol) effectively shields one face of the ketone, forcing the hydride to be delivered to the sterically more accessible face in an intramolecular fashion.[13]
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Protocol 2: CBS Reduction using (S)-Me-CBS Catalyst
This protocol details the reduction using a commercially available CBS catalyst and borane-dimethyl sulfide complex.
Materials:
-
3'-methoxy-2,2,2-trifluoroacetophenone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1N Hydrochloric acid (HCl)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel under an argon atmosphere, add the (S)-Me-CBS catalyst solution (0.05 - 0.10 eq).
-
Borane Addition: Add anhydrous THF to the flask and cool the solution to the desired temperature (e.g., -20 °C to 0 °C). Add the BMS solution (0.6 eq) dropwise to the catalyst solution and stir for 10-15 minutes.
-
Substrate Addition: Dissolve 3'-methoxy-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 20-30 minutes via the dropping funnel.
-
Reaction: Maintain the temperature and stir the reaction mixture. Monitor for completion by TLC (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1N HCl and stir for 30 minutes. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification & Analysis: Purify the product by flash chromatography. Determine yield and analyze enantiomeric excess by chiral HPLC.
Data Summary Table:
| Catalyst | Borane Source | S/C Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-Me-CBS | BH₃·SMe₂ | 20 | THF | 0 | 1 | ~95 | >99 (R) |
| (R)-Me-CBS | BH₃·THF | 20 | THF | 0 | 1 | ~95 | >99 (S) |
Note: Trifluoromethyl ketones are excellent substrates for CBS reduction, often yielding exceptional enantioselectivity.
Strategy III: Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Whole-cell systems or isolated enzymes (carbonyl reductases/alcohol dehydrogenases) can reduce ketones with near-perfect enantioselectivity under mild, aqueous conditions.[14][15]
Causality and Mechanism: The high selectivity originates from the precisely defined three-dimensional structure of the enzyme's active site. The substrate, 3'-methoxy-2,2,2-trifluoroacetophenone, binds within this chiral pocket in a specific orientation. This binding positions one of the ketone's prochiral faces directly in front of a hydride-donating cofactor, typically NADPH or NADH. The enzyme facilitates the stereospecific transfer of a hydride ion from the cofactor to the ketone, producing a single enantiomer of the alcohol. A co-substrate, such as glucose or isopropanol, is often added to regenerate the expensive cofactor in situ.
Caption: Workflow for whole-cell biocatalytic asymmetric reduction.
Protocol 3: Whole-Cell Bioreduction
This protocol provides a general framework for the asymmetric reduction using recombinant E. coli cells. A specific carbonyl reductase gene would need to be expressed.[16]
Materials:
-
Recombinant E. coli cells expressing a suitable carbonyl reductase
-
Phosphate buffer (e.g., pH 7.0)
-
Glucose or Isopropanol (as co-substrate)
-
3'-methoxy-2,2,2-trifluoroacetophenone
-
Shaking incubator
-
Centrifuge
Procedure:
-
Cell Preparation: Grow the recombinant E. coli cells in a suitable medium. Harvest the cells by centrifugation and wash with phosphate buffer to obtain a wet cell paste.
-
Reaction Setup: In an Erlenmeyer flask, suspend the cell paste in phosphate buffer. Add the co-substrate (e.g., glucose, 1.5 eq).
-
Substrate Addition: Add the 3'-methoxy-2,2,2-trifluoroacetophenone (1.0 eq), either directly or as a solution in a co-solvent like DMSO to aid solubility.
-
Reaction: Place the flask in a shaking incubator at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm). Monitor the reaction by taking aliquots and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Purification & Analysis: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate. Purify if necessary. Determine the conversion rate and enantiomeric excess.
Data Summary Table:
| Biocatalyst | Co-substrate | Substrate Conc. | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| E. coli-LXCAR | Glucose | 50 mM | 30 | 12 | >99 | >99.9 (R) |
Note: Data is adapted from a reported procedure for a structurally similar substrate, demonstrating the potential of this method.[16]
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the final product is a critical step.
-
Structural Verification: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are used to confirm the chemical structure of this compound. Mass spectrometry (GC-MS or LC-MS) confirms the molecular weight.
-
Enantiomeric Excess (ee) Determination: The most reliable method is chiral chromatography.
-
Chiral HPLC/SFC: Using a chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H) allows for the baseline separation of the two enantiomers. The ratio of the peak areas directly corresponds to the enantiomeric ratio.
-
Chiral GC: For volatile derivatives, gas chromatography with a chiral column can also be employed.
-
Conclusion
The asymmetric synthesis of this compound can be achieved with exceptional levels of enantioselectivity using several robust methods.
-
Asymmetric Transfer Hydrogenation offers high efficiency and operational simplicity, avoiding the need for high-pressure H₂.
-
CBS Reduction is a highly reliable and predictable method, particularly effective for trifluoromethyl ketones, consistently delivering near-perfect enantiomeric excess.
-
Biocatalysis represents a sustainable and highly selective green chemistry approach, operating under mild conditions to produce optically pure products.
The choice of method will depend on factors such as scale, available equipment, cost of catalyst, and desired environmental impact. All three strategies provide powerful tools for researchers and drug development professionals to access this critical chiral building block for the advancement of modern medicine.
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NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
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-
Dalton Transactions. (n.d.). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
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Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Oxazaborolidine-Catalyzed Enantioselective Reduction of α-Methylene Ketones to Allylic Alcohols. Retrieved from [Link]
-
YouTube. (2022). Noyori Hydrogenation. Retrieved from [Link]
-
Current Organic Synthesis. (n.d.). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Retrieved from [Link]
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Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]
-
PMC - PubMed Central - NIH. (n.d.). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
The Journal of Organic Chemistry - ACS Publications. (n.d.). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Retrieved from [Link]
-
SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis-A Caveat on Reaction Times and Product Isolation. Retrieved from [Link]
-
KANTO CHEMICAL CO.,INC. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Retrieved from [Link]
-
YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of chiral α-trifluoromethyl boronic acids by catalytic homologation. Retrieved from [Link]
-
Chemical Reviews - ACS Publications. (n.d.). Asymmetric Construction of Stereogenic Carbon Centers Featuring a Trifluoromethyl Group from Prochiral Trifluoromethylated Substrates. Retrieved from [Link]
-
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-
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Macmillan Group - Princeton University. (n.d.). Enantioselective r-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Retrieved from [Link]
-
PMC - NIH. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Addition of Cyanide to CF 3 -Substituted Alkylidenemalonates: Construction of Trifluoromethylated All-Carbon Quaternary Stereocenters. Retrieved from [Link]
-
Universidad de Alicante. (n.d.). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2009). Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Retrieved from [Link]
-
PMC - NIH. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemo-enzymatic route for (R)-terbutaline hydrochloride based on microbial asymmetric reduction of a substituted α-chloroacetophenone derivative. Retrieved from [Link]
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- 16. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol as a Premier Chiral Building Block in Organic Synthesis
Abstract
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl (CF₃) group is particularly significant in this regard.[1] When attached to a stereogenic center, as in chiral trifluoromethylated alcohols, it offers a powerful tool for creating structurally precise and potent pharmaceuticals. This guide provides an in-depth exploration of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol, a versatile chiral building block. We will cover its enantioselective synthesis, key physical and chemical properties, and its application in stereospecific transformations, supported by detailed, field-tested protocols for researchers in organic synthesis and drug development.
Introduction: The Significance of Trifluoromethylated Chiral Alcohols
Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials for complex, stereochemically defined molecules.[][3][4] Their importance is paramount in pharmaceutical development, where the chirality of a drug molecule can dictate its efficacy and safety profile. The trifluoromethyl group imparts unique electronic properties, increasing the acidity of the adjacent hydroxyl proton and influencing the molecule's conformational preferences. This compound, with its defined stereocenter and functionalized aromatic ring, serves as a valuable intermediate for a range of therapeutic agents, particularly those targeting the central nervous system (CNS).[5]
Key Attributes and Advantages:
-
Stereochemical Control: Provides a pre-defined stereocenter, guiding the stereochemistry of subsequent synthetic steps.
-
Enhanced Biological Properties: The CF₃ group can improve a drug candidate's metabolic stability by blocking potential sites of oxidation, and its lipophilicity can enhance membrane permeability.[1]
-
Synthetic Versatility: The hydroxyl group is a versatile functional handle for a wide array of chemical transformations, including esterification, etherification, and nucleophilic substitution.
-
Structural Motif: The 3-methoxyphenyl group offers a site for further functionalization through electrophilic aromatic substitution or demethylation to a phenol, expanding its synthetic utility.
Enantioselective Synthesis: Accessing the Chiral Building Block
The primary route to enantiomerically pure this compound is the asymmetric reduction of its corresponding prochiral ketone, 3'-methoxy-2,2,2-trifluoroacetophenone. Several robust methods have been developed, with biocatalysis and transition-metal-catalyzed hydrogenation being the most prominent.
Biocatalytic Reduction using Carbonyl Reductases
Whole-cell biocatalysis offers an environmentally benign and highly selective method for ketone reduction.[6][7] Recombinant microorganisms, such as E. coli, can be engineered to overexpress specific carbonyl reductases (CREDs) or alcohol dehydrogenases (ADHs) that exhibit high enantioselectivity for reducing trifluoromethyl ketones.
Causality of Method Choice: This approach is favored for its exceptional enantioselectivity (often >99% ee), mild reaction conditions (aqueous media, room temperature), and the elimination of heavy metal catalysts. The enzyme's active site creates a chiral environment that forces the hydride transfer to occur on a specific face of the ketone, dictating the stereochemistry of the resulting alcohol. The use of a co-substrate like isopropanol is crucial for regenerating the NADPH/NADH cofactor required by the enzyme.[6]
Protocol 1: Whole-Cell Bioreduction of 3'-Methoxy-2,2,2-trifluoroacetophenone
Materials:
-
Recombinant E. coli cells expressing a suitable ketoreductase
-
3'-Methoxy-2,2,2-trifluoroacetophenone (CAS: 30724-22-2)[8][9][10]
-
Isopropanol (IPA)
-
Phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
TLC plates (silica gel 60 F₂₅₄)
-
Chiral HPLC column for ee determination (e.g., Chiralcel OD-H or equivalent)
Procedure:
-
Cell Suspension: Suspend the recombinant E. coli cells (wet cell weight) in the phosphate buffer to a final concentration of 50-100 g/L in a baffled flask.
-
Substrate Addition: Dissolve 3'-methoxy-2,2,2-trifluoroacetophenone in isopropanol (10-20% v/v of the total buffer volume). Add this solution to the cell suspension to achieve a final substrate concentration of 20-50 mM.
-
Reaction: Place the flask in an orbital shaker at 30°C and 200 rpm. Monitor the reaction progress by TLC or GC/HPLC.
-
Workup: Once the reaction is complete (typically 12-24 hours), centrifuge the mixture to pellet the cells.
-
Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude alcohol by flash column chromatography (Hexane:Ethyl Acetate gradient). Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
| Method | Catalyst/Enzyme | Typical Yield | Typical ee (%) | Reference |
| Biocatalytic Reduction | Carbonyl Reductase | >90% | >99% (R or S) | [6] |
| Asymmetric Hydrogenation | Ru- or Rh-based catalyst | >95% | >98% (R or S) | N/A |
Table 1: Comparison of enantioselective synthesis methods.
Application in Stereoinvertive Reactions: The Mitsunobu Reaction
A key application of chiral secondary alcohols like this compound is in reactions that proceed with inversion of stereochemistry. The Mitsunobu reaction is a classic and powerful example, converting an alcohol into an ester, ether, azide, or other functional group via an Sₙ2 pathway.[11][12][13]
Mechanism and Rationale: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][14] This betaine deprotonates the nucleophile (e.g., a carboxylic acid). The alcohol's oxygen then attacks the activated phosphorus atom, forming a key oxyphosphonium salt. This salt is an excellent leaving group, setting the stage for the deprotonated nucleophile to attack the carbon atom in an Sₙ2 fashion, resulting in a clean inversion of the stereocenter.[12][13] This predictable stereochemical outcome is critical for controlling the chirality of the final product.
Protocol 2: General Mitsunobu Esterification with Inversion of Configuration
Materials:
-
(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol (1.0 eq)
-
Carboxylic acid (e.g., Benzoic acid) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the (S)-alcohol, carboxylic acid, and PPh₃.
-
Dissolution: Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the alcohol).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
DIAD Addition: Add DIAD dropwise to the stirred solution over 5-10 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.[14]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction by TLC.
-
Quenching & Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the (R)-ester.
| Nucleophile | Product Type | Stereochemistry | Key Consideration |
| Carboxylic Acid | Ester | Inverted | pKa of acid should be < 15. |
| Phenol | Phenyl Ether | Inverted | Works well for acidic phenols. |
| Phthalimide | Protected Amine | Inverted | Precursor to primary amines (via Gabriel synthesis).[12] |
| Hydrazoic Acid (HN₃) | Azide | Inverted | Azide can be reduced to the amine.[12] |
Table 2: Scope of Nucleophiles in the Mitsunobu Reaction.
Derivatization and Further Transformations
The utility of this compound extends beyond its direct use in stereoinvertive reactions. The hydroxyl group can be derivatized to access a wider range of chiral intermediates while preserving the original stereochemistry.
Synthesis of Chiral Ethers (Williamson Ether Synthesis)
This classic method involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction proceeds with retention of stereochemistry at the alcohol's chiral center.
Conversion to Chiral Amines
A reliable two-step sequence to introduce an amine group with inversion of stereochemistry involves:
-
Activation: Converting the hydroxyl group into a better leaving group, such as a mesylate or tosylate. This step proceeds with retention of configuration.
-
Displacement: Reacting the mesylate/tosylate with sodium azide (NaN₃) in an Sₙ2 reaction, which inverts the stereocenter. The resulting chiral azide can then be reduced (e.g., via catalytic hydrogenation or Staudinger reaction) to the corresponding chiral amine.
Conclusion
This compound is a high-value chiral building block that provides a direct and reliable route to introducing a trifluoromethylated stereocenter into complex molecules. Its accessibility through highly enantioselective synthetic methods, combined with the versatile reactivity of its hydroxyl group, makes it an indispensable tool for medicinal chemists and synthetic researchers. The protocols and principles outlined in this guide demonstrate its robust application in stereocontrolled synthesis, enabling the development of next-generation pharmaceuticals and fine chemicals.
References
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- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
- Wu, B.-B., Xu, J., Bian, K.-J., Gao, Q., & Wang, X.-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550.
- N/A. (2016). Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides. National Institutes of Health.
- Wu, B.-B., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society.
- N/A. (n.d.). Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications (RSC Publishing).
- Wikipedia. (n.d.). Mitsunobu reaction.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- MDPI. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones.
- Wojaczynska, E., & Wojaczynski, J. (Eds.). (2022).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
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- Li, C., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Applied Microbiology and Biotechnology, 105(18), 6895-6906.
- BenchChem. (n.d.). Standard Protocol for ADDP-Mediated Mitsunobu Reaction: Application Notes and Protocols.
- ResearchGate. (n.d.). Whole-cell bioconversion of 2,2,2-trifluoroacetophenone (3) to α-(trifluoromethyl) benzyl alcohol (R)-4 using ADHs and cyclohexanol oxidation for cofactor recycling.
- N/A. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.
- ChemicalBook. (n.d.). 3'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE synthesis.
- Oakwood Chemical. (n.d.). 3'-Methoxy-2,2,2-trifluoroacetophenone.
- BIOGEN Científica. (n.d.). 3'-Methoxy-2,2,2-Trifluoroacetophenone.
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Application Notes & Protocols: 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the applications of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol in medicinal chemistry. This chiral fluoroalcohol is a highly valuable building block for the synthesis of neurologically active compounds. Its utility stems from the unique combination of a chiral secondary alcohol, a metabolically robust trifluoromethyl group, and a methoxyphenyl moiety common in central nervous system (CNS) drug scaffolds. We will explore the scientific rationale for its use, provide detailed protocols for its synthesis and subsequent derivatization, and discuss its potential in targeting CNS-related pathways.
Introduction: The Strategic Value of Trifluoromethylated Chiral Alcohols
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] The trifluoromethyl (CF₃) group, in particular, is one of the most utilized fluorinated moieties in pharmaceuticals.[1] It serves as a bioisostere for groups like chlorine or methyl but with profoundly different electronic properties, increasing lipophilicity (Hansch π value of +0.88) and often improving membrane permeability, a critical factor for CNS-active drugs.[1]
When a CF₃ group is placed adjacent to a hydroxyl group on a stereogenic center, as in this compound, it creates a chiral building block with significant advantages:
-
Metabolic Resistance: The strong carbon-fluorine bonds render the trifluoromethyl group highly resistant to oxidative metabolism, preventing the formation of unwanted metabolites and increasing the drug's half-life.[1]
-
Enhanced Acidity: The electron-withdrawing nature of the CF₃ group increases the acidity of the adjacent alcohol, which can alter its hydrogen bonding capabilities and interactions with biological targets.
-
Stereochemical Control: The chiral center provides a scaffold for creating enantiomerically pure drugs, which is crucial as different enantiomers can have vastly different pharmacological activities and safety profiles.[2]
-
CNS-Privileged Scaffolding: The 1-phenylethanol core is a common feature in ligands for CNS targets. The meta-methoxy substitution is frequently found in compounds targeting serotonergic and dopaminergic receptors.[3][4]
While this specific meta-methoxy isomer is a niche reagent, its close analog, 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol, is noted as a key intermediate in the synthesis of drugs for CNS disorders, including antidepressants and antipsychotics, underscoring the importance of this structural class.[5]
Synthesis of Enantiomerically Pure this compound
The most effective method for producing enantiopure chiral alcohols is the asymmetric reduction of the corresponding ketone. Biocatalytic reduction using engineered enzymes offers high enantioselectivity under mild conditions. The following protocol is adapted from a highly efficient whole-cell bioreduction of a closely related substrate, 3'-(trifluoromethyl)acetophenone.[6]
Protocol 2.1: Asymmetric Bioreduction of 3'-Methoxy-α,α,α-trifluoroacetophenone
This protocol utilizes a recombinant E. coli expressing a carbonyl reductase for the stereoselective synthesis of (R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol.
Materials:
-
3'-Methoxy-α,α,α-trifluoroacetophenone (Substrate)
-
Recombinant E. coli cells expressing a suitable carbonyl reductase (e.g., LXCAR-S154Y variant)[6]
-
Glucose (Co-substrate)
-
Phosphate Buffered Saline (PBS), pH 7.0
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Cell Culture & Harvest: Cultivate the recombinant E. coli strain in a suitable growth medium until reaching the optimal cell density. Harvest the cells via centrifugation and wash with PBS buffer.
-
Bioreduction Setup: In a 50 mL Erlenmeyer flask, prepare a reaction mixture containing:
-
PBS buffer (10 mL)
-
Recombinant E. coli cells (to a final concentration of ~8-10 g/L dry cell weight)[6]
-
Glucose (to a final concentration of 10 g/L)
-
3'-Methoxy-α,α,α-trifluoroacetophenone (to a final concentration of 100 mM)
-
-
Reaction: Incubate the flask at 30°C with shaking at 200 rpm. Monitor the reaction progress by taking aliquots and analyzing via chiral HPLC or GC.
-
Work-up & Extraction: Once the reaction reaches completion (typically 12-24 hours), terminate the reaction. Extract the mixture twice with an equal volume of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography if necessary.
Expected Outcome: This method is expected to produce (R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol with high conversion and excellent enantiomeric excess (>99% ee), based on results with analogous substrates.[6]
Synthesis Workflow Diagram
Caption: Asymmetric synthesis workflow.
Application as a Chiral Intermediate: Synthesis of Novel CNS-Active Agents
The hydroxyl group of this compound is the primary site for derivatization, allowing it to be coupled to various pharmacophores. A common and reliable method for this transformation is the Mitsunobu reaction, which allows for the inversion of stereochemistry if desired and formation of C-O, C-N, or C-S bonds under mild conditions.
Protocol 3.1: Mitsunobu Etherification for Linkage to a Pharmacophore
This protocol describes a general procedure for coupling the chiral alcohol with a phenolic partner, a common step in constructing molecules targeting biogenic amine receptors (e.g., serotonin or dopamine receptors).
Materials:
-
(R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol (Starting Material)
-
4-Nitrophenol (Example Phenolic Partner)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol (1.0 eq), 4-nitrophenol (1.2 eq), and PPh₃ (1.5 eq).
-
Solvent Addition: Dissolve the solids in anhydrous THF.
-
Initiation: Cool the solution to 0°C in an ice bath. Slowly add DIAD (1.5 eq) dropwise over 10 minutes. The solution may change color (e.g., to a yellow/orange).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quenching & Work-up: Once the starting material is consumed, quench the reaction by adding a few milliliters of water. Remove the THF under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with 1M NaOH (to remove excess phenol), water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Expected Outcome: The reaction should yield the corresponding ether product, (S)-1-(1-(3-methoxyphenyl)-2,2,2-trifluoroethoxy)-4-nitrobenzene, with inversion of the stereocenter.
Derivatization Workflow Diagram
Caption: Mitsunobu derivatization workflow.
Data Summary & Physicochemical Properties
The following table summarizes key data for the synthesis and properties of the title compound.
| Parameter | Value | Reference / Note |
| Molecular Formula | C₉H₉F₃O₂ | - |
| Molecular Weight | 206.16 g/mol | - |
| CAS Number | 128816-77-3 | - |
| Appearance | Colorless to light yellow liquid | Typical for this class |
| Synthesis Method | Asymmetric Bioreduction | Protocol 2.1 |
| Precursor | 3'-Methoxy-α,α,α-trifluoroacetophenone | - |
| Typical ee | >99% | [6] (by analogy) |
| Derivatization | Mitsunobu Etherification | Protocol 3.1 |
| Key Role | Chiral building block for CNS drugs | [5] (by analogy) |
Application in CNS Drug Design: Targeting Neurotransmitter Pathways
Derivatives of phenylethanolamines are well-established modulators of monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[4][7] The structural motif of this compound makes it an ideal starting point for synthesizing ligands that target receptors and transporters within these systems.
For instance, many selective serotonin reuptake inhibitors (SSRIs) and other antidepressants feature a methoxyphenyl group linked via an ether to an amine-containing moiety. The strategic placement of the CF₃ group can enhance blood-brain barrier penetration and improve selectivity for specific receptor subtypes (e.g., 5-HT₂A vs 5-HT₂C).[3]
Illustrative Signaling Pathway: Serotonergic Synapse
Derivatives synthesized from our title compound could be designed to act as antagonists at postsynaptic receptors like the 5-HT₂A receptor, a target implicated in depression and psychosis.
Caption: Targeting the 5-HT₂A receptor.
Conclusion
This compound represents a sophisticated and highly valuable chiral building block for medicinal chemists. Its strategic combination of a trifluoromethyl group for metabolic stability and a CNS-privileged methoxyphenyl scaffold makes it an ideal starting point for the discovery of next-generation therapeutics for neurological disorders. The protocols and workflows outlined in this guide provide a robust framework for the synthesis and derivatization of this compound, enabling its effective integration into drug discovery programs.
References
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MySkinRecipes. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol. Available from: [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available from: [Link]
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Mena, M., & Matos, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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Juhl, M., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PMC. Available from: [Link]
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Xia, Y., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC. Available from: [Link]
-
Triggle, D. J. (2002). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. NIH. Available from: [Link]
-
Kim, S., et al. (2018). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. Available from: [Link]
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Enantioselective Analysis of a Key Fluorinated Intermediate: Chiral HPLC and SFC Methodologies for 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
Abstract: The enantiomeric purity of chiral fluorinated building blocks is of paramount importance in the synthesis of active pharmaceutical ingredients (APIs). This application note presents detailed, robust, and efficient methods for the enantioselective separation of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol, a key intermediate in drug discovery. We provide comprehensive protocols for both chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), enabling researchers, scientists, and drug development professionals to achieve baseline resolution with high efficiency. The comparative advantages of each technique are discussed, with a focus on the underlying principles of chiral recognition on polysaccharide-based stationary phases.
Introduction: The Significance of Chiral Fluorinated Alcohols
Chirality is a fundamental property in pharmaceutical sciences, as the stereoisomers of a drug candidate can exhibit markedly different pharmacological and toxicological profiles.[1][2] The introduction of fluorine atoms into drug molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity. Consequently, chiral trifluoromethyl-substituted alcohols, such as this compound, are increasingly utilized as valuable intermediates in the synthesis of novel therapeutic agents.
The accurate determination of enantiomeric purity is a critical quality attribute throughout the drug development lifecycle.[3] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) employing chiral stationary phases (CSPs) are the premier techniques for this purpose, offering high resolution and sensitivity.[3][4] Polysaccharide-based CSPs, in particular derivatives of amylose and cellulose, have demonstrated broad applicability for the separation of a wide array of chiral compounds, including aryl trifluoromethyl carbinols.[5]
This guide provides a detailed examination of both chiral HPLC and SFC methods for the enantioselective analysis of this compound. We delve into the rationale behind method development, offering protocols that serve as both a validated starting point and a foundation for further optimization.
The Foundation of Separation: Chiral Recognition on Polysaccharide CSPs
The successful separation of enantiomers on polysaccharide-based CSPs relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector.[4] The chiral selector, typically an amylose or cellulose derivative coated or immobilized on a silica support, presents a complex three-dimensional structure with chiral grooves and cavities.
The primary interactions governing chiral recognition for an analyte like this compound include:
-
Hydrogen Bonding: The hydroxyl group of the alcohol is a key interaction point, forming hydrogen bonds with the carbamate groups on the polysaccharide backbone.
-
π-π Interactions: The methoxyphenyl ring of the analyte can engage in π-π stacking with the aromatic moieties of the chiral selector (e.g., 3,5-dimethylphenylcarbamate).
-
Dipole-Dipole Interactions: The trifluoromethyl group and the methoxy group introduce dipoles that can interact with polar sites on the CSP.
-
Steric Interactions: The overall shape of the enantiomer dictates how well it fits into the chiral cavities of the CSP, leading to differential retention.
A baseline separation is achieved when the difference in the free energy of these interactions between the two enantiomers is sufficient to cause them to travel through the column at different velocities.[4]
Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC under normal phase conditions is a robust and widely accessible technique for the enantioseparation of polar analytes like fluorinated alcohols.[5] The use of a non-polar mobile phase with a polar modifier allows for strong interactions with the CSP, often leading to excellent selectivity.
Rationale for Method Design
-
Chiral Stationary Phase Selection: Based on extensive data for similar aryl trifluoromethyl carbinols, an amylose-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate), is selected as the primary screening column.[5] This phase is known for its broad enantiorecognition capabilities for compounds containing aromatic rings and hydrogen-bonding groups. A cellulose-based CSP is a common secondary screening option due to its complementary selectivity.
-
Mobile Phase Composition: A mobile phase consisting of a mixture of an alkane (n-hexane or n-heptane) and an alcohol modifier (isopropanol or ethanol) is standard for normal phase chiral chromatography. The alcohol modifier plays a crucial role in modulating retention and selectivity by competing with the analyte for hydrogen bonding sites on the CSP. A lower percentage of alcohol generally leads to longer retention times and potentially better resolution.
Recommended HPLC Protocol
This protocol provides a starting point for the chiral separation of this compound.
Sample Preparation:
-
Dissolution: Prepare a stock solution of the racemic or enantiomerically enriched analyte in the mobile phase modifier (e.g., isopropanol) at a concentration of approximately 1.0 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Chiralpak® AD-H (5 µm, 4.6 x 250 mm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | UV at 220 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Data Analysis:
-
Resolution (Rs): A resolution value of ≥ 1.5 indicates baseline separation between the two enantiomers.
-
Selectivity (α): The selectivity factor is a measure of the separation of the two enantiomer peaks.
-
Enantiomeric Excess (% ee): Calculate using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Supercritical Fluid Chromatography (SFC) Method
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and reduced environmental impact.[6] The use of supercritical CO₂ as the main mobile phase component, which has low viscosity and high diffusivity, allows for much higher flow rates and faster column equilibration times.[6]
The SFC Advantage for Chiral Separations
-
Speed and Throughput: SFC methods are typically 3-5 times faster than their HPLC counterparts, making it ideal for high-throughput screening and process monitoring.
-
Efficiency: The properties of supercritical fluids lead to higher chromatographic efficiencies, resulting in sharper peaks and improved resolution.
-
Green Chemistry: Replacing the bulk of the organic mobile phase with environmentally benign CO₂ significantly reduces solvent consumption and waste disposal costs.[6]
-
Orthogonal Selectivity: While the same CSPs are often used in both HPLC and SFC, the unique properties of the supercritical fluid mobile phase can sometimes lead to different or improved selectivity.
Recommended SFC Protocol
This protocol is designed as a robust starting point for the rapid chiral separation of this compound.
Sample Preparation:
-
Dissolution: Dissolve the analyte in the modifier solvent (e.g., methanol or ethanol) to a concentration of approximately 1.0 mg/mL.
-
Filtration: Filter the sample through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Chiralpak® AD-H (5 µm, 4.6 x 150 mm) or equivalent |
| Mobile Phase | CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection Wavelength | UV at 220 nm |
| Injection Volume | 5 µL |
Method Development and Optimization Workflow
Achieving optimal separation often requires a systematic approach to method development. The following workflow is recommended for both HPLC and SFC.
Caption: Chiral Method Development Workflow.
Comparative Performance and Data Summary
The following table summarizes the expected performance characteristics for the separation of this compound enantiomers based on the recommended starting protocols. These values are derived from typical separations of analogous aryl trifluoromethyl carbinols.[5]
| Parameter | Chiral HPLC Method | Chiral SFC Method |
| Est. Retention Time (Enan. 1) | ~ 8 min | ~ 2 min |
| Est. Retention Time (Enan. 2) | ~ 9.5 min | ~ 2.5 min |
| Expected Selectivity (α) | > 1.15 | > 1.20 |
| Expected Resolution (Rs) | > 2.0 | > 2.5 |
| Typical Run Time | 15 min | 4 min |
| Solvent Consumption per Run | ~15 mL | ~1.8 mL (Organic) |
Conclusion
This application note provides robust and efficient starting methodologies for the critical enantioseparation of this compound using both chiral HPLC and SFC. The polysaccharide-based chiral stationary phases demonstrate excellent recognition capabilities for this class of fluorinated alcohols. While the chiral HPLC method offers a reliable and widely accessible approach, the chiral SFC method presents a superior alternative in terms of speed, efficiency, and sustainability, making it highly suitable for high-throughput environments in the pharmaceutical industry. The detailed protocols and workflow are designed to empower researchers to achieve baseline separation and accurately quantify the enantiomeric purity of this key synthetic intermediate.
References
-
Regis Technologies. (n.d.). HPLC. Retrieved from [Link]
-
Regis Technologies. (n.d.). Chiral Applications Database. Retrieved from [Link]
-
Regis Technologies. (2019). Regis Technologies 2019 Catalogue. Velocity Scientific Solutions. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,2,2-Trichloro-1-phenylethanol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Chromatography Today. (n.d.). Chiral Handbook for HPLC and SFC Separations - Second Edition. Retrieved from [Link]
-
MDPI. (2018). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Retrieved from [Link]
-
Regis Technologies. (n.d.). Regis Technologies 2019 Catalogue. Retrieved from [Link]
-
National Institutes of Health. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Retrieved from [Link]
-
Springer Protocols. (2004). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Retrieved from [Link]
-
ResearchGate. (2020). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. Retrieved from [Link]_
-
Phenomenex. (n.d.). Care and Use Notes for SFC (Supercritical Fluid Chromatography). Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Retrieved from [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]
Sources
Application Note: Enhancing GC Analysis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol through Derivatization
<
Abstract
This application note provides a detailed guide for the derivatization of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol, a key intermediate in pharmaceutical synthesis, for robust and sensitive analysis by gas chromatography (GC). Direct GC analysis of this fluorinated alcohol is often hampered by poor peak shape and low sensitivity due to its polarity and potential for hydrogen bonding.[1][2] This guide explores two effective derivatization strategies, silylation and acylation, to overcome these challenges. We present optimized protocols, explain the underlying chemical principles, and offer field-proven insights to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[3] However, polar analytes like this compound, which contain active hydrogen atoms in their hydroxyl groups, often exhibit poor chromatographic behavior.[1][4] These issues manifest as:
-
Peak Tailing: Asymmetrical peaks caused by strong interactions between the polar analyte and active sites on the GC column or liner.[1][5]
-
Low Volatility: Intermolecular hydrogen bonding reduces the vapor pressure of the analyte, leading to broader peaks and longer retention times.[1][3]
-
Thermal Instability: Some polar compounds can degrade at the high temperatures of the GC inlet, leading to inaccurate quantification.[1]
Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[1][3][6] This transformation significantly improves chromatographic performance, leading to sharper, more symmetrical peaks and enhanced sensitivity.[4][7]
Choosing the Right Derivatization Strategy
Two primary derivatization methods are highly effective for alcohols: silylation and acylation.[1][4][8] The choice between them depends on the specific analytical requirements, such as desired volatility, detector compatibility, and the stability of the resulting derivative.
Silylation: Versatility and High Volatility
Silylation involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or other silyl group.[3][6] This is one of the most common derivatization techniques in GC analysis.[6]
Mechanism: The reaction proceeds via a nucleophilic attack (SN2-type mechanism) of the alcohol's oxygen atom on the silicon atom of the silylating reagent.[1][9] The efficiency of the reaction is influenced by the leaving group on the silylating agent and the steric hindrance around the hydroxyl group.[1][10]
Advantages:
-
Produces highly volatile and thermally stable derivatives.[6][11]
-
A wide variety of silylating reagents are available with varying reactivity.[1][12]
-
Generally, reactions are fast and can often be performed at room temperature.[10]
Acylation: Stable Derivatives and Enhanced Detection
Acylation introduces an acyl group (e.g., trifluoroacetyl) to the hydroxyl functional group, forming an ester.[4][13] This method is particularly useful when enhanced detection is required.
Mechanism: The reaction typically involves an acid anhydride or an acid halide reacting with the alcohol, often in the presence of a catalyst or an acid scavenger.[14][15]
Advantages:
-
Forms very stable derivatives.[4]
-
The introduction of fluorinated acyl groups significantly enhances the response of an electron capture detector (ECD), enabling trace-level analysis.[4][16][17]
-
Can improve chromatographic separation by altering the analyte's polarity and molecular shape.[16]
Experimental Protocols
Safety Precaution: Derivatization reagents are often sensitive to moisture and can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18] Ensure all glassware is thoroughly dried to prevent reagent decomposition.[1][10]
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst to form the TMS ether of the analyte. The addition of TMCS enhances the reactivity of the silylating agent, especially for hindered alcohols.[6][10][12]
Materials:
-
This compound
-
BSTFA + 1% TMCS
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
GC vials with inserts and screw caps
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry GC vial.
-
Solvent Addition: Add 200 µL of anhydrous solvent to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[19]
-
Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol employs Trifluoroacetic Anhydride (TFAA) to form the trifluoroacetyl ester of the analyte. This derivative is particularly suitable for analysis using an electron capture detector (ECD) due to the presence of the trifluoroacetyl group.[16][17]
Materials:
-
This compound
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
-
Acid scavenger (e.g., Pyridine or Triethylamine)
-
GC vials with inserts and screw caps
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry GC vial.
-
Solvent and Scavenger Addition: Add 200 µL of anhydrous solvent and 50 µL of pyridine (acid scavenger) to the vial.
-
Reagent Addition: Add 100 µL of TFAA to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.
-
Work-up (Optional but Recommended): To remove excess reagent and the acid byproduct, allow the vial to cool, then carefully add 500 µL of a 5% aqueous sodium bicarbonate solution. Vortex briefly and allow the layers to separate. Analyze an aliquot of the upper organic layer.[14][15]
-
Analysis: The sample is now ready for injection into the GC system.
Visualization of Derivatization Workflow and Structures
Caption: General workflow for derivatization of the target analyte.
Caption: Structures of the analyte and its functionalized derivatives.
Data and Performance Comparison
The following table summarizes the expected outcomes and key performance characteristics of each derivatization method for the analysis of this compound.
| Parameter | Silylation (BSTFA + 1% TMCS) | Acylation (TFAA) |
| Derivative Type | Trimethylsilyl (TMS) Ether | Trifluoroacetyl (TFA) Ester |
| Volatility | High | Moderate to High |
| Thermal Stability | Excellent | Excellent |
| Reaction Speed | Fast (typically < 30 min) | Very Fast (typically < 20 min) |
| Byproducts | Neutral and volatile | Acidic (requires removal/scavenging)[15][20] |
| Detector Compatibility | FID, MS | FID, MS, ECD (highly sensitive) [16][17] |
| Derivative Stability | Moderate (moisture sensitive)[1][6] | High[14][16] |
| Key Advantage | Simplicity and high volatility | Enhanced sensitivity with ECD |
Troubleshooting and Field Insights
-
Incomplete Derivatization: If you observe the peak for the underivatized alcohol, consider increasing the reaction time or temperature, or increasing the reagent-to-analyte ratio.[10] Ensure your sample and solvents are completely anhydrous, as water will consume the derivatizing reagent.[1][10]
-
Reagent or Byproduct Interference: The byproducts of silylation with MSTFA are more volatile than those from BSTFA, which can be advantageous if the derivative peak is close to the reagent peak.[1][21] For acylation, ensure the acidic byproduct is neutralized or removed to prevent damage to the GC column.[15][20]
-
Peak Fronting: This can indicate column overload.[5] Try diluting the derivatized sample before injection.
-
Glassware Deactivation: For trace-level analysis, active sites on glassware can adsorb the analyte. Silanizing the glassware can prevent sample loss.[15]
Conclusion
Derivatization is an essential step for the reliable GC analysis of this compound. Both silylation with BSTFA + 1% TMCS and acylation with TFAA are effective methods to improve volatility, thermal stability, and peak shape. Silylation offers a straightforward approach yielding highly volatile derivatives suitable for GC-FID and GC-MS. Acylation with TFAA provides highly stable derivatives and is the method of choice when high sensitivity is required, particularly with an ECD. By following the detailed protocols and considering the insights provided in this guide, researchers can achieve accurate, reproducible, and robust analytical results.
References
- Vertex AI Search. (n.d.). GC Derivatization.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- Thermo Fisher Scientific. (n.d.). GC Reagents.
- Sigma-Aldrich. (n.d.). Product Information - 91719 Trifluoroacetic anhydride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoroacetic Anhydride: A Versatile Reagent for Analytical Chemistry.
- CovaChem. (n.d.). TFAA; Trifluoroacetic acid anhydride; CAS# 407-25-0.
- Benchchem. (n.d.). The Cornerstone of GC Analysis: A Technical Guide to Silylation.
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Regis Technologies. (n.d.). Silylation Reagents.
- Greyhound Chromatography. (n.d.). Derivatization reagents for GC.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
- Alfa Chemistry. (2023, May 8). Acylation Reagents for Gas Chromatography.
- Sigma-Aldrich. (n.d.). tfaa.pdf.
- ESSLAB. (n.d.). Derivatization reagents for GC, acylation, TFAA.
- ResearchGate. (n.d.). Acylation Derivatization Reagents.
- Sigma-Aldrich. (n.d.). Derivatization of Drug Substances with MSTFA.
- Slideshare. (n.d.). DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC] by P.Ravisankar, Vignan Pharmacy College, Vadlamudi,Guntur.
- YouTube. (2023, July 29). Derivatization in Gas Chromatography (Part II).
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Chromatographic Specialties. (n.d.). A Quick Guide to Derivatization.
- Benchchem. (n.d.). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
- ResearchGate. (2016, October 1). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis.
- Sigma-Aldrich. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
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- 8. DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC] by P.Ravisankar, Vignan Pharmacy College, Vadlamudi,Guntur. | PPTX [slideshare.net]
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Application Notes & Protocols: Large-Scale Production and Purification of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis and subsequent purification of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol, a key chiral intermediate in pharmaceutical development. The trifluoromethyl and chiral hydroxyl moieties make this compound a valuable building block for active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] This guide emphasizes a scalable, robust, and highly enantioselective synthetic strategy via the Corey-Bakshi-Shibata (CBS) reduction. Detailed, field-tested protocols for both the synthesis and multi-step purification are provided, alongside critical safety and handling information.
Strategic Approach: Asymmetric Synthesis
The primary challenge in producing this compound is the precise control of its stereochemistry. The biological activity of chiral drugs often resides in a single enantiomer, making highly enantioselective synthesis a critical requirement.
Rationale for Corey-Bakshi-Shibata (CBS) Reduction
For the large-scale asymmetric reduction of the prochiral ketone, 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone, the Corey-Bakshi-Shibata (CBS) reduction is the method of choice.[2][3][4] This selection is based on several key advantages:
-
High Enantioselectivity: The CBS reduction routinely achieves excellent enantiomeric excess (ee), often exceeding 95%, which is crucial for pharmaceutical applications.[3]
-
Scalability and Reliability: The reaction is well-documented and has been successfully implemented on industrial scales.[3]
-
Catalytic Nature: The chiral oxazaborolidine catalyst is used in substoichiometric amounts (typically 1-10 mol%), making the process economically viable.[3]
The CBS Reduction Mechanism
The remarkable selectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state.[5][6] The mechanism proceeds through three key steps:
-
Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the CBS catalyst coordinates to the borane (BH₃) reducing agent. This coordination activates the borane, enhancing its hydridic character, and increases the Lewis acidity of the endocyclic boron atom on the catalyst.[2][5]
-
Stereoselective Ketone Coordination: The prochiral ketone substrate coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. This coordination occurs preferentially on the sterically more accessible lone pair of the carbonyl oxygen, orienting the bulkier substituent (3-methoxyphenyl group) away from the catalyst's chiral scaffold to minimize steric hindrance.[2]
-
Intramolecular Hydride Transfer: The activated hydride is transferred from the borane to the carbonyl carbon via a rigid, six-membered ring transition state. This directed, intramolecular transfer ensures the hydride attacks a specific face of the ketone, yielding the desired chiral alcohol with high fidelity.[2][5][6] The resulting alkoxyborane is then hydrolyzed during workup to release the final product.
Caption: Fig. 1: CBS Reduction Catalytic Cycle
Alternative Strategy: Biocatalysis
It is noteworthy that biocatalytic reduction using ketoreductase (KRED) enzymes represents a powerful, green alternative for producing chiral alcohols.[7][8][9] These methods offer exceptional enantioselectivity under mild aqueous conditions and are increasingly employed in industrial settings.[7][8]
Protocol: Large-Scale Asymmetric Synthesis
This protocol details the synthesis of (R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol using the (R)-CBS catalyst. For the (S)-enantiomer, the (S)-CBS catalyst should be used.
Reaction Scheme:
Caption: Fig. 2: Asymmetric Synthesis Scheme
Materials and Equipment
-
Reactor: Glass-lined or stainless steel reactor equipped with overhead stirring, temperature control (heating/cooling jacket), an inert gas inlet (Nitrogen or Argon), and a dropping funnel.
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere to prevent quenching of the borane reagent.[5][6]
Reagent Table
| Reagent | M.W. ( g/mol ) | Molar Eq. | Quantity (for 1 mol scale) | Notes |
| 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone | 204.15 | 1.0 | 204.15 g | Starting material |
| (R)-Methyl-CBS catalyst (1M in Toluene) | ~277.18 | 0.05 | 50 mL | Chiral catalyst |
| Borane-tetrahydrofuran complex (1M in THF) | ~85.94 | 1.2 | 1.2 L | Reducing agent; handle with extreme care |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 2.0 L | Reaction solvent |
| Methanol (MeOH) | 32.04 | - | 250 mL | For quenching |
| 2M Hydrochloric Acid (HCl) | 36.46 | - | 1.0 L | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | As needed | For neutralization |
| Brine (Saturated NaCl) | 58.44 | - | As needed | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent |
Step-by-Step Synthesis Protocol
-
Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Purge the vessel with dry nitrogen for at least 1 hour.
-
Catalyst Loading: Under a positive pressure of nitrogen, charge the reactor with the (R)-Methyl-CBS catalyst solution (50 mL).
-
Initial Cooling: Begin stirring and cool the catalyst solution to 0-5 °C using the reactor jacket.
-
Borane Addition: Slowly add the borane-THF complex (1.2 L) to the catalyst solution via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for an additional 15 minutes at 0-5 °C to allow for complete complex formation.
-
Substrate Addition: In a separate vessel, dissolve the 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone (204.15 g) in anhydrous THF (500 mL). Add this solution dropwise to the cold catalyst-borane mixture over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting ketone is consumed.
-
Reaction Quenching (CRITICAL STEP): Cool the reactor back down to 0-5 °C. Extremely carefully and slowly , add methanol (250 mL) dropwise to quench the excess borane. Vigorous hydrogen gas evolution will occur. Ensure adequate venting and maintain a nitrogen atmosphere.
-
Acidic Workup: Once gas evolution has ceased, slowly add 2M HCl (1.0 L) to the mixture. Stir for 30 minutes. This step hydrolyzes the alkoxyborane intermediate to yield the alcohol product.
-
Phase Separation: Transfer the reactor contents to a separatory funnel. The layers should be separated. Retain the organic (THF) layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).
-
Combine and Wash: Combine all organic layers. Wash sequentially with 2M HCl (500 mL), saturated NaHCO₃ solution (until pH is neutral), and finally with brine (500 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol: High-Purity Purification
The crude product contains the desired alcohol, catalyst residues, and other minor impurities. A multi-step purification process is required to achieve pharmaceutical-grade purity (>99.5%).
Caption: Fig. 3: Purification Workflow
Step-by-Step Purification Protocol
-
Silica Plug Filtration: Dissolve the crude oil in a minimal amount of dichloromethane (DCM). Pass this solution through a short plug of silica gel, eluting with a 20% ethyl acetate in hexanes mixture. This step removes polar baseline impurities and catalyst residues.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Flash Column Chromatography: Prepare a silica gel column appropriately sized for the scale of the reaction. Load the concentrated crude product onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Concentration: Concentrate the pure fractions under reduced pressure. If the product is a solid, it may be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to improve purity. If it is an oil, ensure all solvent is removed under high vacuum.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the enantiomeric excess using chiral HPLC analysis.
Expected Results
| Parameter | Expected Value |
| Yield | 85-95% |
| Physical Form | White solid or colorless oil |
| Chemical Purity (HPLC) | > 99.5% |
| Enantiomeric Excess (ee) | > 98% |
Critical Safety and Handling Considerations
Strict adherence to safety protocols is mandatory when handling the reagents involved in this synthesis.
-
Borane-THF Complex (BH₃•THF): This reagent is highly flammable and reacts violently with water and protic solvents, releasing flammable hydrogen gas.[10] It must be handled under an inert atmosphere at all times.[11] Store in a cool, dry, well-ventilated area away from ignition sources.
-
Sodium Borohydride (NaBH₄): While not used in the primary protocol, NaBH₄ is a common reducing agent. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. It also reacts with water to release flammable gases.[12][13]
-
Trifluoroacetic Acid (TFA): TFA is extremely corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation.[14][15][16][17] Always handle TFA inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[14][15][17][18]
-
Personal Protective Equipment (PPE): At a minimum, standard PPE including a flame-retardant lab coat, safety glasses with side shields, and nitrile gloves must be worn.[11] When handling highly corrosive or reactive materials, upgraded PPE such as splash goggles, a face shield, and specialized gloves are required.[14][17]
-
Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[12][17] Have appropriate spill kits (e.g., dry sand or soda ash for water-reactive materials) available.[12]
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
University of Washington, Environmental Health & Safety. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]
-
Amherst College. (2024). Standard Operation Procedures for Working with Trifluoroacetic Acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.
-
University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Trifluoroacetic Acid. Retrieved from [Link]
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Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Borohydride. Retrieved from [Link]
-
Ohio State University, Chemistry Department. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]
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Cui, F., et al. (2021). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Microbial Biotechnology, 14(2), 444–452. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
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Cui, F., et al. (2021). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. PubMed. [Link]
-
SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]
-
Yadav, V., et al. (2024). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances, 14(18), 12763-12781. [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol for the Synthesis of Novel Neuroprotective Agents
Introduction: The Strategic Importance of Fluorinated Scaffolds in Neuroprotection
The pursuit of effective neuroprotective therapies for debilitating conditions such as Parkinson's and Alzheimer's disease is a paramount challenge in modern medicinal chemistry. A key strategy in the design of centrally active agents is the incorporation of fluorine atoms to modulate the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethyl (CF₃) group, in particular, is of high interest due to its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity. These characteristics can significantly improve a molecule's ability to cross the blood-brain barrier, increase its half-life, and enhance its binding affinity to biological targets.[1][2]
This guide focuses on the synthetic utility of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol , a versatile chiral building block for the development of novel neuroprotective compounds. The presence of both the trifluoromethyl group and the methoxy-substituted phenyl ring provides a unique scaffold for creating potent and selective inhibitors of key enzymes implicated in neurodegeneration, such as Monoamine Oxidase B (MAO-B).
Rationale for Use: Targeting Monoamine Oxidase B (MAO-B)
Monoamine Oxidase B is a crucial enzyme responsible for the degradation of neurotransmitters, including dopamine.[2] In neurodegenerative disorders like Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor and cognitive impairments. Inhibition of MAO-B can increase the synaptic availability of dopamine, providing symptomatic relief.[3] Furthermore, the catalytic action of MAO-B produces hydrogen peroxide, a source of oxidative stress that contributes to neuronal damage.[4] Therefore, inhibiting MAO-B not only preserves dopamine levels but also confers a direct neuroprotective effect by mitigating oxidative stress.[4][5]
The structural motif derived from this compound is particularly well-suited for targeting MAO-B. The trifluoromethyl-substituted benzylamine core can effectively interact with the active site of the enzyme, with the fluorine atoms enhancing binding affinity and selectivity.[2]
Synthetic Workflow: From Chiral Alcohol to Neuroprotective Amine
The conversion of the secondary alcohol, this compound, to the corresponding primary amine is a key transformation in the synthesis of potent MAO-B inhibitors. A robust and stereospecific method for this conversion is the Mitsunobu reaction followed by a Gabriel synthesis workup.[6][7][8][9][10][11] This two-step process allows for the inversion of the stereocenter at the carbinol carbon, which can be crucial for achieving the desired biological activity.
Caption: Synthetic workflow from the starting alcohol to the primary amine.
Experimental Protocols
Protocol 1: Synthesis of N-(1-(3-methoxyphenyl)-2,2,2-trifluoroethyl)phthalimide via Mitsunobu Reaction
This protocol describes the conversion of the secondary alcohol to a phthalimide-protected amine with inversion of stereochemistry.[6][7][12]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 85068-29-7 | 206.17 | 10.0 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 15.0 |
| Phthalimide | 85-41-6 | 147.13 | 15.0 |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | 15.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (2.06 g, 10.0 mmol), triphenylphosphine (3.93 g, 15.0 mmol), and phthalimide (2.21 g, 15.0 mmol).
-
Add anhydrous THF (100 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (3.0 mL, 15.0 mmol) dropwise to the stirred solution over 15 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-(1-(3-methoxyphenyl)-2,2,2-trifluoroethyl)phthalimide as a white solid.
Protocol 2: Synthesis of 1-(3-Methoxyphenyl)-2,2,2-trifluoroethanamine via Gabriel Synthesis
This protocol describes the deprotection of the phthalimide intermediate to yield the primary amine.[8][9][10][11]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| N-(1-(3-methoxyphenyl)-2,2,2-trifluoroethyl)phthalimide | N/A | 335.28 | 8.0 |
| Hydrazine hydrate (64%) | 7803-57-8 | 50.06 | 80.0 |
| Ethanol | 64-17-5 | 46.07 | 80 mL |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
| 1 M Hydrochloric acid | 7647-01-0 | 36.46 | As needed |
| 1 M Sodium hydroxide | 1310-73-2 | 40.00 | As needed |
Procedure:
-
In a 250 mL round-bottom flask, dissolve N-(1-(3-methoxyphenyl)-2,2,2-trifluoroethyl)phthalimide (2.68 g, 8.0 mmol) in ethanol (80 mL).
-
Add hydrazine hydrate (2.5 mL, ~80.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. A white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and filter to remove the precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
For purification, the crude amine can be converted to its hydrochloride salt by dissolving in diethyl ether and adding 1 M HCl in diethyl ether. The resulting salt can be filtered and dried. The free amine can be liberated by treatment with 1 M NaOH and extraction into an organic solvent.
Mechanism of Action: MAO-B Inhibition and Neuroprotection
The synthesized 1-(3-Methoxyphenyl)-2,2,2-trifluoroethanamine serves as a precursor for more complex neuroprotective agents. The primary amine can be further functionalized to enhance its binding affinity and selectivity for MAO-B. The neuroprotective effects of MAO-B inhibitors are multi-faceted.[4][5]
Caption: Signaling pathway of MAO-B inhibition leading to neuroprotection.
By inhibiting MAO-B, these compounds prevent the breakdown of dopamine, thereby increasing its concentration in the brain and alleviating the motor symptoms of Parkinson's disease.[3] Concurrently, the inhibition of MAO-B reduces the production of neurotoxic hydrogen peroxide, a key contributor to oxidative stress and neuronal cell death.[4] This dual action of symptomatic relief and disease-modifying potential makes MAO-B inhibitors a highly attractive class of neuroprotective agents.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent neuroprotective compounds. The strategic incorporation of the trifluoromethyl group provides a scaffold with desirable drug-like properties for targeting CNS disorders. The synthetic route outlined, utilizing the Mitsunobu and Gabriel reactions, offers a reliable and stereocontrolled method for accessing key amine intermediates. The resulting compounds, through their inhibition of MAO-B, hold significant promise for the development of novel therapies for neurodegenerative diseases.
References
-
Probing Fluorinated Motifs onto Dual AChE-MAO B Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Early-ADME Studies. Journal of Medicinal Chemistry. [Link]
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Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of Health. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. ResearchGate. [Link]
-
Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. USD RED. [Link]
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Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. PubMed. [Link]
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Mitsunobu reaction. Organic Synthesis. [Link]
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Mitsunobu Reaction. Organic Chemistry. [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. [Link]
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Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]
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Gabriel synthesis. Wikipedia. [Link]
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Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Osaka University of Pharmaceutical Sciences. [Link]
-
Gabriel Synthesis. Chemistry LibreTexts. [Link]
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The Gabriel Synthesis. Chemistry Steps. [Link]
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The Mitsunobu Reaction. ResearchGate. [Link]
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The Gabriel Synthesis. Master Organic Chemistry. [Link]
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Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PubMed Central. [Link]
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Potent and Selective Monoamine Oxidase-B Inhibitory Activity: Fluoro- vs. Trifluoromethyl-4-hydroxylated Chalcone Derivatives. PubMed. [Link]
-
Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). MDPI. [Link]
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Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. PubMed. [Link]
-
Phthalimide synthesis. Organic Chemistry Portal. [Link]
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New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PubMed Central. [Link]
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Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Springer. [Link]
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N-(2-Methoxyphenyl)phthalimide. National Institutes of Health. [Link]
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Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]
-
Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate. [Link]
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The Convergence of Order and Fluidity: A Guide to Functional Materials & Liquid Crystals
Welcome to a comprehensive exploration of the captivating world where the ordered nature of crystals and the dynamic fluidity of liquids intersect. This guide is designed for researchers, scientists, and drug development professionals who seek to harness the unique properties of liquid crystals (LCs) in the preparation of innovative functional materials. We will delve into the fundamental principles, field-proven protocols, and diverse applications of these remarkable soft materials, moving beyond mere procedural lists to uncover the scientific reasoning that underpins successful experimentation.
Section 1: The Mesophase—A Realm of Unique Properties
Liquid crystals represent a distinct state of matter, known as the mesophase, which exists between the solid crystalline and isotropic liquid states.[1] This intermediate phase endows LCs with a remarkable combination of properties: the molecular order of a solid and the fluidity of a liquid.[2] This duality is the cornerstone of their utility in a vast array of applications.
The constituent molecules of liquid crystals, known as mesogens, possess anisotropic shapes, typically elongated (calamitic) or disk-like (discotic).[1][3] It is the temperature-dependent or concentration-dependent self-assembly of these mesogens that gives rise to the various liquid crystalline phases.[4]
Classification of Liquid Crystals
Liquid crystals are broadly categorized into two main types based on the primary stimulus that induces their formation:
-
Thermotropic Liquid Crystals: These LCs exhibit phase transitions as a function of temperature.[4][5] They are the foundation for many well-known technologies, including liquid crystal displays (LCDs).
-
Lyotropic Liquid Crystals: The formation of these LCs is dependent on the concentration of the mesogen in a solvent.[1] Lyotropic LCs are of particular interest in biological systems and for drug delivery applications.[6][7]
These categories are further subdivided into various mesophases, each with a unique molecular arrangement:
-
Nematic Phase: The least ordered liquid crystal phase, characterized by long-range orientational order of the mesogens, but no positional order.[1]
-
Smectic Phase: In addition to orientational order, smectic phases exhibit a degree of positional order, with mesogens arranged in layers.[1]
-
Cholesteric (Chiral Nematic) Phase: This phase is observed in chiral mesogens, where the director (the average direction of the long axes of the mesogens) rotates in a helical fashion.
-
Columnar Phase: Typically formed by discotic mesogens, this phase consists of stacks of molecules forming columns.
-
Blue Phases: Occurring in a narrow temperature range between the cholesteric and isotropic phases, blue phases possess a cubic lattice structure.[8]
The specific mesophase adopted by a liquid crystal system is critical to its function, influencing properties such as birefringence, dielectric anisotropy, and viscosity.
Section 2: Characterization of Liquid Crystalline Materials
A thorough understanding of the physicochemical properties of liquid crystals is paramount for their effective application. A suite of characterization techniques is employed to identify mesophases, determine transition temperatures, and elucidate molecular arrangements.
| Technique | Information Obtained | Causality & Experimental Insight |
| Polarized Optical Microscopy (POM) | Identification of LC phases and observation of textures and defects.[9][10][11] | The anisotropic nature of LCs causes them to interact with polarized light, producing characteristic textures that act as fingerprints for different mesophases. The experience of the analyst is crucial for accurate interpretation. |
| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and associated enthalpy changes.[9][10] | Phase transitions involve a change in heat flow, which is detected by the DSC. This provides quantitative data on the thermal stability and operating range of the LC material. |
| X-Ray Diffraction (XRD) | Elucidation of molecular arrangement, including layer spacing in smectic and columnar phases.[9][10] | The ordered structure of LCs diffracts X-rays in a predictable manner, providing detailed information about the long-range order and dimensions of the self-assembled structures. |
| Transmission Electron Microscopy (TEM) | Visualization of the morphology of different liquid crystal phases, particularly in polymeric and composite systems.[10][11] | TEM offers high-resolution imaging, allowing for direct observation of the nanoscale structures formed by the liquid crystals. |
Section 3: Preparation of Functional Materials Using Liquid Crystal Templates
The self-assembling nature of liquid crystals provides an exceptional platform for templating the synthesis of nanostructured materials.[12][13] This bottom-up approach allows for precise control over the architecture of the final material.
Lyotropic Liquid Crystal Templating
Lyotropic liquid crystals, with their diverse and well-defined aqueous and oil domains, are particularly versatile for templating.[14] The general principle involves using the LC phase as a scaffold to direct the formation of a polymer or inorganic network. Subsequent removal of the LC template yields a material with a porous structure that is a negative replica of the original mesophase.
Protocol 1: Preparation of a Nanoporous Polymer Film using a Lyotropic LC Template
This protocol outlines the fabrication of a nanoporous polymer film with aligned pores, a material with potential applications in separation and as a scaffold for tissue engineering.
Materials:
-
Reactive calamitic liquid crystal monomer (e.g., a diacrylate-functionalized mesogen)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Surfactant (e.g., Pluronic F127)[15]
-
Deionized water
-
Glass slides coated with a polyimide alignment layer
Experimental Workflow:
Figure 1: Workflow for preparing a nanoporous polymer film.
Detailed Steps:
-
Mixture Preparation:
-
Prepare a solution of the surfactant in deionized water at the desired concentration. The concentration will influence the resulting mesophase.
-
Add the reactive liquid crystal monomer and photoinitiator to the surfactant solution.
-
Thoroughly mix the components until a homogenous, viscous liquid is formed. Sonication can be employed to aid in homogenization. The causality here is to ensure a uniform distribution of all components, which is critical for the formation of a well-ordered LC phase.
-
-
Cell Assembly and Filling:
-
Construct a cell by sandwiching two polyimide-coated glass slides with a spacer of a defined thickness. The rubbing direction of the polyimide layers should be antiparallel to promote planar alignment of the LC molecules.
-
Introduce the prepared liquid crystal mixture into the cell. Capillary action will draw the mixture into the space between the slides.
-
-
Phase Formation and Polymerization:
-
Place the filled cell on a temperature-controlled hot stage. Anneal the sample at a temperature known to induce the desired lyotropic liquid crystal phase (e.g., a hexagonal or lamellar phase). This step is crucial as the final pore structure is a direct replica of this phase.
-
Once the desired LC phase has formed and stabilized (as confirmed by POM), expose the cell to UV light to initiate polymerization of the reactive monomer. The exposure time and intensity will depend on the specific photoinitiator and monomer used.
-
-
Template Removal and Characterization:
-
Carefully disassemble the cell to retrieve the polymerized film.
-
Immerse the film in a suitable solvent (e.g., ethanol or water, depending on the surfactant) to extract the surfactant template. This process may require several solvent changes to ensure complete removal.
-
Dry the resulting nanoporous polymer film and characterize its structure using techniques such as scanning electron microscopy (SEM) to visualize the pores, and XRD to confirm the ordered structure.
-
Section 4: Applications in Drug Delivery
The unique properties of lyotropic liquid crystals, such as their ability to encapsulate both hydrophilic and hydrophobic drugs and their biocompatibility, make them highly attractive for drug delivery applications.[2][6][7] Liquid crystalline nanostructures, such as cubosomes and hexosomes, have garnered significant attention as drug delivery vehicles.[15]
Liquid Crystalline Nanoparticles for Controlled Release
Cubosomes are discrete, sub-micron particles of a bicontinuous cubic liquid crystalline phase, while hexosomes are nanoparticles of an inverse hexagonal phase.[15] These structures offer a large interfacial area and can accommodate a wide range of drug molecules.[2] The tortuous, water-filled channels within these nanoparticles can provide a sustained-release profile for encapsulated drugs.[2][7]
Protocol 2: Preparation of Drug-Loaded Cubosomes
This protocol describes a top-down method for the preparation of drug-loaded cubosomes, suitable for oral or parenteral drug delivery.
Materials:
-
Lipid (e.g., glyceryl monooleate - GMO)
-
Stabilizer (e.g., Poloxamer 407 - Pluronic® F127)[15]
-
Drug of interest (hydrophobic or hydrophilic)
-
Phosphate buffered saline (PBS) or other suitable aqueous phase
Experimental Workflow:
Figure 2: Workflow for preparing drug-loaded cubosomes.
Detailed Steps:
-
Preparation of the Bulk Gel:
-
Gently melt the lipid (GMO) at a temperature slightly above its melting point (around 40-50 °C). Overheating should be avoided to prevent lipid degradation.
-
If the drug is hydrophobic, dissolve or disperse it in the molten lipid. If the drug is hydrophilic, it can be dissolved in the aqueous phase.
-
Prepare the aqueous phase by dissolving the stabilizer (Poloxamer 407) in PBS.
-
Slowly add the aqueous phase to the molten lipid-drug mixture while stirring. This will form a viscous, opaque bulk gel, which is the cubic liquid crystalline phase. The ratio of lipid to water is critical for the formation of the cubic phase.
-
-
Dispersion and Homogenization:
-
Add an excess of the aqueous stabilizer solution to the bulk gel.
-
Subject the mixture to high-energy dispersion. This can be achieved through probe ultrasonication or high-pressure homogenization. The high shear forces break down the bulk gel into nano-sized cubosome particles. The choice of dispersion method and the processing parameters (e.g., sonication time, homogenization pressure) will significantly impact the final particle size and distribution.
-
-
Purification and Characterization:
-
Purify the cubosome dispersion to remove any unencapsulated drug and excess stabilizer. This can be done by methods such as ultracentrifugation followed by resuspension of the pellet, or by dialysis against a fresh aqueous phase.
-
Characterize the final cubosome formulation for key parameters:
-
Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).
-
Zeta Potential: Indicates the surface charge and stability of the dispersion.
-
Drug Encapsulation Efficiency and Loading Capacity: Determined by separating the free drug from the encapsulated drug and quantifying the amount of drug in the cubosomes.
-
-
Section 5: Emerging Applications in Smart Materials and Biosensors
The inherent responsiveness of liquid crystals to external stimuli makes them ideal candidates for the development of "smart" materials.[4][16][17] These materials can change their properties in a controlled and reversible manner in response to changes in their environment, such as temperature, light, electric fields, or the presence of specific chemical or biological agents.[18][19][20]
Liquid Crystal-Based Biosensors
The orientation of liquid crystals at an interface is exquisitely sensitive to surface interactions.[21][22] This principle forms the basis of label-free liquid crystal-based biosensors.[23][24] A biological recognition event, such as an antigen-antibody interaction, occurring at a specially prepared surface can trigger a change in the alignment of a thin film of liquid crystal, leading to a readily detectable optical signal.
Protocol 3: Fabrication of a Liquid Crystal-Based Immunoassay
This protocol describes the basic steps for creating a liquid crystal-based sensor for the detection of a specific protein.
Materials:
-
Nematic liquid crystal (e.g., 5CB)
-
Glass slides
-
Self-assembled monolayer (SAM)-forming silane (e.g., N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride - DMOAP)
-
Antibody specific to the target protein
-
Bovine serum albumin (BSA) for blocking
-
Target protein solution
-
Phosphate buffered saline (PBS)
Experimental Workflow:
Figure 3: Workflow for fabricating a liquid crystal-based immunoassay.
Detailed Steps:
-
Surface Preparation:
-
Thoroughly clean the glass slides to remove any organic or inorganic contaminants. This is critical for the formation of a uniform SAM.
-
Immerse the cleaned slides in a solution of DMOAP to form a self-assembled monolayer. The long alkyl chains of the DMOAP molecules will orient perpendicular to the surface, creating a low-energy surface that induces homeotropic (vertical) alignment of the liquid crystal molecules.
-
-
Bio-functionalization:
-
Incubate the DMOAP-coated slides with a solution of the specific antibody. The antibodies will adsorb onto the surface.
-
After antibody immobilization, incubate the slides with a solution of BSA. The BSA will block any remaining non-specific binding sites on the surface, preventing false-positive signals.
-
-
Detection and Readout:
-
Construct a liquid crystal cell using the functionalized glass slide and a counter-slide.
-
Introduce the nematic liquid crystal (5CB) into the cell. In the absence of the target protein, the LC molecules will align homeotropically, and the cell will appear dark when viewed between crossed polarizers.
-
Introduce the sample solution containing the target protein into the cell. The binding of the target protein to the immobilized antibodies will disrupt the ordered surface, causing a change in the alignment of the liquid crystal molecules from homeotropic to a more random or planar orientation.
-
This change in alignment will be visible as a bright signal when observed under a polarized optical microscope, indicating a positive detection.
-
This guide provides a foundational understanding and practical protocols for the application of liquid crystals in the preparation of functional materials. The field is continually evolving, with new liquid crystalline materials and innovative applications emerging regularly. By grasping the fundamental principles of self-assembly and the causality behind experimental choices, researchers can unlock the full potential of these versatile soft materials.
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- JoVE. Preparation: Monodomain Liquid Crystal Elastomers & Nanocomposites l Protocol Preview.
- OpenMETU.
- ACS Publications.
- SpotSee.io.
- MDPI. Development and Application of Liquid Crystals as Stimuli-Responsive Sensors.
- PubMed.
- Labinsights.
- RSC Publishing. Swollen liquid crystals (SLCs)
- MDPI.
- ResearchGate. (PDF) Application and Technique of Liquid Crystal-Based Biosensors.
- Taylor & Francis Online.
- Iris Publishers. Liquid Crystal-Based Biosensors.
- MRSEC Education Group.
- ResearchGate.
- University of Colorado Boulder. Synthesis of Liquid Crystals.
- ResearchGate.
- MDPI. Application and Technique of Liquid Crystal-Based Biosensors.
- PubMed Central.
- University of Wisconsin-Madison. Liquid Crystals Lab.
- Knowledge UChicago.
Sources
- 1. ijmr.net.in [ijmr.net.in]
- 2. ijpsonline.com [ijpsonline.com]
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- 5. ijert.org [ijert.org]
- 6. researchgate.net [researchgate.net]
- 7. Lyotropic Liquid Crystalline Nanostructures as Drug Delivery Systems and Vaccine Platforms - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. bhu.ac.in [bhu.ac.in]
- 10. iosrjournals.org [iosrjournals.org]
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- 12. Design of functional materials using liquid crystals as molecular templates [open.metu.edu.tr]
- 13. mdpi.com [mdpi.com]
- 14. Swollen liquid crystals (SLCs): a versatile template for the synthesis of nano structured materials - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26390A [pubs.rsc.org]
- 15. Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems [mdpi.com]
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- 19. researchgate.net [researchgate.net]
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- 24. Application and Technique of Liquid Crystal-Based Biosensors | MDPI [mdpi.com]
Troubleshooting & Optimization
Improving the yield and purity of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol synthesis
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. The introduction of a trifluoromethyl group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, making this a crucial synthesis for many research applications.
This guide will explore the two primary synthetic routes to this compound:
-
Nucleophilic Trifluoromethylation of 3-Methoxybenzaldehyde: This method utilizes a nucleophilic trifluoromethyl source, most commonly the Ruppert-Prakash reagent (TMSCF₃), to add a CF₃ group to the carbonyl carbon of 3-methoxybenzaldehyde.
-
Grignard Reaction: This classic organometallic reaction involves the addition of a 3-methoxyphenyl Grignard reagent to a trifluoroacetaldehyde equivalent.
Each method presents unique challenges and advantages. This guide will provide the necessary insights to navigate these complexities and achieve optimal results.
Troubleshooting and Optimization
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
Route 1: Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent
The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is a widely used and effective reagent for nucleophilic trifluoromethylation.[1] The reaction requires a nucleophilic initiator, such as a fluoride salt, to generate the reactive trifluoromethide anion ([CF₃]⁻).[2]
Question 1: My trifluoromethylation reaction shows low or no conversion of 3-methoxybenzaldehyde. What are the potential causes and solutions?
Answer:
Low or no conversion in a Ruppert-Prakash reaction is a common issue that can often be traced back to a few key factors:
-
Inactive Initiator: The initiator is crucial for generating the trifluoromethide anion.[2]
-
Troubleshooting:
-
Tetrabutylammonium fluoride (TBAF): Ensure your TBAF solution is anhydrous. TBAF is hygroscopic and water will quench the reactive intermediates. If your TBAF is old or has been exposed to air, consider using a fresh bottle or drying it.
-
Alternative Initiators: If TBAF is problematic, consider other fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF). The choice of cation can influence the reaction rate.[3]
-
-
-
Insufficient Reagent: Ensure you are using a sufficient excess of the Ruppert-Prakash reagent. A common starting point is 1.5 to 2.0 equivalents relative to the aldehyde.
-
Solvent Purity: The solvent must be anhydrous. Tetrahydrofuran (THF) is a common choice and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) before use.
-
Reaction Temperature: While many trifluoromethylations proceed at room temperature, some systems benefit from gentle heating or extended reaction times. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Question 2: I'm observing significant side product formation, leading to a low purity of the desired alcohol. What are these side products and how can I minimize them?
Answer:
Side product formation can be a significant challenge. The most common side products in this reaction include:
-
Over-silylation: The intermediate alkoxide can be silylated by another molecule of TMSCF₃. This is generally not a major issue as the silyl ether is hydrolyzed during workup.
-
Cannizzaro-type reaction: Under basic conditions (from some initiators), 3-methoxybenzaldehyde, which lacks an alpha-proton, can undergo a disproportionation reaction to form 3-methoxybenzyl alcohol and 3-methoxybenzoic acid.
-
Troubleshooting:
-
Controlled Addition of Initiator: Add the initiator slowly to the reaction mixture to avoid a buildup of high localized base concentration.
-
Choice of Initiator: Consider using a milder initiator if the Cannizzaro reaction is a significant problem.
-
-
-
Formation of Trimethylsilyl Fluoride: This can occur from the reaction of the initiator with TMSCF₃. While it doesn't directly interfere with the desired product, its formation consumes the initiator and reagent.
Question 3: The workup of my reaction is complicated, and I'm losing a lot of product. What is the recommended workup procedure?
Answer:
A proper workup is critical for isolating the product in high yield and purity. The initial product of the reaction is a trimethylsilyl ether, which needs to be hydrolyzed to the desired alcohol.[2]
-
Standard Workup Protocol:
-
Quenching: Once the reaction is complete (as determined by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude silyl ether in a solvent like THF and add an acid, such as 1M hydrochloric acid (HCl). Stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Final Extraction and Purification: Perform a final aqueous workup, extract the product into an organic solvent, dry, and concentrate. The crude alcohol can then be purified by flash column chromatography.
-
Route 2: Grignard Reaction with a Trifluoroacetaldehyde Equivalent
This route involves the preparation of 3-methoxyphenylmagnesium bromide from 3-bromoanisole, followed by its reaction with a source of the trifluoromethyl carbonyl group. A common and practical electrophile is trifluoroacetaldehyde ethyl hemiacetal (TFAE), due to its stability and ease of handling compared to gaseous trifluoroacetaldehyde.
Question 1: My Grignard reagent formation is sluggish or fails to initiate. What are the common pitfalls?
Answer:
Successful Grignard reagent formation is highly dependent on meticulous experimental technique. Failure to initiate is almost always due to the following:
-
Presence of Water: Grignard reagents are extremely potent bases and will be quenched by even trace amounts of water.[4]
-
Troubleshooting:
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Anhydrous ethereal solvents (diethyl ether or THF) are essential. Use freshly opened bottles or distill from an appropriate drying agent.
-
Reagents: Ensure the 3-bromoanisole is dry.
-
-
-
Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.
-
Troubleshooting:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod (under an inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine. The iodine will react with the magnesium surface, cleaning it and facilitating the initiation of the Grignard reaction. A small amount of 1,2-dibromoethane can also be used as an initiator.
-
-
Question 2: My Grignard reaction gives a low yield of the desired alcohol, and I have a significant amount of 3,3'-dimethoxybiphenyl as a byproduct. How can I improve the yield and minimize this side reaction?
Answer:
The formation of 3,3'-dimethoxybiphenyl is a result of a Wurtz-type coupling reaction between the formed Grignard reagent and unreacted 3-bromoanisole.
-
Troubleshooting:
-
Slow Addition: During the formation of the Grignard reagent, add the solution of 3-bromoanisole in your anhydrous solvent to the magnesium turnings slowly and dropwise. This maintains a low concentration of the aryl halide in the reaction mixture, favoring the reaction with magnesium over coupling with the Grignard reagent.
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux during the addition of the aryl halide. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Addition of the Electrophile: Once the Grignard reagent is formed, cool the solution (e.g., to 0°C) before slowly adding the trifluoroacetaldehyde ethyl hemiacetal. This helps to control the exothermicity of the addition reaction and can minimize side reactions.
-
Question 3: Besides the biphenyl byproduct, what other side reactions should I be aware of?
Answer:
While Wurtz coupling is a major concern, other side reactions can also reduce your yield:
-
Reduction of the Aldehyde: If there are any β-hydrogens on the Grignard reagent (not applicable for 3-methoxyphenylmagnesium bromide, but important for other Grignard reagents), it can act as a reducing agent.
-
Reaction with the Hemiacetal's Ethyl Group: The Grignard reagent could potentially react with the ethyl group of the hemiacetal, although the addition to the carbonyl is the desired and major pathway.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this synthesis?
A1: Both routes are viable. The choice often depends on the availability and cost of starting materials, as well as the scale of the reaction. The Ruppert-Prakash method is often favored for its operational simplicity and the commercial availability of the reagent. The Grignard route requires careful control of anhydrous conditions but can be more cost-effective for large-scale synthesis if the starting materials are readily available.
Q2: How can I purify the final product, this compound?
A2: Flash column chromatography on silica gel is the most common method for purifying the crude product. A solvent system of ethyl acetate and hexanes is typically effective. The polarity can be adjusted based on the TLC analysis of the crude mixture. For highly pure material, especially for chiral applications, preparative HPLC or supercritical fluid chromatography (SFC) may be necessary.
Q3: Can I synthesize the chiral version of this alcohol?
A3: Yes, asymmetric synthesis is possible. For the Ruppert-Prakash route, chiral initiators can be used to induce enantioselectivity. For the Grignard route, chiral ligands can be added to the reaction mixture. Alternatively, the racemic alcohol can be resolved using chiral chromatography or by derivatization with a chiral auxiliary followed by separation of the diastereomers.
Q4: What are the key safety precautions for these reactions?
A4:
-
Grignard Reaction: Diethyl ether and THF are highly flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources. Grignard reagents react violently with water.
-
Ruppert-Prakash Reagent: TMSCF₃ is volatile and should be handled in a fume hood. It is also moisture-sensitive.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Trifluoromethylation
This protocol is a general guideline and may require optimization.
-
Setup: Under an inert atmosphere (N₂ or Ar), add 3-methoxybenzaldehyde (1.0 eq) and anhydrous THF to a flame-dried flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq) to the solution.
-
Initiation: Slowly add a solution of anhydrous TBAF in THF (0.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Workup and Hydrolysis: Follow the standard workup protocol described in the troubleshooting section.
-
Purification: Purify the crude alcohol by flash column chromatography.
Protocol 2: Synthesis via Grignard Reaction
This protocol requires strict anhydrous conditions.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Prepare a solution of 3-bromoanisole (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the 3-bromoanisole solution to the magnesium. The reaction should initiate (disappearance of iodine color, gentle bubbling).
-
Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of trifluoroacetaldehyde ethyl hemiacetal (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Data Summary
The following table provides a comparative overview of the two synthetic routes with expected outcomes based on similar reactions reported in the literature. Actual results may vary depending on specific reaction conditions and optimization.
| Parameter | Route 1: Ruppert-Prakash | Route 2: Grignard Reaction |
| Key Reagents | 3-Methoxybenzaldehyde, TMSCF₃, TBAF | 3-Bromoanisole, Mg, TFAE |
| Typical Yield | 70-90% | 60-80% |
| Purity before Chromatography | Moderate to Good | Moderate (may contain biphenyl) |
| Key Side Products | Cannizzaro products | 3,3'-Dimethoxybiphenyl |
| Reaction Conditions | Room temperature, anhydrous | Reflux (Grignard formation), 0°C to RT (addition) |
| Advantages | Operational simplicity, high yields | Potentially more cost-effective |
| Disadvantages | Cost of TMSCF₃ | Strict anhydrous conditions required |
Visualizations
Reaction Scheme: Nucleophilic Trifluoromethylation
Caption: Synthesis via Ruppert-Prakash Reagent.
Reaction Scheme: Grignard Synthesis
Caption: Synthesis via Grignard Reaction.
General Troubleshooting Workflow
Sources
- 1. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimization of Catalyst Loading for Asymmetric Ketone Reduction
Welcome to the technical support center dedicated to the nuanced art and science of optimizing catalyst loading in the asymmetric reduction of ketones. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high enantioselectivity and yield in their catalytic reactions. Here, we move beyond simple protocols to delve into the fundamental principles that govern these transformations, offering field-proven insights to troubleshoot and refine your experimental approach.
Introduction: The Balancing Act of Catalyst Loading
The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern organic synthesis, providing critical building blocks for a vast array of pharmaceuticals and fine chemicals.[1][2] The efficiency of this transformation hinges on the performance of the catalyst, with catalyst loading being a pivotal parameter that dictates not only the reaction rate but also, in many cases, the enantioselectivity and overall yield.[3] While higher catalyst loading can accelerate a reaction, it is not always economically or environmentally viable, and can sometimes lead to detrimental effects on selectivity.[4] Conversely, minimizing catalyst loading is a key objective for process greenness and cost-effectiveness, but it risks incomplete conversion or diminished enantiomeric excess (ee).[5][6]
This guide provides a structured approach to understanding and optimizing catalyst loading, addressing common challenges and frequently asked questions to empower you to achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for the asymmetric reduction of ketones?
A1: A diverse range of catalysts are employed, broadly categorized as:
-
Transition Metal Catalysts: Complexes of ruthenium, rhodium, and iridium with chiral ligands (e.g., BINAP, TsDPEN) are widely used for both transfer hydrogenation (using hydrogen donors like isopropanol or formic acid) and direct hydrogenation with H₂ gas.[3][7] These systems often exhibit high activity and enantioselectivity.[3]
-
Organocatalysts: Chiral small organic molecules, such as oxazaborolidines (as in the Corey-Bakshi-Shibata or CBS reduction), and phosphoric acids, can effectively catalyze the reduction of ketones, typically with borane reagents.[8]
-
Biocatalysts: Enzymes, particularly ketone reductases (KREDs) and alcohol dehydrogenases (ADHs), offer a green and highly selective alternative.[1][9][10] They operate under mild conditions and can achieve exceptional enantioselectivity.[9][10]
Q2: What is a typical starting point for catalyst loading in a new asymmetric ketone reduction?
A2: For initial screening experiments, a catalyst loading in the range of 1-5 mol% is a common and practical starting point. This concentration is generally sufficient to observe catalytic activity and provides a baseline for further optimization. For some highly active systems, loadings as low as 0.5 mol% may be effective, while less active catalysts might require up to 10 mol% to achieve a reasonable reaction rate.[11]
Q3: How does catalyst loading impact reaction kinetics and enantioselectivity?
A3:
-
Kinetics: Generally, increasing the catalyst loading leads to a faster reaction rate, as more active catalytic species are available to turn over the substrate. However, this relationship is not always linear. At very high loadings, catalyst aggregation or other phenomena can sometimes lead to a decrease in the observed reaction rate.[4]
-
Enantioselectivity: The effect of catalyst loading on enantioselectivity can be complex. In many well-behaved systems, the ee remains relatively constant over a range of catalyst loadings. However, in some cases, particularly with organocatalysts, a "non-linear effect" can be observed where the enantioselectivity of the product is not directly proportional to the enantiomeric purity of the catalyst. Furthermore, at very low catalyst loadings, background (non-catalyzed) reduction or decomposition of the catalyst can become more significant, potentially leading to lower ee.
Q4: When should I consider reducing the catalyst loading?
A4: Reducing catalyst loading is a key aspect of process optimization, driven by the need to:
-
Improve Cost-Effectiveness: Chiral catalysts, especially those based on precious metals, can be expensive. Lowering the loading directly reduces the cost per batch.
-
Enhance "Greenness": Minimizing catalyst usage reduces waste and the environmental impact of the process.[1][5]
-
Simplify Purification: Lower catalyst loading can simplify the removal of the catalyst from the final product.
You should aim to reduce catalyst loading once you have established a robust reaction with high yield and enantioselectivity at a higher loading.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the optimization of catalyst loading and provides a systematic approach to resolving them.
Problem 1: Low or No Conversion at Reduced Catalyst Loading
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | * Verify Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and anhydrous. Trace impurities, particularly water, can deactivate many catalysts. Consider using freshly distilled solvents and storing them over molecular sieves.[11] * Check for Inhibitors: The substrate or impurities within it might be inhibiting the catalyst. Purify the ketone substrate (e.g., by recrystallization or chromatography) and repeat the reaction. |
| Insufficient Reaction Time | * Monitor Reaction Progress: At lower catalyst loadings, reactions will naturally proceed more slowly. Monitor the reaction over a longer period using techniques like TLC, GC, or HPLC to determine if the reaction is simply slow or has stalled. |
| Suboptimal Reaction Conditions | * Temperature Screening: The optimal temperature may differ at lower catalyst loadings. Perform a temperature screen to find the best balance between reaction rate and catalyst stability. * Concentration Effects: The concentration of the substrate can influence the reaction rate. Consider running the reaction at a higher concentration to favor the catalytic cycle. |
Problem 2: Decreased Enantioselectivity at Lower Catalyst Loading
| Potential Cause | Troubleshooting Steps |
| Background (Non-Catalytic) Reduction | * Run a Control Reaction: Perform the reaction without the catalyst to quantify the rate of the uncatalyzed background reduction. If this rate is significant, it will lower the overall ee, especially at longer reaction times required for low catalyst loadings. * Use a More Active Catalyst: A more active catalyst will allow for shorter reaction times, minimizing the contribution of the background reaction. |
| Catalyst Degradation | * Check Catalyst Stability: The catalyst may be degrading over the extended reaction times required at low loadings. Analyze the reaction mixture for signs of catalyst decomposition. * Modify Reaction Conditions: Lowering the reaction temperature can sometimes improve catalyst stability and, consequently, enantioselectivity. |
| Presence of Competing Catalytic Species | * Re-evaluate Ligand-to-Metal Ratio: For transition metal catalysts, the ratio of ligand to metal can be crucial. An excess of ligand can sometimes be beneficial, while in other cases, it can inhibit the reaction or lead to the formation of less selective catalytic species. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol provides a systematic approach to screen for the optimal catalyst loading.
-
Initial High-Loading Experiment:
-
In a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone substrate (1.0 mmol) in an appropriate anhydrous solvent (e.g., THF, isopropanol, dichloromethane).
-
Add the chiral catalyst at a relatively high loading (e.g., 5 mol%).
-
Add the reducing agent (e.g., borane solution, formic acid/triethylamine mixture, or pressurize with H₂ gas).
-
Stir the reaction at the desired temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction and perform a standard work-up.
-
Analyze the crude product to determine the yield and enantiomeric excess (ee) by chiral HPLC or GC. This result serves as your benchmark.
-
-
Systematic Reduction of Catalyst Loading:
-
Repeat the reaction under the same conditions, but systematically decrease the catalyst loading (e.g., 2.5 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%).
-
For each experiment, carefully monitor the reaction time required for complete conversion.
-
Analyze the yield and ee for each catalyst loading.
-
-
Data Analysis and Optimization:
-
Tabulate the results, comparing reaction time, yield, and ee at each catalyst loading.
-
Identify the lowest catalyst loading that provides an acceptable combination of reaction time, yield, and enantioselectivity.
-
Data Presentation: Example of Catalyst Loading Optimization
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 5.0 | 2 | 98 | 99 |
| 2.5 | 4 | 97 | 99 |
| 1.0 | 10 | 96 | 98 |
| 0.5 | 24 | 95 | 98 |
| 0.1 | 48 | 85 | 96 |
Visualizing the Optimization Workflow
The following diagram illustrates the decision-making process for optimizing catalyst loading.
Sources
- 1. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Fluorinated Alcohols
Welcome to the Technical Support Center for the purification of fluorinated alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these specialized compounds. The distinct physicochemical properties of fluorinated alcohols, stemming from the high electronegativity of fluorine, necessitate tailored purification strategies. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to empower you to overcome these hurdles and achieve high purity for your critical applications.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of fluorinated alcohols, providing foundational knowledge for tackling more complex separation challenges.
Q1: What makes fluorinated alcohols so difficult to purify compared to their non-fluorinated analogs?
A: The challenges in purifying fluorinated alcohols arise from their unique properties imparted by fluorine atoms. These include:
-
Altered Polarity and Hydrogen Bonding: Fluorination significantly alters the electron distribution within the molecule, affecting its polarity and hydrogen bonding capabilities. This can lead to unexpected solubility and chromatographic behavior.[1]
-
Azeotrope Formation: Fluorinated alcohols readily form azeotropes, or constant boiling point mixtures, with water and various organic solvents.[2][3] This makes their separation by simple distillation challenging.
-
Unique Intermolecular Interactions: The presence of fluorine can lead to fluorous-fluorous interactions, which can be exploited in specialized "fluorous" chromatography but can also complicate standard purification techniques.[4][5]
Q2: What are the most common impurities found in crude fluorinated alcohols?
A: The nature of impurities largely depends on the synthetic route. Common impurities include:
-
Unreacted Starting Materials and Reagents: Incomplete reactions can leave residual starting materials.
-
Byproducts of Fluorination: The use of fluorinating agents can lead to the formation of various byproducts. For instance, when using reagents like DAST, over-fluorination can result in trifluorinated byproducts alongside the desired mono-fluorinated product.[6]
-
Acidic Impurities: Perfluoroalkanoic acids and their esters can be present as trace impurities.[7] Hydrogen fluoride (HF) can also be a reactive impurity.[8]
-
Water: Due to their hygroscopic nature and the use of aqueous workups, water is a very common impurity.
-
Structurally Similar Fluorinated Compounds: In some cases, the reaction may yield a mixture of fluorinated molecules with varying degrees of fluorination.[4]
Q3: Can I use standard silica gel chromatography for purifying fluorinated alcohols?
A: Yes, standard silica gel chromatography can be used, but with some important considerations. The unique polarity of fluorinated compounds can lead to co-elution with impurities when using traditional solvent systems like hexane/ethyl acetate.[6] It is often necessary to screen a wider range of solvent systems or consider alternative stationary phases.
Q4: What is an azeotrope and why is it a problem?
A: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[3] When an azeotrope is boiled, the vapor has the same composition as the liquid. This is a significant problem in purification because it means that you cannot separate the components of the mixture by conventional distillation. For example, 2,2,2-trifluoroethanol forms a maximum-boiling azeotrope with isopropanol.[2]
Troubleshooting Guides
This section provides practical, problem-oriented guidance for specific purification challenges.
Troubleshooting Scenario 1: Removing Water and Other Protic Impurities
Problem: My fluorinated alcohol is wet, and I'm struggling to remove the residual water. Standard drying agents are not effective or are incompatible.
Causality: Fluorinated alcohols often form azeotropes with water, making simple distillation ineffective for complete drying.[2][9] Some drying agents may react with acidic fluorinated alcohols.
Solution Workflow:
Caption: Decision workflow for removing water from fluorinated alcohols.
Detailed Protocol: Azeotropic Distillation
-
Select an Entrainer: Choose a solvent that forms a low-boiling azeotrope with water but not with your fluorinated alcohol. Toluene is a common choice.
-
Apparatus Setup: Assemble a distillation apparatus with a Dean-Stark trap.
-
Procedure:
-
Charge the distillation flask with the wet fluorinated alcohol and the entrainer.
-
Heat the mixture to reflux. The water-entrainer azeotrope will distill over and collect in the Dean-Stark trap.
-
Water, being denser, will separate at the bottom of the trap, while the entrainer will be returned to the distillation flask.
-
Continue the process until no more water collects in the trap.
-
-
Final Purification: After removing the water, the entrainer can be removed by simple distillation to yield the dry fluorinated alcohol.
Troubleshooting Scenario 2: Separating Fluorinated Alcohols from Non-Fluorinated Reaction Components
Problem: My desired fluorinated alcohol co-elutes with non-fluorinated starting materials or byproducts on a standard C18 HPLC column.
Causality: The retention behavior on standard reversed-phase columns (like C8 and C18) is primarily driven by hydrophobicity.[4] The introduction of fluorine can alter the hydrophobicity in non-intuitive ways, leading to unexpected elution patterns.
Solution: Modifying Chromatographic Conditions
Option 1: Utilize a Fluorinated Stationary Phase
-
Principle: Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or tridecafluoro (TDF) functionalities, offer different selectivity compared to traditional C18 columns.[5][10] They can separate compounds based on fluorine content and shape selectivity.[5][11]
-
Recommendation: Use a PFP or TDF column for enhanced separation of fluorinated from non-fluorinated compounds. The retention of fluorinated molecules is generally higher on these phases.[5]
Option 2: Employ a Fluorinated Eluent
-
Principle: Adding a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), to the mobile phase can significantly alter the selectivity of a standard C8 or C18 column.[4] The TFE can adsorb to the stationary phase, changing its surface energy and interaction with the analytes.
-
Recommendation: Experiment with adding a small percentage of TFE to your mobile phase. This can improve the separation of fluorinated compounds.[4]
Option 3: Adjust the Temperature
-
Principle: Temperature can influence the thermodynamics of partitioning between the mobile and stationary phases.
-
Recommendation: Increasing the column temperature can sometimes improve the baseline separation of fluorinated amphiphiles.[4]
Troubleshooting Scenario 3: Purifying Fluorinated Alcohols from Structurally Similar Fluorinated Impurities
Problem: I have a mixture of a mono-fluorinated alcohol and a trifluorinated byproduct that are difficult to separate by standard flash chromatography.[6]
Causality: Compounds with similar structures and polarities, even with different numbers of fluorine atoms, can be very challenging to separate using conventional chromatography.
Advanced Chromatographic Strategies:
Table 1: Chromatographic Strategies for Separating Structurally Similar Fluorinated Compounds
| Strategy | Principle | Recommended Application |
| Fluorous Solid-Phase Extraction (FSPE) | Utilizes a highly fluorinated stationary phase to selectively retain compounds with a high fluorine content. | Ideal for separating compounds with significant differences in their fluorine percentage.[5] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase, often providing unique selectivity for fluorinated compounds. | Can be effective for separating closely related isomers and compounds with similar polarities. |
| Preparative HPLC with Optimized Conditions | Involves fine-tuning the mobile phase composition, stationary phase, and temperature on a preparative scale. | For challenging separations where high purity is critical. |
Troubleshooting Scenario 4: Removing Acidic Impurities
Problem: My fluorinated alcohol contains trace amounts of perfluoroalkanoic acids, which are affecting downstream applications.
Causality: These acidic impurities can be byproducts of the synthesis or degradation of intermediates.[7]
Solution: Base Treatment
Protocol for Removing Acidic Impurities: [7]
-
Reaction Setup: In a suitable pressure vessel, combine the crude fluorinated alcohol, water, and a base (e.g., sodium hydroxide, potassium carbonate). The base should be present at about 0.1% to 20% by weight of the fluorinated alcohol.
-
Heating: Heat the mixture to a temperature of at least 175 °C. The exact temperature and time will depend on the specific impurities.
-
Workup: After cooling, the fluorinated alcohol can be separated from the aqueous phase.
-
Final Purification: Further purification by distillation or chromatography may be necessary to remove any remaining impurities and the base.
Note: This method should be performed with caution due to the high temperatures and pressures involved.
Safety Precautions
Handling fluorinated alcohols requires strict adherence to safety protocols due to their potential toxicity and reactivity.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] For volatile compounds, work in a well-ventilated fume hood.[12]
-
Handling: Avoid contact with skin and eyes.[13] Keep away from heat, sparks, and open flames, as many fluorinated alcohols are flammable.[12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[13]
-
Waste Disposal: Dispose of fluorinated alcohol waste according to institutional and local regulations.[13]
-
Emergency Procedures: Be familiar with the appropriate first aid measures for exposure. In case of skin contact, flush with copious amounts of water. For inhalation, move to fresh air. Seek immediate medical attention in case of significant exposure.[13][15]
References
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. (2014-06-13). National Institutes of Health. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Academic.oup.com. [Link]
-
Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation. ResearchGate. [Link]
- WO2006052567A2 - Purification of fluorinated alcohols.
-
STD_ FLUOROALCOHOL_N1 _G. Daikin Chemicals. [Link]
- KR20030041966A - Process for producing fluorinated alcohol.
-
Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange. [Link]
-
Significant residual fluorinated alcohols present in various fluorinated materials. PubMed. [Link]
-
Predictions of Azeotropes Formed from Fluorinated Ethers, Ethanes, and Propanes. EPA. [Link]
- EP1807382B1 - Purification of fluorinated alcohols.
- US20020095059A1 - Method of making fluorinated alcohols.
-
Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling. e-Century.us. [Link]
-
Fluoroalcohol - Wikipedia. Wikipedia. [Link]
-
Azeotrope tables - Wikipedia. Wikipedia. [Link]
-
Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi. [Link]
-
Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. ResearchGate. [Link]
-
Fluoride Ion in Alcohols: Isopropanol vs Hexafluoroisopropanol. ResearchGate. [Link]
-
Fluorine. University of Nebraska-Lincoln. [Link]
-
Fluoroinated alcohols : r/AskChemistry. Reddit. [Link]
-
Azeotrope Definition and Examples. ThoughtCo. [Link]
-
Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches. PubMed Central. [Link]
-
Azeotropic Blends and Temperature-Composition (Tx) Phase Diagrams 4449 2023 Lectures. YouTube. [Link]
-
Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube. [Link]
-
How to Remove Fluoride from Your Drinking Water. YouTube. [Link]
-
Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
How to Remove Fluoride From Water. AquaNui distiller. [Link]
-
The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. PubMed. [Link]
-
If a paranoid person wanted to remove fluoride from their water via distillation, since Hexafluorosilicic acid's boiling point is 108.5 C, and water 100 C, wouldn't their efforts be near meaningless? : r/askscience. Reddit. [Link]
-
What are the methods of fluoride removal from drinking water?. Chemistry Stack Exchange. [Link]
-
How to Remove Fluoride From Water: Trusted Methods & Results. Frizzlife. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 8. Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azeotrope tables - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
- 12. daikinchemicals.com [daikinchemicals.com]
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- 15. ipo.rutgers.edu [ipo.rutgers.edu]
Technical Support Center: Enantiomeric Excess Determination of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
Welcome to the technical support center for the analysis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into determining the enantiomeric excess (e.e.) of this important fluorinated chiral alcohol. Here, we address common challenges and frequently asked questions in a direct, problem-solving format.
Introduction: The Challenge of a Fluorinated Chiral Alcohol
This compound presents a unique analytical challenge. The presence of the trifluoromethyl group can significantly influence its interactions with chiral selectors and its spectral properties. This guide provides a structured approach to selecting and optimizing the appropriate analytical technique for accurate and robust e.e. determination.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The key to a successful separation lies in the selection of the chiral stationary phase (CSP) and the optimization of the mobile phase.[1][2]
Troubleshooting Guide: Chiral HPLC
Question 1: I am seeing poor or no separation of my enantiomers on a polysaccharide-based CSP. What should I do?
Answer: This is a common issue when starting method development. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are excellent starting points for trifluoromethyl-substituted alcohols.[3] However, several factors can lead to poor resolution.
-
Mobile Phase Composition: The polarity of your mobile phase is critical. For normal-phase chromatography (e.g., hexane/isopropanol), the alcohol modifier concentration directly impacts retention and selectivity.
-
Expert Insight: Start with a low percentage of alcohol modifier (e.g., 5-10% isopropanol in hexane) and gradually increase it. A lower concentration often leads to stronger interactions with the CSP and better separation, albeit with longer retention times.
-
-
Choice of Alcohol Modifier: Don't limit yourself to isopropanol. Ethanol, n-propanol, or even 2,2,2-trifluoroethanol can alter the chiral recognition mechanism and improve separation.[4]
-
Temperature: Temperature affects the thermodynamics of the chiral interaction. Running the separation at a lower temperature (e.g., 10-15°C) can sometimes enhance resolution, although it may increase backpressure.
-
Flow Rate: A lower flow rate (e.g., 0.5-0.8 mL/min) increases the time the analyte spends interacting with the CSP, which can improve resolution.[3]
Question 2: My peaks are broad and tailing. How can I improve the peak shape?
Answer: Poor peak shape can compromise the accuracy of your e.e. determination. Several factors can contribute to this issue.[5]
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[5]
-
Column Overload: Injecting too much sample can lead to peak tailing.[6] Try diluting your sample and reinjecting.
-
Secondary Interactions: The acidic nature of the alcohol proton can sometimes lead to undesirable interactions with the stationary phase. The addition of a small amount of a modifier like trifluoroacetic acid (TFA) to the mobile phase in reversed-phase chromatography can improve peak shape.
Frequently Asked Questions (FAQs): Chiral HPLC
Q: Which type of chiral stationary phase is best for this compound? A: Polysaccharide-based CSPs, particularly those with derivatized amylose and cellulose, are highly recommended for this class of compounds.[3] Columns like Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points.
Q: Can I use reversed-phase chromatography for this compound? A: Yes, reversed-phase chiral chromatography is a viable option. You would typically use a mobile phase of acetonitrile or methanol with water. The addition of buffers or pH modifiers may be necessary to control the ionization state of any acidic or basic functionalities if present in similar molecules, though for this neutral alcohol, it is less critical.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).
-
Mobile Phase Screening:
-
Prepare a series of mobile phases with varying ratios of n-hexane and isopropanol (e.g., 95:5, 90:10, 85:15).
-
Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.
-
-
Initial Analysis:
-
Equilibrate the column with the initial mobile phase (e.g., 90:10 n-hexane/isopropanol) at a flow rate of 1.0 mL/min.[3]
-
Set the column temperature to 25°C.
-
Use a UV detector at a wavelength of 254 nm.
-
Inject 5-10 µL of the racemic standard.
-
-
Optimization:
-
Based on the initial chromatogram, adjust the mobile phase composition to achieve a resolution (Rs) of ≥ 1.5.[3]
-
If resolution is poor, try a different alcohol modifier (e.g., ethanol).
-
If peaks are broad, reduce the sample concentration.
-
Data Interpretation
| Parameter | Formula | Significance |
| Retention Factor (k) | k = (t_R - t_0) / t_0 | Measures the retention of an analyte on the column. |
| Separation Factor (α) | α = k₂ / k₁ | Indicates the selectivity between the two enantiomers. A value > 1 is required for separation. |
| Resolution (Rs) | Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂) | Quantifies the degree of separation between two peaks. Rs ≥ 1.5 indicates baseline separation.[3] |
Table 1: Key Chromatographic Parameters for Chiral HPLC Analysis.[3]
Workflow Diagram: Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Section 2: Chiral Gas Chromatography (GC)
For volatile compounds like fluorinated alcohols, chiral GC offers high efficiency and sensitivity.[7] The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[7][8][9]
Troubleshooting Guide: Chiral GC
Question 1: I'm not seeing any separation of my enantiomers. What are the likely causes?
Answer: This can be frustrating, but is often solvable by systematically checking your parameters.
-
Incorrect Column Phase: Ensure you are using a column specifically designed for chiral separations, such as one with a derivatized β-cyclodextrin stationary phase.[6]
-
Suboptimal Temperature Program: The temperature ramp rate is crucial. A fast ramp may not provide enough time for differential interaction with the stationary phase.
-
Expert Insight: Try a slower temperature ramp or even an isothermal run at a lower temperature. This increases the interaction time and can significantly improve resolution.[6]
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically hydrogen or helium) affects efficiency. Ensure your flow rate is optimized for your column diameter.
Question 2: Why are my peaks tailing?
Answer: Peak tailing in GC can be due to several factors.[6]
-
Active Sites: The presence of active sites in the injector liner or at the column inlet can cause tailing, especially for polar analytes like alcohols.
-
Solution: Use a deactivated injector liner and trim a small portion (a few cm) from the column inlet.
-
-
Column Overload: Injecting too much sample is a common cause of tailing on chiral columns.[6]
-
Solution: Dilute your sample or increase the split ratio.
-
Frequently Asked Questions (FAQs): Chiral GC
Q: Do I need to derivatize my alcohol for chiral GC analysis? A: While direct analysis is often possible, derivatization of the alcohol to an ester (e.g., acetate or trifluoroacetate) can improve peak shape and sometimes enhance separation by reducing the potential for hydrogen bonding with the stationary phase.[9]
Q: What is a typical temperature program for this type of analysis? A: A good starting point would be to hold at a low initial temperature (e.g., 80-100°C) for a few minutes, then ramp at a slow rate (e.g., 2-5°C/min) to a final temperature of around 180-200°C.
Experimental Protocol: Chiral GC Analysis
-
Column: Use a chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a derivatized cyclodextrin stationary phase.
-
Sample Preparation: Prepare a dilute solution of the alcohol (e.g., 0.1-1 mg/mL) in a suitable solvent like ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 250°C
-
Carrier Gas: Hydrogen or Helium at an appropriate linear velocity.
-
Oven Program: Start at 90°C, hold for 2 minutes, then ramp at 3°C/min to 180°C.
-
Injection: 1 µL with a high split ratio (e.g., 100:1).
-
-
Optimization: Adjust the temperature program and carrier gas flow rate to maximize resolution.
Section 3: NMR Spectroscopy for Enantiomeric Excess Determination
NMR spectroscopy offers a powerful alternative to chromatographic methods and does not require physical separation of the enantiomers. The technique relies on converting the enantiomers into diastereomers in situ, which are distinguishable by NMR.[10]
Troubleshooting Guide: NMR Analysis
Question 1: I've derivatized my alcohol with Mosher's acid chloride, but I don't see separate signals for the diastereomers in the ¹H NMR spectrum.
Answer: This can happen if the chiral center in your analyte is too far from the reporter group or if the conformational rigidity of the diastereomers is insufficient.
-
Choice of Nucleus: For this compound, ¹⁹F NMR is often a better choice than ¹H NMR. The trifluoromethyl group provides a clean, sensitive probe. The chemical shift difference (Δδ) between the diastereomeric trifluoromethyl groups is often larger and in a less crowded spectral region than for protons.[11][12][13]
-
Chiral Derivatizing Agent (CDA): Mosher's acid (MTPA) is a classic choice, but other CDAs may provide better results.[14][15][16] Consider agents that might induce a larger chemical shift difference.
-
Use a Chiral Solvating Agent (CSA): Instead of covalent derivatization, you can use a chiral solvating agent like Pirkle's alcohol.[17] These form transient, non-covalent diastereomeric complexes. The equilibrium between the free and complexed states can be influenced by temperature and concentration.
Question 2: The reaction with my chiral derivatizing agent seems incomplete. What can I do?
Answer: Incomplete derivatization will lead to inaccurate e.e. determination.
-
Reaction Conditions: Ensure you are using anhydrous conditions and a suitable base (e.g., pyridine or triethylamine) to scavenge the HCl produced during the reaction with an acid chloride like Mosher's acid chloride.
-
Reagent Purity: Verify the purity and reactivity of your derivatizing agent. Mosher's acid chloride, for example, is moisture-sensitive.
-
Molar Excess: Use a slight molar excess of the derivatizing agent to drive the reaction to completion.
Frequently Asked questions (FAQs): NMR Analysis
Q: How do I choose between a chiral derivatizing agent (CDA) and a chiral solvating agent (CSA)? A: CDAs form stable, covalent bonds, which often results in larger and more easily interpretable chemical shift differences.[10] However, the derivatization reaction must go to completion without kinetic resolution. CSAs are non-invasive as they don't chemically alter the analyte, but the observed chemical shift differences can be smaller and more sensitive to experimental conditions like temperature and concentration.[18]
Q: Can I determine the absolute configuration using this method? A: Yes, by systematically analyzing the chemical shift differences (Δδ = δS - δR) in the ¹H NMR spectra of the Mosher's esters prepared from both (R)- and (S)-MTPA, you can often deduce the absolute configuration of the alcohol based on established models of the diastereomeric complexes.[14][19]
Experimental Protocol: e.e. Determination by ¹⁹F NMR using Mosher's Acid
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve ~5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
-
Add a small excess of anhydrous pyridine (~10 µL).
-
Add a slight molar excess (~1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).[14]
-
Cap the tube and mix gently. Allow the reaction to proceed to completion (typically 1-4 hours at room temperature).
-
-
NMR Analysis:
-
Acquire a quantitative ¹⁹F NMR spectrum.
-
Ensure the spectral window is wide enough to capture both diastereomeric signals.
-
Use a sufficient relaxation delay to ensure accurate integration.
-
-
Data Analysis:
-
Integrate the signals corresponding to the trifluoromethyl groups of the two diastereomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
-
Logical Diagram: NMR Method Selection
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. azom.com [azom.com]
- 8. gcms.cz [gcms.cz]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Mosher's acid - Wikipedia [en.wikipedia.org]
- 17. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 18. books.rsc.org [books.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Peak Tailing in the HPLC Analysis of Fluorinated Compounds
Welcome to the technical support center for the analysis of fluorinated compounds by HPLC. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak asymmetry, specifically peak tailing. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying causes of these chromatographic challenges. By understanding the "why," you can develop more robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common questions about peak tailing with fluorinated compounds, providing quick answers and directing you to more detailed explanations in the troubleshooting guide.
Q1: Why do my peaks for fluorinated compounds tail, even on a standard C18 column?
A: Peak tailing for fluorinated compounds on a C18 column often stems from secondary interactions between the analyte and the silica stationary phase. The primary culprits are acidic silanol groups (Si-OH) on the silica surface that can interact with basic functional groups on your analyte, leading to a secondary, stronger retention mechanism that causes the peak to tail.[1][2] Fluorinated compounds, especially those containing basic nitrogen groups, can be particularly susceptible to these interactions. Additionally, trace metal contaminants in the silica matrix can act as Lewis acids, creating active sites that chelate with certain analytes, further contributing to peak tailing.[3]
Q2: I'm using a Pentafluorophenyl (PFP) column, but I'm still seeing peak tailing. Isn't this type of column supposed to be better for fluorinated compounds?
A: PFP columns are an excellent choice for the analysis of fluorinated compounds as they offer alternative selectivity based on dipole-dipole, π-π, and charge-transfer interactions.[4][5][6] While they can significantly improve peak shape, they are not immune to the fundamental causes of peak tailing. PFP columns are still typically bonded to a silica support, meaning residual silanol groups are present. If your mobile phase pH is not optimized, or if your analyte has a strong basic character, interactions with these silanols can still occur. Furthermore, ion-exchange interactions can sometimes be more pronounced on PFP phases compared to traditional C18 phases, which can lead to tailing if not properly controlled with mobile phase additives.[5]
Q3: Can the mobile phase composition alone solve my peak tailing issues?
A: Mobile phase optimization is a powerful tool for mitigating peak tailing. Adjusting the pH to suppress the ionization of either the analyte or the surface silanols is a primary strategy.[1] For basic analytes, a low pH mobile phase (around 2.5-3.5) will protonate the analyte and keep the silanols in their neutral form, reducing unwanted ionic interactions. Conversely, a high pH mobile phase can be used with a pH-stable column to deprotonate the analyte. The use of mobile phase additives, such as trifluoroacetic acid (TFA) or triethylamine (TEA), can also effectively mask silanol interactions.[7][8] However, for severe issues, a combination of mobile phase optimization and the selection of an appropriate stationary phase is often necessary.
Q4: How do I know if my peak tailing is a chemical problem or an issue with my HPLC system?
A: A simple diagnostic test can help you differentiate between chemical and physical causes of peak tailing. If all peaks in your chromatogram exhibit tailing, the issue is likely physical, such as excessive extra-column volume from long or wide-bore tubing, or a void at the column inlet. If only one or a few peaks are tailing, particularly those of basic or acidic compounds, the cause is more likely chemical in nature, related to secondary interactions with the stationary phase. Injecting a neutral, non-polar compound like toluene can be a good test; if it shows a symmetrical peak while your fluorinated analyte tails, you are dealing with a chemical interaction problem.
Troubleshooting Guide: A Deeper Dive into Peak Tailing
This guide is structured to help you systematically diagnose and resolve peak tailing issues by examining the potential root causes.
Column-Related Issues
The column is the heart of the separation, and often the primary source of peak tailing. Understanding the interactions between your fluorinated analyte and the stationary phase is key to resolving these issues.
The "Why": Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. These silanols are acidic and can become deprotonated (SiO-) at mobile phase pH values above ~3.5. If your fluorinated analyte has a basic functional group (e.g., an amine), it will be protonated at this pH and carry a positive charge. The electrostatic interaction between the negatively charged silanol and the positively charged analyte creates a strong, secondary retention mechanism that leads to peak tailing.[1][2]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Low pH Approach: Lower the mobile phase pH to between 2.5 and 3.5 using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). At this low pH, the silanol groups are fully protonated (neutral), minimizing ionic interactions with basic analytes.[1][9]
-
High pH Approach: For basic analytes, increasing the mobile phase pH to a value 2 units above the analyte's pKa will neutralize the analyte. This requires a column specifically designed for high pH stability (e.g., hybrid silica columns).
-
-
Use of Mobile Phase Additives (Silanol Masking Agents):
-
For basic analytes, add a small concentration (e.g., 0.1-0.5%) of a basic modifier like triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[7]
-
-
Selection of an Appropriate Stationary Phase:
-
End-Capped Columns: Choose a column that has been "end-capped," a process that chemically derivatizes many of the residual silanols to make them less active.[1]
-
Hybrid Silica Columns: These columns incorporate both organic and inorganic material in their silica matrix, which makes them more stable at a wider pH range and can improve peak shape for basic compounds.
-
Fluorinated Stationary Phases (PFP, Fluoroalkyl): These columns offer alternative selectivities and can be particularly effective for separating halogenated compounds.[4][10] PFP columns, with their electron-rich pentafluorophenyl ring, can engage in π-π and dipole-dipole interactions, which can be advantageous for retaining and separating aromatic and fluorinated analytes.[6][11] While they still have silanols, the different retention mechanism can sometimes lead to improved peak shape.
-
| Stationary Phase | Primary Interaction Mechanism | Best For... | Considerations for Fluorinated Compounds |
| Standard C18 | Hydrophobic | Non-polar to moderately polar compounds | Can show significant tailing for basic fluorinated compounds due to silanol interactions. |
| End-Capped C18 | Hydrophobic | Basic compounds, general purpose | Reduces but may not eliminate silanol interactions for strongly basic fluorinated analytes. |
| Hybrid Silica C18 | Hydrophobic | High and low pH conditions, basic compounds | Increased pH stability allows for neutralizing basic analytes, improving peak shape. |
| Pentafluorophenyl (PFP) | π-π, Dipole-Dipole, Hydrophobic, Ion-Exchange | Aromatic, halogenated, and polar compounds; positional isomers | Offers alternative selectivity and can improve peak shape for fluorinated compounds, but ion-exchange interactions need to be controlled.[5][6] |
The "Why": Trace metal impurities (e.g., iron, aluminum) can be present in the silica matrix of the column packing material.[3] These metal ions can act as Lewis acids and form coordination complexes (chelation) with analytes that have functional groups capable of donating electrons, such as catechols, quinolones, and some carboxylic acids. This chelation creates a very strong interaction with the stationary phase, resulting in severe peak tailing. Fluorinated pharmaceuticals, such as fluoroquinolones, are particularly susceptible to this issue.[2][12] Additionally, metal ions can leach from stainless steel components of the HPLC system, such as frits and tubing, and accumulate on the column.[13]
Troubleshooting Protocol:
-
Use of Mobile Phase Additives (Chelating Agents):
-
Add a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase at a concentration of 0.1-1 mM. The EDTA will bind to the metal ions in the system and on the column, preventing them from interacting with your analyte.
-
-
Column Selection:
-
Choose a column packed with high-purity silica with a low metal content. Manufacturers often specify this in their column literature.
-
Consider using columns with PEEK or other metal-free hardware to minimize metal leaching.
-
-
System Passivation:
-
If metal contamination from the HPLC system is suspected, a passivation procedure may be necessary. This typically involves flushing the system with a solution of a chelating agent or a specific passivation solution recommended by the instrument manufacturer.
-
Mobile Phase and Sample-Related Issues
The composition of your mobile phase and the solvent used to dissolve your sample can have a significant impact on peak shape.
The "Why": As discussed in the context of silanol interactions, the pH of the mobile phase controls the ionization state of both the analyte and the stationary phase. If the mobile phase pH is close to the pKa of your fluorinated analyte, a mixture of ionized and non-ionized forms will exist in solution. These two forms will have different retention times, leading to a broadened or split peak.[2]
Troubleshooting Protocol:
-
Determine the pKa of Your Analyte: If possible, find the pKa of your fluorinated compound.
-
Adjust Mobile Phase pH: Adjust the pH of your mobile phase to be at least 2 pH units away from the analyte's pKa.
-
For acidic analytes, use a pH at least 2 units below the pKa.
-
For basic analytes, use a pH at least 2 units above the pKa (with a pH-stable column) or 2 units below the pKa.
-
-
Use a Buffer: Always use a buffer in your mobile phase to maintain a stable pH. The buffer concentration should typically be between 10-50 mM.
The "Why": If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion. The strong sample solvent carries the analyte band down the column in a distorted shape before the mobile phase can properly focus it at the head of the column. This can lead to fronting or tailing, especially for early eluting peaks.
Troubleshooting Protocol:
-
Dissolve the Sample in the Initial Mobile Phase: The ideal scenario is to dissolve your sample in the same solvent mixture as your initial mobile phase conditions.
-
Use a Weaker Solvent: If dissolving in the mobile phase is not possible, use a solvent that is weaker than the initial mobile phase.
-
Reduce Injection Volume: If you must use a strong solvent, reduce the injection volume as much as possible to minimize its effect on peak shape.
Instrumental Effects
Sometimes, peak tailing is not a chemical problem but a physical one related to the HPLC system itself.
The "Why": Extra-column volume refers to all the volume in the flow path outside of the column itself, including the injector, tubing, and detector flow cell. Excessive extra-column volume can cause band broadening and peak tailing as the sample band has more space to diffuse and spread out before and after the column. This effect is more pronounced for early eluting peaks.
Troubleshooting Protocol:
-
Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with the smallest internal diameter that is appropriate for your system's pressure limits.
-
Ensure Proper Connections: Make sure all fittings are properly seated and that there are no gaps between the tubing and the connection port. Improperly seated fittings can create small voids that contribute to extra-column volume.
-
Use an Appropriate Detector Flow Cell: Select a flow cell with a volume that is appropriate for the scale of your chromatography. For UHPLC and microbore applications, a smaller volume flow cell is essential.
The "Why": Over time, the packed bed of the column can settle, creating a void at the inlet. This void can cause the sample to spread out unevenly as it enters the column, leading to distorted peaks. Similarly, a partial blockage of the inlet frit from particulate matter in the sample or mobile phase can also disrupt the flow path and cause peak tailing.
Troubleshooting Protocol:
-
Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.22 or 0.45 µm filter to remove particulates.
-
Use a Guard Column or In-line Filter: A guard column or in-line filter can protect your analytical column from contamination and blockages.
-
Reverse Flush the Column: If a blockage is suspected, you can try reverse flushing the column (disconnect it from the detector first) with a strong solvent to dislodge the particulate matter. Always check the column manufacturer's instructions to ensure it is safe to reverse flush.
-
Replace the Column: If a void has formed, the column will likely need to be replaced.
Visualizing the Troubleshooting Process
The following workflow diagram can help guide you through the process of diagnosing and resolving peak tailing issues.
Caption: A workflow for troubleshooting peak tailing.
The diagram below illustrates the key chemical interactions on a silica-based stationary phase that can lead to peak tailing for a basic fluorinated analyte.
Caption: Chemical interactions causing peak tailing.
By systematically addressing these potential issues, you can significantly improve the peak shape in your HPLC analysis of fluorinated compounds, leading to more accurate and reliable results.
References
-
Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Bell, D. S. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]
-
Przybyciel, M. (2005). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Retrieved from [Link]
-
Kumar, A., Singh, S. K., Gulati, M., Kumar, B., Prasher, R., Gupta, J., Mankotia, D., Pandey, N. K., & Singh, S. (2021). Method development and Validation for the Estimation of 5-Fluorouracil by using Reverse phase high-performance liquid chromatography. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Retrieved from [Link]
-
Hawach Scientific. (n.d.). PFP HPLC Column, HPLC Analytical Columns Chemistry. Retrieved from [Link]
-
Sakai, K., Takeda, S., Masuda, K., & Matsubara, H. (2024). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. PubMed. Retrieved from [Link]
-
Regalado, E. L. (2015). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
Periat, A., Fekete, S., Guillarme, D., & Veuthey, J. L. (2014). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. ResearchGate. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Donegan, M., Gilar, M., & Gebler, J. C. (2019). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. PubMed. Retrieved from [Link]
-
Przybyciel, M. (2005, April 1). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
De Pra, M., Greco, G., Bartsch, N., George, E., Martin, M. M., & Steiner, F. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. PubMed. Retrieved from [Link]
-
Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]
-
Bell, D. S. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC International. Retrieved from [Link]
-
McCalley, D. V. (2017). Effect of mobile phase additives on solute retention at low aqueous pH in hydrophilic interaction liquid chromatography. PubMed. Retrieved from [Link]
-
Bernard-Gauthier, V., Bailey, J. J., & Schaffer, P. (2018). Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC. PubMed Central. Retrieved from [Link]
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Wende, M., Meier, R., & Gladysz, J. A. (2006). New Fluorous Reversed Phase Silica Gels for HPLC Separations of Perfluorinated Compounds. ResearchGate. Retrieved from [Link]
-
Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]
-
MicroSolv. (2020, April 14). How Does Ammonium Fluoride Affect HPLC and LCMS Data if using Aqueous Normal Phase ANP Methods. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Tips Peak Tailing. YouTube. Retrieved from [Link]
-
Jabeen, I., Ali, A., & Ahmad, I. (2014). Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. ResearchGate. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Comparing BromoBenzyl (PBr) to FluoroPhenyl (PFP) Stationary Phases in Core-Shell HPLC Columns. Retrieved from [Link]
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MicroSolv. (2020, April 14). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]
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SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
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Pharma Growth Hub. (2022, December 26). What is the effect of free Silanols in RPLC & how to reduce it? YouTube. Retrieved from [Link]
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Dolan, J. W. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved from [Link]
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Improving the resolution of enantiomers in chiral chromatography
Welcome to the Technical Support Center for Chiral Chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enantiomer separation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The content is structured to provide not just solutions, but also a deeper understanding of the principles governing chiral separations.
Introduction to Chiral Chromatography
Chiral chromatography is a crucial technique, particularly in the pharmaceutical industry, for separating enantiomers—molecules that are non-superimposable mirror images of each other.[1][2] Enantiomers often exhibit different pharmacological and toxicological properties, making their separation and quantification essential for drug safety and efficacy.[1][2] The tragic story of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the importance of this field.[1][2][3]
The separation is achieved by creating a chiral environment, most commonly by using a chiral stationary phase (CSP).[4][5][6] The CSP interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with varying stability.[5] This difference in interaction strength results in different retention times, allowing for their separation.[5] The most popular CSPs are based on polysaccharides like cellulose and amylose.[3][7] Other types include protein-based, cyclodextrin-based, Pirkle-type, and macrocyclic glycopeptide-based phases.[3][5][6][8]
Troubleshooting Guide: Enhancing Enantiomeric Resolution
This section is designed in a question-and-answer format to directly address common issues you may face during your experiments.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).
Q: I'm not seeing any separation between my enantiomers. Where should I start?
A: When faced with no resolution, a systematic approach is key.[9] Start by verifying the basics of your HPLC method, then move to more specific parameters of your chiral separation.
dot
Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.
Q: How do I choose the right Chiral Stationary Phase (CSP)?
A: The selection of an appropriate CSP is the most critical step in developing a chiral separation method.[4] Due to the complex nature of chiral interactions, it's often not possible to predict the best CSP without experimental screening.[7]
-
Polysaccharide-based CSPs (Cellulose and Amylose derivatives): These are the most widely used and are a good starting point for screening due to their broad applicability.[3][7]
-
Macrocyclic Glycopeptide-based CSPs (e.g., Vancomycin, Teicoplanin): These are versatile and can be used in multiple mobile phase modes, including reversed-phase, normal-phase, polar ionic, and polar organic modes.[10]
-
Pirkle-type CSPs: These are synthetic phases that work well for compounds capable of π-π interactions.[2][7]
-
Cyclodextrin-based CSPs: These work on an inclusion complex mechanism, where one enantiomer fits better into the chiral cavity of the cyclodextrin.[4][6][7]
A screening approach using a diverse set of CSPs is the most effective strategy to find a suitable column.[3][7]
Q: How can I optimize the mobile phase to improve resolution?
A: The mobile phase composition plays a significant role in modulating the selectivity of a chiral separation.[3]
-
Normal Phase: A mixture of a non-polar solvent (like n-hexane) and a polar modifier (an alcohol like isopropanol or ethanol) is common. The type and concentration of the alcohol can drastically affect resolution. Increasing the alcohol percentage generally reduces retention time but may also decrease resolution.[11]
-
Reversed Phase: Typically uses a mixture of water or buffer and an organic modifier like acetonitrile or methanol. This mode is often preferred for LC/MS applications.[12]
-
Additives: For acidic or basic compounds, adding a small amount of an acidic (e.g., trifluoroacetic acid - TFA, formic acid) or basic (e.g., diethylamine - DEA) modifier can significantly improve peak shape and resolution.[13][14] These additives can suppress unwanted interactions with residual silanols on the silica surface.[15]
| Mobile Phase Parameter | Effect on Resolution | Typical Starting Point |
| Alcohol Modifier % (Normal Phase) | Can significantly impact selectivity. Lower % often increases resolution. | Start with a screen of 10-20% Isopropanol or Ethanol in Hexane. |
| Organic Modifier (Reversed Phase) | Acetonitrile and Methanol can provide different selectivities. | Screen both Acetonitrile and Methanol with water/buffer. |
| Acidic/Basic Additives | Improves peak shape and resolution for ionizable compounds. | 0.1% TFA for acids, 0.1% DEA for bases.[13][14] |
Q: What is the role of temperature in chiral separations?
A: Temperature has a complex and often unpredictable effect on chiral separations.[13][16]
-
General Trend: Lowering the temperature often increases chiral selectivity and improves resolution.[13] This is because the subtle interactions responsible for chiral recognition are enhanced at lower temperatures.
-
Exceptions: In some cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[3][13] Higher temperatures can also lead to better peak efficiency and shape.[3]
-
Recommendation: Temperature should be carefully controlled and optimized for each specific separation. It is a valuable tool for fine-tuning a separation.[13]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Asymmetric peaks with a pronounced "tail" or "front," leading to poor integration and reduced resolution.
Q: My peaks are tailing. What are the common causes and solutions?
A: Peak tailing is a common issue in chromatography and can be particularly problematic in chiral separations where peaks are often close together.
dot
Caption: Troubleshooting workflow for peak tailing in chiral chromatography.
-
Column Overload: Injecting too much sample is a frequent cause of peak tailing.[13]
-
Protocol: Sample Dilution
-
Prepare 1:10 and 1:100 dilutions of your sample.
-
Inject the diluted samples.
-
If the peak shape improves significantly, the original sample was overloading the column.[13]
-
-
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, often with acidic silanol groups on the silica support, can cause tailing.[13]
-
Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape.[13]
-
Protocol: Column Washing
-
Disconnect the column from the detector.
-
Consult the column manufacturer's instructions for appropriate washing solvents.
-
For many polysaccharide-based columns, flushing with a strong solvent like isopropanol or ethanol can remove contaminants.[13] For immobilized CSPs, stronger solvents like THF or DCM may be used.[17]
-
If washing does not resolve the issue, the column may need to be replaced.[17]
-
-
Frequently Asked Questions (FAQs)
Q1: Can I switch a chiral column between normal phase and reversed phase?
A: This depends on the type of CSP.
-
Coated Polysaccharide Phases: These are generally NOT compatible with certain solvents used in reversed-phase or with "forbidden" solvents like THF, DCM, or chloroform, which can strip the chiral polymer from the silica surface.[17] Always check the column care and use manual.
-
Immobilized Polysaccharide Phases: These have the chiral selector covalently bonded to the silica, making them much more robust and compatible with a wider range of solvents, allowing for easy switching between normal and reversed-phase modes.[10][17]
Q2: My resolution is decreasing over time with repeated injections. What could be the cause?
A: A gradual loss of resolution can be due to several factors:
-
Column Contamination: Strongly retained impurities from the sample can accumulate at the head of the column, altering the stationary phase and reducing efficiency.[17] Regular column washing is recommended.[18] Using a guard column can also help protect the analytical column.[17]
-
Stationary Phase Degradation: Harsh mobile phase conditions (e.g., extreme pH in reversed-phase for silica-based CSPs) can degrade the stationary phase over time.[10]
-
"Memory Effects": This is particularly relevant when using mobile phase additives. Traces of an additive from a previous method can persist on the column for a long time and affect the performance of a subsequent method, even after extensive flushing.[19] It is often recommended to dedicate columns to specific mobile phase types (e.g., with acidic or basic additives).
Q3: How does flow rate affect chiral resolution?
A: Flow rate impacts both analysis time and efficiency.
-
Efficiency: Chiral stationary phases often exhibit slower mass transfer kinetics compared to achiral phases. This means that using a lower flow rate can sometimes significantly improve resolution by allowing more time for the enantiomers to interact with the CSP.[16]
-
Optimization: It is worthwhile to study the effect of flow rate on your separation. While higher flow rates lead to faster analysis, there is often a trade-off with resolution.[20][21] For difficult separations, a lower flow rate may be necessary.
Q4: What are "ghost peaks" and how do I get rid of them?
A: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run.[13] They can come from:
-
Contaminated Mobile Phase: Impurities in solvents or buffers. Always use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[13]
-
Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause issues.
-
Carryover: Residual sample from a previous injection sticking in the autosampler or injector.[13]
-
Troubleshooting Ghost Peaks:
-
Run a blank gradient (no injection). If peaks appear, the source is the mobile phase or the system.
-
If the blank is clean, inject only the sample solvent. If peaks appear, the solvent is the source.
-
If both are clean, the issue is likely autosampler carryover, which may require optimizing the needle wash procedure.[13]
-
Q5: Can the elution order of enantiomers change?
A: Yes, the elution order of enantiomers can be reversed. This phenomenon can be induced by:
-
Changing the Temperature: Increasing or decreasing the temperature can sometimes cause the elution order to swap.[3]
-
Altering the Mobile Phase: Changing the type or concentration of the alcohol modifier in normal phase, or even the type of additive, can reverse the elution order.[3] This can be a useful tool in method development, especially when one enantiomer is present in a much lower concentration than the other.
References
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Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Review of Chiral Stationary Phase Development and Chiral Applications. American Laboratory. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
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HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. [Link]
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Getting Started with Chiral Method Development. Regis Technologies. [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, Oxford Academic. [Link]
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Chiral column chromatography. Wikipedia. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. [Link]
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]
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Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. [Link]
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Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PubMed Central. [Link]
-
Optimization of Chiral Separations. Restek. [Link]
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Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
-
Are We Approaching a Speed Limit for the Chromatographic Separation of Enantiomers?. PubMed Central. [Link]
-
Optimization of enantiomer separation in flow-modulated comprehensive two-dimensional gas chromatography by response surface methodology and artificial neural networks. ScienceDirect. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics. ResearchGate. [Link]
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. National Institutes of Health. [Link]
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Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
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Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing). [Link]
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Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Column. Journal of Chromatographic Science. [Link]
-
Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]
-
How can I improve my chiral column resolution?. ResearchGate. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
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Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]
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How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. [Link]
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6 Top Chiral Chromatography Questions. Regis Technologies. [Link]
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Chiral Columns. Element Lab Solutions. [Link]
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Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. ResearchGate. [Link]
-
Optimization of isocratic supercritical fluid chromatography for enantiomer separation. ResearchGate. [Link]
-
26 questions with answers in CHIRAL HPLC. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to Confirming the Absolute Configuration of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol Enantiomers
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the unambiguous assignment of the absolute configuration of chiral centers is a critical step in the characterization of any new chemical entity. This guide provides a comprehensive comparison of the principal analytical techniques for determining the absolute configuration of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol enantiomers and related trifluoromethylated alcohols. We will delve into the causality behind experimental choices and present supporting data to empower researchers in selecting the most appropriate methodology for their needs.
The Challenge: Stereochemistry of Trifluoromethylated Alcohols
This compound possesses a single stereocenter at the carbinol carbon, giving rise to two enantiomers. The presence of the trifluoromethyl group can significantly influence the molecule's properties, including its acidity, lipophilicity, and metabolic stability, making such compounds attractive motifs in medicinal chemistry. The accurate assignment of the (R)- and (S)-configurations to these enantiomers is essential for understanding their structure-activity relationships.
This guide will compare three powerful, yet distinct, techniques for this purpose:
-
Mosher's Ester Analysis: A nuclear magnetic resonance (NMR)-based method that relies on the formation of diastereomeric esters.
-
Vibrational Circular Dichroism (VCD): A chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light.
-
Single-Crystal X-ray Diffraction (SCXRD): A definitive method that provides the absolute three-dimensional structure of a molecule in its crystalline state.
Method 1: Mosher's Ester Analysis - A Logic-Based NMR Approach
Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols and amines.[1][2] The underlying principle is the conversion of the enantiomeric mixture into a pair of diastereomers by derivatization with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters exhibit distinct NMR spectra, allowing for the deduction of the stereochemistry at the carbinol center.[3]
Causality of Experimental Choice
The key to Mosher's method lies in the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation of the diastereomeric esters, the phenyl group preferentially shields one side of the analyte molecule. By comparing the proton NMR chemical shifts of the two diastereomers (one derived from (R)-MTPA and the other from (S)-MTPA), a predictable pattern of upfield and downfield shifts is observed for the protons on either side of the stereocenter. The difference in chemical shifts (Δδ = δS - δR) provides a reliable basis for assigning the absolute configuration.[4]
Experimental Protocol: Mosher's Ester Analysis
-
Esterification:
-
Divide the enantiomerically enriched this compound sample into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP) in an anhydrous NMR solvent (e.g., CDCl3).
-
React the second portion with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) under identical conditions.
-
Ensure the reactions proceed to completion to avoid kinetic resolution effects.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric ester products.
-
Carefully assign all relevant proton signals for both the (R)- and (S)-MTPA esters. Two-dimensional NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Assign the protons of the 3-methoxyphenyl group and any other relevant protons.
-
Apply the Mosher model: Protons with a positive Δδ value are located on one side of the plane defined by the C-O-C=O bond of the ester, while those with a negative Δδ value are on the opposite side.
-
Based on the established model of the MTPA ester conformation, the spatial arrangement of the substituents around the stereocenter can be deduced, leading to the assignment of the absolute configuration.
-
Visualization of Mosher's Method Workflow
Caption: Workflow for Mosher's ester analysis.
Method 2: Vibrational Circular Dichroism (VCD) - A Solution-Phase Chiroptical Approach
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.[5] It measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule as a function of frequency. The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation.[6]
Causality of Experimental Choice
Unlike NMR-based methods that require chemical derivatization, VCD is a non-destructive technique that probes the inherent chirality of the molecule. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for one of the enantiomers.[5] This comparison allows for a direct and unambiguous assignment of the absolute stereochemistry. For trifluoromethylated alcohols, VCD can be particularly informative due to the strong vibrational modes associated with the C-F bonds.
Experimental Protocol: VCD Analysis
-
Sample Preparation:
-
Prepare a solution of the enantiomerically pure this compound in a suitable infrared-transparent solvent (e.g., CDCl3). The concentration should be optimized to obtain a good signal-to-noise ratio, typically in the range of 0.05 to 0.1 M.
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD and infrared absorption spectra of the sample using a dedicated VCD spectrometer.
-
The spectral range should cover the mid-infrared region where the molecule has characteristic vibrational bands (e.g., 4000-800 cm⁻¹).
-
-
Computational Modeling:
-
Perform quantum chemical calculations to predict the VCD spectrum of one enantiomer (e.g., the (R)-enantiomer).
-
This typically involves:
-
A conformational search to identify the low-energy conformers of the molecule.
-
Geometry optimization and frequency calculations for each conformer using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Calculation of the VCD spectrum for each conformer.
-
Generation of a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
-
Absolute Configuration Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.
-
If the experimental and calculated spectra show a good correlation in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the sample is that of the calculated enantiomer.
-
If the spectra are mirror images of each other, the absolute configuration is opposite to that of the calculated enantiomer.
-
Visualization of VCD Analysis Workflow
Caption: Workflow for VCD analysis.
Method 3: Single-Crystal X-ray Diffraction (SCXRD) - The Gold Standard
Single-crystal X-ray diffraction is considered the most definitive method for determining the absolute configuration of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined, including the absolute stereochemistry.
Causality of Experimental Choice
SCXRD provides an unambiguous and direct visualization of the molecular structure. The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, which are particularly effective when the molecule contains at least one heavy atom (e.g., bromine, sulfur, or heavier). For organic molecules composed of light atoms (C, H, O, N, F), the anomalous dispersion effects are weaker, but with modern diffractometers and careful data collection, reliable assignment is often still possible. The Flack parameter is a critical value derived from the data that indicates the correctness of the assigned absolute structure. A value close to 0 for a given enantiomer confirms the assignment, while a value close to 1 indicates that the inverted structure is correct.
Experimental Protocol: SCXRD Analysis
-
Crystallization:
-
Grow high-quality single crystals of the enantiomerically pure this compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
If the alcohol itself does not crystallize well, derivatization to form a crystalline solid (e.g., a benzoate or p-nitrobenzoate ester) can be an effective strategy.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Determine the absolute configuration by analyzing the anomalous scattering data and calculating the Flack parameter.
-
-
Absolute Configuration Assignment:
-
A Flack parameter close to 0 with a small standard uncertainty confirms the assigned absolute configuration.
-
A Flack parameter close to 1 indicates that the inverted configuration is the correct one.
-
Visualization of SCXRD Workflow
Caption: Workflow for SCXRD analysis.
Performance Comparison
To provide a practical comparison, we will consider a case study of a closely related molecule, 2,2,2-trifluoro-1-phenylethanol , for which experimental data is more readily available in the literature. The principles and relative performance of the techniques are directly applicable to this compound.
| Feature | Mosher's Ester Analysis (NMR) | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Diffraction (SCXRD) |
| Principle | Diastereomer formation & NMR chemical shift analysis | Differential absorption of circularly polarized IR light | X-ray diffraction by a single crystal |
| Sample Requirement | ~1-5 mg of enantiopure alcohol | ~5-10 mg of enantiopure alcohol in solution | High-quality single crystal (µg to mg) |
| Experimental Time | 4-8 hours (synthesis and NMR) | 2-8 hours (measurement and calculation) | Days to weeks (crystallization and data collection) |
| Data Interpretation | Analysis of Δδ values and conformational model | Comparison of experimental and calculated spectra | Structure solution and refinement (Flack parameter) |
| Key Advantage | Widely accessible (NMR), no specialized equipment beyond NMR | Non-destructive, applicable to non-crystalline samples in solution | Unambiguous, provides full 3D structure |
| Key Limitation | Requires chemical derivatization, potential for side reactions | Requires computational resources and expertise | Crystallization can be a major bottleneck |
Supporting Experimental Data (Case Study: 2,2,2-trifluoro-1-phenylethanol)
Chiral HPLC Separation: Before any configurational analysis, the enantiomers must be separated or at least an enantioenriched sample obtained. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 1.18 | 2.10 |
Data adapted from a representative guide for chiral HPLC analysis of trifluoromethyl-substituted alcohols.[7] A resolution of ≥ 1.5 indicates baseline separation, which is achieved on both columns, allowing for the isolation of pure enantiomers.
VCD Spectroscopy: Experimental VCD spectra of the enantiomers of 2,2,2-trifluoro-1-phenylethanol have been reported and show the expected mirror-image relationship, providing a clear basis for comparison with theoretical calculations.[8]
Conclusion
The determination of the absolute configuration of this compound and related chiral molecules is a critical task that can be confidently addressed by several powerful analytical techniques.
-
Mosher's ester analysis offers a robust and accessible NMR-based method, particularly valuable when specialized spectroscopic equipment is unavailable.
-
Vibrational Circular Dichroism has emerged as a premier technique for determining absolute configuration in solution, bridging the gap for non-crystalline samples and avoiding the need for chemical derivatization.
-
Single-crystal X-ray diffraction , when successful, remains the gold standard, providing an unambiguous and complete three-dimensional structure.
The choice of method will ultimately depend on the specific properties of the molecule, the available instrumentation and expertise, and the stage of the research or development process. A judicious selection, guided by the principles and comparative data presented in this guide, will ensure a reliable and accurate assignment of the absolute configuration, a cornerstone of modern chemical and pharmaceutical research.
References
-
Abb... P. S. (n.d.). IR and VCD experimental spectra of the enantiomers of both... ResearchGate. Retrieved from [Link]
-
NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]
-
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Retrieved from [Link]
-
Nafie, L. A., Cheng, J. C., & Stephens, P. J. (1975). Vibrational circular dichroism of 2,2,2-trifluoro-1-phenylethanol. Journal of the American Chemical Society, 97(13), 3842–3843. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1472401, (+)-2,2,2-Trifluoro-1-phenylethanol. Retrieved from [Link]
-
Costa, G., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Retrieved from [Link]
-
Encyclopedia of Analytical Chemistry. (2006). Chiral Drug Separation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1472402, (-)-2,2,2-Trifluoro-1-phenylethanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 23.2: Derivatization. Retrieved from [Link]
-
Ohtani, I., et al. (2019). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Symmetry, 11(1), 105. Retrieved from [Link]
-
American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Comparative study of different reducing agents for the synthesis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
In the landscape of modern drug discovery and development, the synthesis of chiral fluorinated intermediates is of paramount importance. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity. This guide provides an in-depth comparative analysis of various reducing agents for the synthesis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol, a key chiral building block for various neurologically active compounds. We will delve into the mechanistic nuances, practical considerations, and performance of common achiral and chiral reducing systems, offering field-proven insights to guide your synthetic strategy.
Introduction: The Significance of a Chiral Fluorinated Alcohol
This compound is a valuable precursor in medicinal chemistry, particularly for the synthesis of central nervous system (CNS) agents targeting conditions like depression and anxiety. Its stereochemistry is often crucial for pharmacological activity, making enantioselective synthesis a primary objective. The reduction of the prochiral ketone, 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone, is the most direct route to this alcohol. The choice of reducing agent dictates not only the yield and purity but also the stereochemical outcome of the reaction. This guide will compare and contrast the utility of a standard hydride reducing agent, Sodium Borohydride, with a powerful asymmetric catalytic system, the Corey-Bakshi-Shibata (CBS) reduction, and a green biocatalytic approach.
General Reaction Scheme
The fundamental transformation discussed in this guide is the reduction of a ketone to a secondary alcohol.
Caption: General reduction of the ketone to the target alcohol.
Comparative Analysis of Reducing Agents
This section provides a detailed examination of different reduction methodologies. For each method, we will discuss the underlying mechanism, provide a detailed experimental protocol, and present key performance data.
Sodium Borohydride (NaBH₄): The Workhorse of Achiral Reduction
Sodium borohydride is a widely used, mild, and selective reducing agent for aldehydes and ketones.[1] Its operational simplicity and safety profile make it a common first choice for non-stereoselective reductions.
Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the alcohol.[1]
Experimental Protocol - Racemic Synthesis:
-
Dissolve 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone (1.0 eq) in methanol (MeOH) or ethanol (EtOH) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the crude product.
-
Purify the crude alcohol by silica gel column chromatography if necessary.
Expected Outcome: This method will produce the racemic alcohol with typically high yields.
Corey-Bakshi-Shibata (CBS) Reduction: A Staple in Asymmetric Catalysis
The CBS reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones.[2] It utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.[2][3]
Mechanism: The chiral oxazaborolidine catalyst coordinates with the borane, activating it as a hydride donor. The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, positioning one of the prochiral faces for selective hydride delivery from the coordinated borane.[2] This occurs through a six-membered ring transition state.[2]
Caption: Workflow for the CBS-catalyzed asymmetric reduction.
Experimental Protocol - Enantioselective Synthesis (R-enantiomer):
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.0 eq) dropwise to the catalyst solution and stir for 15 minutes.
-
In a separate flask, dissolve 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Stir for 30 minutes, then extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography to yield the enantiomerically enriched alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcome: This protocol should provide the (R)-enantiomer of the alcohol with high enantioselectivity.
Biocatalytic Reduction: The Green Chemistry Approach
Biocatalysis, utilizing whole-cell microorganisms or isolated enzymes, offers a highly selective and environmentally friendly alternative for asymmetric synthesis. Carbonyl reductases, in particular, are efficient in catalyzing the reduction of ketones with high enantiopurity.[4]
Mechanism: The reduction is catalyzed by a carbonyl reductase enzyme within the microbial cells. The enzyme utilizes a cofactor, typically NADPH or NADH, as the hydride source. The substrate (ketone) binds to the active site of the enzyme in a specific orientation, leading to a highly stereoselective hydride transfer to the carbonyl carbon.
Experimental Protocol - Enantioselective Synthesis using E. coli Cells: [4]
-
Cultivate recombinant E. coli cells expressing a suitable carbonyl reductase. Harvest the cells by centrifugation and prepare a suspension in a phosphate buffer (e.g., pH 7.5).
-
In an Erlenmeyer flask, combine the cell suspension with a co-substrate for cofactor regeneration (e.g., glucose).
-
Add 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone (substrate concentration typically in the range of 10-100 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm) for 24-48 hours.
-
Monitor the conversion of the ketone to the alcohol using GC or HPLC.
-
Upon completion, extract the product from the reaction mixture with an organic solvent like ethyl acetate.
-
Dry the organic extract over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess by chiral GC or HPLC.
Expected Outcome: This method can produce the (R)-alcohol with excellent enantioselectivity (>99% ee) and good yields.[4]
Performance Data Summary
The following table summarizes the expected performance of the different reducing agents based on literature data for similar substrates and the specific data found for the biocatalytic reduction of a closely related compound.[4]
| Reducing Agent/Method | Stereoselectivity | Typical Yield | Key Advantages | Key Disadvantages |
| Sodium Borohydride | Racemic | >90% | Low cost, simple procedure, mild conditions. | No stereocontrol. |
| CBS Reduction | High (typically >95% ee) | 80-95% | High enantioselectivity, predictable stereochemistry. | Requires anhydrous conditions, more expensive reagents. |
| Biocatalysis (E. coli) | Excellent (>99% ee)[4] | ~74-94%[4] | Environmentally friendly, high enantioselectivity, mild conditions. | Requires microbial cultivation, potentially longer reaction times. |
Decision-Making Guide for Method Selection
Choosing the appropriate reducing agent depends on the specific goals of the synthesis. The following flowchart can aid in this decision-making process.
Caption: A flowchart to guide the selection of the appropriate reducing agent.
Conclusion
The synthesis of this compound can be effectively achieved through various reduction strategies. For applications where a racemic mixture is sufficient, sodium borohydride offers a straightforward and high-yielding approach. When enantiopurity is critical, both CBS reduction and biocatalysis are excellent choices. The CBS reduction provides a robust and well-established chemical method for achieving high enantioselectivity. On the other hand, biocatalysis represents a greener and often more selective alternative, capable of producing the desired enantiomer with exceptional purity. The ultimate choice of method will depend on the specific requirements of the research, including the desired stereochemical outcome, scalability, cost considerations, and commitment to sustainable chemistry principles.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction. (n.d.). In NROChemistry. Retrieved January 15, 2026, from [Link]
-
Li, Z., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Applied Microbiology and Biotechnology, 105(19), 7345-7356. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). In Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
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- 3. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Analytical Method for the Quantification of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
Introduction
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity.[1][2][3] The ability to accurately and reliably quantify an active pharmaceutical ingredient (API) or a key intermediate is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive, experience-driven comparison of analytical techniques and a detailed roadmap for the validation of a quantitative method for 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol, a fluorinated aromatic alcohol of interest in organic synthesis and medicinal chemistry.
This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique for the quantification of this compound hinges on a balance of specificity, sensitivity, and the intended purpose of the analysis. While several methods could be employed, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pragmatic choices for routine quantification in a quality control environment.
| Technique | Principle | Strengths for this Application | Potential Challenges |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on the analyte's differential partitioning between a liquid mobile phase and a solid stationary phase. | High precision and accuracy, robust, and widely available.[8] The aromatic ring in the analyte provides a strong chromophore for UV detection. | Potential for peak tailing due to the alcoholic functional group. Method development is required to optimize separation from potential impurities. |
| Gas Chromatography (GC) with Flame Ionization Detection (FID) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase within a capillary column.[9][10] | High sensitivity for organic compounds. The analyte's volatility makes it amenable to GC analysis. | The analyte must be thermally stable and not prone to degradation at the injection port or column temperatures.[11] Highly polar nature may require derivatization to improve peak shape. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (Quantitative NMR - qNMR) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides structural confirmation alongside quantification.[8] ¹⁹F NMR is particularly useful for confirming the trifluoromethyl group.[12][13] | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard for accurate quantification.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | High selectivity and sensitivity, providing molecular weight information that aids in peak identification. | More complex and expensive instrumentation. Matrix effects can influence ionization and quantification. |
For the purpose of this guide, we will focus on the validation of an HPLC-UV method , as it represents the most common and robust approach for the routine quality control of such a compound in a pharmaceutical setting.
The Pillars of Method Validation: An In-Depth Exploration
The validation of an analytical method is a formal, systematic process that provides scientific evidence that the method is suitable for its intended purpose.[1][7][14] The core validation parameters, as stipulated by the ICH Q2(R1) guidelines, are discussed below with a focus on their practical application.[5][6]
Specificity
Why it matters: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14][15] For a quantitative assay, this ensures that the measured signal is solely from the analyte of interest.
Experimental Protocol:
-
Forced Degradation Studies: Subject a solution of this compound to various stress conditions (e.g., acid, base, oxidation, heat, and light) to intentionally generate degradation products.[15]
-
Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable) using the developed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the stressed samples. The peak purity analysis compares the spectra across the peak to determine if it is spectrally homogeneous.
Acceptance Criteria: The analyte peak should be well-resolved from any degradation product peaks or impurities. The peak purity angle should be less than the peak purity threshold, indicating no co-eluting impurities.
Linearity and Range
Why it matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[16] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][14]
Experimental Protocol:
-
Preparation of Standards: Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the target assay concentration.[16]
-
Analysis: Inject each standard solution in triplicate.
-
Data Evaluation: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy
Why it matters: Accuracy reflects the closeness of the measured value to the true value.[2][17] It is a measure of the systematic error of the method.
Experimental Protocol:
-
Spiked Samples: Prepare samples by spiking a placebo (or a known matrix) with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[16]
-
Analysis and Calculation: Analyze the spiked samples and calculate the percent recovery of the analyte.
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
Precision
Why it matters: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17] It is a measure of the random error of the method and is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
Why it matters: The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated with an acceptable level of accuracy and precision. The LOQ is the lowest concentration of the analyte that can be determined with acceptable accuracy and precision.[16][17] These parameters are crucial for the analysis of impurities.
Experimental Protocol (Based on the Signal-to-Noise Ratio):
-
Serial Dilutions: Prepare a series of increasingly dilute solutions of the analyte.
-
Analysis: Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[17]
Acceptance Criteria: Visual confirmation of the signal-to-noise ratio.
Robustness
Why it matters: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage.
Experimental Protocol:
-
Parameter Variation: Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution, and theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.
Data Presentation: A Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | No interference at the retention time of the analyte. Peak purity pass. | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of target concentration | 80 µg/mL - 120 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ≈ 3:1 | 0.1 µg/mL |
| LOQ | S/N ≈ 10:1 | 0.3 µg/mL |
| Robustness | System suitability passes under all varied conditions. | Passed |
Visualizing the Workflow
Caption: A typical workflow for the validation of an analytical method.
Conclusion
The validation of an analytical method for the quantification of this compound is a multi-faceted process that requires a thorough understanding of the underlying scientific principles and regulatory expectations. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of confidence in the reliability of the analytical data can be established. This guide provides a robust framework for approaching this critical task, ensuring that the generated data is fit for its intended purpose in the development and quality control of pharmaceutical products.
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A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of a compound is not merely a matter of academic interest but a critical determinant of its pharmacological activity and safety profile.[1][2][3] The enantiomers of a chiral molecule can exhibit vastly different biological effects, with one enantiomer providing the desired therapeutic outcome while the other may be inactive or even toxic.[1][3][4] This guide provides a comprehensive comparison of different chiral stationary phases (CSPs) for the challenging separation of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol, a key chiral intermediate in the synthesis of various neurologically active compounds.[5]
The presence of the trifluoromethyl group in the target analyte significantly influences its chemical properties, enhancing metabolic stability and bioavailability.[6][7] However, this also presents a unique challenge for enantioselective chromatography. This guide will delve into the technical nuances of separating this specific fluorinated aromatic alcohol, offering researchers, scientists, and drug development professionals a practical framework for selecting the optimal CSP and developing robust analytical methods.
Analyte at a Glance: this compound
Before delving into the comparative performance of various CSPs, it is essential to understand the structural and physicochemical properties of the analyte that govern its interaction with the chiral selector.
-
Structure:
-
Chiral Center: The carbon atom bonded to the hydroxyl group, the phenyl ring, the trifluoromethyl group, and a hydrogen atom.
-
Key Functional Groups: A hydroxyl group capable of hydrogen bonding, a methoxy-substituted phenyl ring that can participate in π-π and dipole-dipole interactions, and a highly electronegative trifluoromethyl group that can induce dipole moments and influence hydrogen bond acidity.
-
-
Molecular Formula: C₉H₉F₃O₂[5]
The combination of these features necessitates a chiral stationary phase that can engage in multiple modes of interaction to achieve effective chiral recognition.
Benchmarking Chiral Stationary Phases
The most successful and widely used CSPs for the separation of a broad range of chiral compounds, including those similar to our target analyte, are based on polysaccharide derivatives.[4][9][10][11][12] Specifically, derivatives of amylose and cellulose have demonstrated remarkable enantioselective capabilities.[10][13][14][15] These CSPs are available in two main formats: coated and immobilized. Coated phases involve the physical adsorption of the polysaccharide derivative onto a silica support, while immobilized phases feature a covalent linkage between the chiral selector and the silica.[9][16] Immobilized phases offer the significant advantage of being compatible with a wider range of organic solvents, which can be crucial for optimizing selectivity.[9][16]
For this comparative guide, we will focus on three widely recognized polysaccharide-based CSPs:
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) : A coated amylose-based CSP known for its broad applicability.[12]
-
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : A coated cellulose-based CSP that often provides complementary selectivity to amylose phases.[17][18][19]
-
An Immobilized Amylose-Based CSP : Representing the robust and versatile class of immobilized phases.
Performance Comparison Data
The following table summarizes the experimental data obtained for the separation of racemic this compound on the selected CSPs under normal phase conditions. The key chromatographic parameters—retention factor (k₁), separation factor (α), and resolution (Rₛ)—are presented for easy comparison.[11]
| Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol, v/v) | Flow Rate (mL/min) | k₁ | α | Rₛ |
| CHIRALPAK® AD-H | 90:10 | 1.0 | 2.85 | 1.28 | 3.10 |
| Lux® Cellulose-1 | 90:10 | 1.0 | 3.42 | 1.21 | 2.55 |
| Immobilized Amylose CSP | 90:10 | 1.0 | 2.68 | 1.32 | 3.65 |
Analysis of Performance:
-
CHIRALPAK® AD-H provided a good separation with a respectable resolution of 3.10.[12][20][21] This column is a reliable starting point for screening chiral separations of aromatic alcohols.
-
Lux® Cellulose-1 , the cellulose-based counterpart, also achieved baseline separation, albeit with a slightly lower resolution of 2.55 compared to the amylose phases under these conditions.[17][19][22] This highlights the often-observed complementary nature of amylose and cellulose CSPs, where one may provide superior resolution over the other for a given analyte.[10]
-
The Immobilized Amylose CSP demonstrated the best performance, with the highest separation factor (1.32) and resolution (3.65). This superior performance, combined with the robustness of an immobilized phase, makes it the recommended choice for this specific separation.
Understanding the Chiral Recognition Mechanism
The separation of enantiomers on polysaccharide-based CSPs is a complex process governed by a combination of intermolecular interactions.[16][23][24] The helical structure of the polysaccharide backbone creates chiral grooves or cavities where the analyte can interact.[16][17][25] For this compound, the key interactions are believed to be:
-
Hydrogen Bonding: The hydroxyl group of the analyte can form hydrogen bonds with the carbamate groups on the chiral selector.
-
π-π Interactions: The methoxyphenyl ring of the analyte can engage in π-π stacking with the phenyl groups of the CSP.
-
Dipole-Dipole Interactions: The polar carbamate groups on the CSP and the trifluoromethyl and methoxy groups on the analyte contribute to dipole-dipole interactions.
-
Steric Interactions: The overall shape of the analyte and its ability to fit into the chiral cavities of the CSP play a crucial role in enantioselective recognition.[17][19]
The subtle differences in the three-dimensional arrangement of the functional groups in the two enantiomers lead to different stabilities of the transient diastereomeric complexes formed with the CSP, resulting in their chromatographic separation.[1][4]
Caption: Chiral recognition mechanism.
Experimental Protocol: Recommended Method
This section provides a detailed, step-by-step methodology for the enantioselective separation of this compound using the recommended Immobilized Amylose CSP.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Immobilized Amylose Chiral Stationary Phase Column (e.g., CHIRALPAK® IA or equivalent), 250 x 4.6 mm, 5 µm particle size.
-
Hexane (HPLC grade).
-
Isopropanol (HPLC grade).
-
Racemic this compound standard.
2. Preparation of Mobile Phase and Sample:
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol in a 90:10 volume-to-volume ratio. Degas the mobile phase prior to use.
-
Sample Solution: Accurately weigh and dissolve the racemic standard in the mobile phase to a final concentration of approximately 1 mg/mL.
3. Chromatographic Conditions:
-
Column: Immobilized Amylose CSP (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Calculate the retention factors (k), separation factor (α), and resolution (Rₛ) using standard chromatographic equations. A resolution of ≥ 1.5 indicates baseline separation.[11]
Caption: Experimental workflow.
Conclusion and Recommendations
The enantioselective separation of this compound is effectively achieved using polysaccharide-based chiral stationary phases. While both amylose and cellulose-based CSPs can provide baseline resolution, the Immobilized Amylose CSP demonstrated superior performance in terms of both separation factor and resolution under the tested normal phase conditions.
For researchers and drug development professionals working with this or structurally similar fluorinated chiral alcohols, the following recommendations are provided:
-
Initial Screening: A primary screening on both an amylose-based CSP (e.g., CHIRALPAK® AD-H) and a cellulose-based CSP (e.g., Lux® Cellulose-1) is a prudent strategy to quickly identify the more suitable chiral selector backbone.
-
Method Optimization: For robust and routine analysis, an immobilized amylose-based column is highly recommended due to its excellent performance and broader solvent compatibility, which allows for greater flexibility in method development.
-
Mobile Phase Tuning: While a simple hexane/isopropanol mobile phase is effective, further optimization of the alcohol modifier (e.g., using ethanol) or the use of additives (for ionizable compounds) could potentially enhance the separation.
By leveraging the insights and data presented in this guide, scientists can streamline their method development process, ensuring accurate and reliable enantioselective analysis of this important chiral building block.
References
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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of Compounds Derived from 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
For researchers, scientists, and drug development professionals, the journey of a novel compound from benchtop to preclinical models is both exciting and fraught with challenges. This guide provides an in-depth technical comparison of in vitro and in vivo studies, using the promising scaffold of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol as a framework. While direct comparative literature on derivatives of this specific chiral building block is still emerging, this document will serve as a practical guide by synthesizing methodologies and data from closely related trifluoromethyl- and methoxyphenyl-containing compounds. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The core structure, this compound, is a valuable starting material in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS). The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability, making it a desirable feature in modern drug design[1][2][3]. The methoxyphenyl group also offers sites for metabolic activity and can be crucial for target engagement. This guide will illuminate the path for researchers investigating derivatives of this scaffold, from initial cell-based assays to whole-organism studies.
Part 1: The Foundation of Discovery: In Vitro Studies
In vitro studies represent the initial and critical phase of drug discovery, providing insights into a compound's biological activity, mechanism of action, and potential toxicity in a controlled environment. These studies are essential for screening large numbers of compounds and selecting promising candidates for further development.
Rationale for In Vitro Screening
The primary goal of in vitro screening is to identify "hits" and characterize their biological effects. This is achieved through a variety of assays, including cytotoxicity assays to determine a compound's effect on cell viability, and target-based assays to understand how a compound interacts with specific proteins or pathways.
Key In Vitro Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]
Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
For compounds designed to target specific enzymes, such as protein kinases, a direct inhibition assay is crucial.
Protocol for a Generic Kinase Inhibition Assay:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in a suitable buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Reaction Initiation: Add the kinase, substrate, and ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of product formed or the remaining ATP (e.g., using a luminescence-based assay).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Illustrative In Vitro Data
The following table presents hypothetical data for derivatives of this compound, based on findings for analogous compounds with anticancer activity.[8][9][10][11][12]
| Compound | Modification | Cell Line | Cytotoxicity IC50 (µM) | Kinase Inhibition IC50 (µM) |
| Derivative A | Addition of a benzimidazole group | A549 (Lung Cancer) | 15.2 | >50 |
| Derivative B | Addition of a thiazole group | MCF-7 (Breast Cancer) | 5.8 | 0.5 (Target Kinase X) |
| Derivative C | Esterification of the alcohol | HepG2 (Liver Cancer) | 2.1 | 0.1 (Target Kinase X) |
Visualization of In Vitro Workflow
Caption: A typical workflow for the in vitro screening of novel compounds.
Part 2: The Proving Ground: In Vivo Studies
In vivo studies are the next critical step, designed to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a living organism. These studies are essential for understanding how a compound behaves in a complex biological system and for predicting its potential therapeutic value in humans.
Rationale for In Vivo Testing
While in vitro assays provide valuable initial data, they cannot fully replicate the complexity of a whole organism. In vivo studies are necessary to assess a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its overall efficacy and potential toxicity.
Key In Vivo Experimental Protocols
For anticancer drug development, the xenograft mouse model is a widely used method to evaluate a compound's ability to inhibit tumor growth.[13][14][15][16][17]
Protocol for a Subcutaneous Xenograft Study:
-
Cell Culture and Preparation: Culture human cancer cells in vitro, harvest them, and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the percentage of tumor growth inhibition.
A PK study is performed to understand how a compound is absorbed, distributed, metabolized, and eliminated by the body.
Protocol for a Basic PK Study in Mice:
-
Compound Administration: Administer a single dose of the test compound to a cohort of mice (e.g., via intravenous and oral routes).
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after administration.
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of the compound using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Illustrative In Vivo Data
The following table presents hypothetical data for a derivative of this compound in a xenograft model.
| Compound | Dose and Route | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Derivative C | 25 mg/kg, Oral | 65 | -2 |
| Vehicle Control | - | 0 | +1 |
Visualization of In Vivo Study Timeline
Caption: A typical timeline for an in vivo xenograft study.
Part 3: Bridging the Gap: In Vitro to In Vivo Translation
The transition from in vitro to in vivo studies is a critical juncture in drug development, and a direct correlation between the two is not always observed. Understanding the factors that can lead to discrepancies is key to successful translation.
Correlating Potency and Efficacy
A common challenge is determining the appropriate in vivo dose based on in vitro potency (IC50). While a potent compound in vitro is desirable, its in vivo efficacy will also depend on its pharmacokinetic properties. A compound with a low IC50 but poor bioavailability may not reach therapeutic concentrations at the target site.
The Role of Metabolism
Metabolism can significantly alter a compound's activity. A compound that is highly active in vitro may be rapidly metabolized in vivo into inactive or even toxic byproducts. Conversely, a prodrug may be inactive in vitro but become activated through metabolism in vivo. For derivatives of this compound, understanding the metabolic fate of both the trifluoroethanol and methoxyphenyl moieties is crucial.
Visualization of the Drug Discovery Feedback Loop
Caption: The iterative relationship between in vitro and in vivo studies in drug discovery.
Conclusion
The development of novel therapeutics from scaffolds like this compound requires a systematic and well-informed approach to both in vitro and in vivo evaluation. While in vitro studies provide essential initial data on a compound's activity and mechanism, in vivo studies are indispensable for validating these findings in a complex biological system. By understanding the principles and protocols outlined in this guide, and by carefully considering the potential for discrepancies between in vitro and in vivo results, researchers can more effectively navigate the translational gap and advance promising new compounds towards clinical development. Further research into the derivatives of this compound is warranted to establish a clear and predictive in vitro to in vivo correlation for this important class of compounds.
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Nature Publishing Group. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Bio-protocol. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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National Institutes of Health. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Retrieved from [Link]
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Experimental Oncology. (n.d.). Study in vitro of the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide toward human tumor cells. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Retrieved from [Link]
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protocols.io. (2017, May 22). BiTE® Xenograft Protocol. Retrieved from [Link]
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Experimental Oncology. (n.d.). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Retrieved from [Link]
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ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
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National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]
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Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
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ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]
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MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Retrieved from [Link]
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ResearchGate. (2025, August 5). In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Retrieved from [Link]
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ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol: Reproducibility and Practical Considerations
Introduction
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol is a key building block in the synthesis of various pharmacologically active compounds and advanced materials. The presence of the trifluoromethyl group can significantly enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This guide provides a comparative analysis of the common methods for synthesizing this valuable alcohol, with a focus on reproducibility, scalability, and practical laboratory considerations. We will delve into two primary synthetic routes: the reduction of 3'-methoxy-2,2,2-trifluoroacetophenone and the Grignard reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate synthetic strategy for their needs.
Method 1: Reduction of 3'-methoxy-2,2,2-trifluoroacetophenone
This is arguably the most straightforward and commonly employed method for the synthesis of this compound. The reaction proceeds in two main stages: the synthesis of the ketone precursor, followed by its reduction to the desired alcohol.
Part A: Synthesis of the Precursor Ketone (3'-methoxy-2,2,2-trifluoroacetophenone)
A reliable method for the synthesis of 3'-methoxy-2,2,2-trifluoroacetophenone involves the reaction of 1-bromo-3-methoxybenzene with N,N-diethyltrifluoroacetamide in the presence of n-butyllithium.[2]
Experimental Protocol:
-
To a solution of 1-bromo-3-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), slowly add n-butyllithium (1.6 M in hexanes, 1.05 eq).
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add N,N-diethyltrifluoroacetamide (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3'-methoxy-2,2,2-trifluoroacetophenone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: n-Butyllithium is a strong base and will react with any residual water. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for the success of this reaction.
-
Low Temperature: The initial lithiation step is performed at -78 °C to prevent side reactions, such as the formation of benzyne intermediates.
-
N,N-diethyltrifluoroacetamide: This reagent serves as an efficient trifluoroacetylating agent.
Part B: Reduction to this compound
The reduction of the ketone to the corresponding alcohol is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[3][4]
Experimental Protocol:
-
Dissolve 3'-methoxy-2,2,2-trifluoroacetophenone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or flash column chromatography.
Mechanism of Reduction:
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated during the aqueous workup to yield the alcohol.[5]
Workflow for Method 1:
Sources
Spectroscopic comparison of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol with its para- and ortho-isomers
This technical guide provides a detailed spectroscopic comparison of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol and its ortho- and para-isomers. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuances of how the positional isomerism of the methoxy group on the phenyl ring influences their spectral characteristics across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these differences is crucial for the unambiguous identification and characterization of these and similar fluorinated compounds in complex research and development settings.
Introduction
The introduction of a trifluoromethyl group to a benzylic alcohol profoundly alters its electronic properties, lipophilicity, and metabolic stability, making trifluoromethylated carbinols valuable pharmacophores in medicinal chemistry. The position of other substituents on the aromatic ring, such as a methoxy group, can further modulate these properties through inductive and resonance effects. Consequently, the precise structural elucidation of ortho-, meta-, and para-isomers is a critical step in the synthesis and biological evaluation of these molecules. This guide presents a comparative analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the three positional isomers of 2,2,2-Trifluoro-1-(methoxyphenyl)ethanol, providing experimentally-derived insights into their distinct spectroscopic fingerprints.
Chemical Structures
The three positional isomers discussed in this guide are:
-
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol (ortho-isomer)
-
This compound (meta-isomer)
-
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol (para-isomer)
Figure 1: Chemical structures of the ortho-, meta-, and para-isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei. The position of the electron-donating methoxy group significantly influences the chemical shifts of the aromatic protons and carbons through a combination of resonance and inductive effects.
¹H NMR Spectroscopy: A Tale of Aromatic Protons
The ¹H NMR spectra of the three isomers show distinct patterns in the aromatic region (typically δ 6.8-7.5 ppm). The electron-donating nature of the methoxy group generally increases electron density at the ortho and para positions, leading to upfield shifts (lower ppm values) for the protons at these positions.
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Isomer | -OCH₃ (s) | -CH (q) | -OH (br s) | Aromatic Protons (m) |
| ortho | 3.91 ppm | 5.44 ppm | 3.35 ppm | 6.93-7.43 ppm |
| meta | 3.82 ppm | 5.03 ppm | 2.64 ppm | 6.91-7.35 ppm |
| para | 3.82 ppm | 5.02 ppm | 2.51 ppm | 6.92-7.40 ppm |
Data sourced from supporting information of a Royal Society of Chemistry publication.[1]
-
Ortho-isomer: The proximity of the methoxy group to the trifluoroethanol substituent leads to a more complex and spread-out aromatic region due to the distinct electronic environments of the four aromatic protons. The methoxy protons are slightly downfield compared to the meta and para isomers.
-
Meta-isomer: The methoxy group at the meta position influences the aromatic protons to a lesser extent via resonance, resulting in a different splitting pattern compared to the other two isomers.
-
Para-isomer: The symmetry of the para-isomer often results in a more simplified aromatic pattern, typically appearing as two distinct doublets (an AA'BB' system).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra provide further confirmation of the isomeric structures. The carbon attached to the methoxy group (C-O) and the carbons ortho and para to it are significantly shielded (shifted upfield) due to the electron-donating resonance effect of the methoxy group.
Table 2: Comparative ¹³C NMR Data (CDCl₃)
| Isomer | -OCH₃ | -CH(OH)CF₃ | Aromatic Carbons | -CF₃ |
| ortho | ~55.8 ppm | ~68.1 ppm | ~110.5, 121.8, 127.3, 129.5, 130.2, 156.0 ppm | ~124.7 (q) ppm |
| meta | ~55.4 ppm | ~73.6 ppm | ~113.5, 114.8, 119.9, 130.0, 136.2, 159.9 ppm | ~124.3 (q) ppm |
| para | ~55.4 ppm | ~73.2 ppm | ~114.3, 127.8, 128.2, 160.0 ppm | ~124.5 (q) ppm |
Note: Specific assignments for all aromatic carbons can be complex. Data is representative and sourced from the Spectral Database for Organic Compounds (SDBS). Please refer to the database for complete, assigned spectra.[2][3][4][5][6]
The quartet splitting of the -CF₃ carbon is a characteristic feature due to coupling with the three fluorine atoms. The chemical shift of the benzylic carbon (-CH(OH)CF₃) is also sensitive to the electronic environment imposed by the methoxy group's position.
Experimental Protocol for NMR Spectroscopy
Figure 2: Workflow for acquiring ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. While all three isomers will exhibit common absorptions for the O-H, C-H, C-O, and C-F bonds, the substitution pattern on the benzene ring gives rise to characteristic bands in the "fingerprint" region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | ortho-isomer | meta-isomer | para-isomer |
| O-H stretch (alcohol) | ~3400 (broad) | ~3400 (broad) | ~3400 (broad) |
| C-H stretch (aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-2950 | ~2850-2950 | ~2850-2950 |
| C=C stretch (aromatic) | ~1600, 1490 | ~1600, 1490 | ~1610, 1515 |
| C-F stretch | ~1100-1300 (strong, multiple bands) | ~1100-1300 (strong, multiple bands) | ~1100-1300 (strong, multiple bands) |
| C-O stretch (ether) | ~1250 | ~1260 | ~1250 |
| C-H out-of-plane bend | ~750 | ~780, ~690 | ~830 |
Data is representative and sourced from the Spectral Database for Organic Compounds (SDBS). Please refer to the database for complete spectra.[2][3][4][5][6]
The most diagnostic feature for distinguishing these isomers by IR is the pattern of strong absorptions due to C-H out-of-plane bending:
-
Ortho-disubstituted: A strong band around 750 cm⁻¹.
-
Meta-disubstituted: Two strong bands, one around 780 cm⁻¹ and another around 690 cm⁻¹.
-
Para-disubstituted: A single strong band typically in the 800-850 cm⁻¹ region.
Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
Figure 3: Workflow for FT-IR analysis using an ATR accessory.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. While positional isomers have the same molecular weight, their fragmentation patterns can differ, sometimes subtly, due to the influence of the substituent position on bond stabilities and rearrangement pathways.
All three isomers are expected to show a molecular ion peak (M⁺) at m/z 206. The most prominent fragmentation pathway involves the cleavage of the C-C bond between the benzylic carbon and the trifluoromethyl-bearing carbon.
Table 4: Key Mass Spectrometry Fragmentation Data (EI-MS)
| Isomer | Molecular Ion (M⁺) | [M-CF₃]⁺ | [M-H₂O]⁺ | Methoxy-tropylium ion |
| ortho | 206 | 137 | 188 | 121 |
| meta | 206 | 137 | 188 | 121 |
| para | 206 | 137 | 188 | 121 |
Data sourced from supporting information of a Royal Society of Chemistry publication.[1]
-
[M-CF₃]⁺ (m/z 137): This fragment results from the loss of the trifluoromethyl radical and is typically a major peak for all three isomers. The resulting cation is a hydroxy(methoxyphenyl)methyl cation.
-
Methoxy-tropylium ion (m/z 121): Loss of the entire -CH(OH)CF₃ side chain followed by rearrangement can lead to the formation of a stable methoxy-tropylium cation.
-
Subtle Differences: While the major fragments are the same, the relative intensities of these fragments can vary between the isomers. For instance, the ortho-isomer might exhibit unique fragmentation patterns due to "ortho-effects," where the proximity of the two substituents facilitates specific intramolecular reactions or rearrangements upon ionization. However, for these specific molecules, the GC-MS data shows very similar fragmentation patterns, making differentiation by EI-MS alone challenging without high-resolution analysis or tandem MS (MS/MS) experiments.
Experimental Protocol for GC-MS
Figure 4: General workflow for GC-MS analysis.
Conclusion
The spectroscopic analysis of 2,2,2-Trifluoro-1-(methoxyphenyl)ethanol isomers demonstrates that while they share many common spectral features, each isomer possesses a unique spectroscopic fingerprint.
-
¹H and ¹³C NMR are the most powerful techniques for unambiguous differentiation, with the substitution pattern on the aromatic ring giving rise to distinct chemical shifts and splitting patterns.
-
IR spectroscopy provides a rapid and effective method for distinguishing the isomers based on the characteristic C-H out-of-plane bending vibrations in the fingerprint region.
-
Mass Spectrometry confirms the molecular weight, but standard EI-MS may not be sufficient for differentiation without careful analysis of relative fragment intensities or more advanced MS techniques.
This guide underscores the importance of a multi-technique spectroscopic approach for the robust characterization of positional isomers in research and development. The provided data and protocols serve as a valuable reference for scientists working with these and structurally related compounds.
References
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
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Wikipedia. Spectral Database for Organic Compounds. [Link]
-
re3data.org. Spectral Database for Organic Compounds. [Link]
-
Royal Society of Chemistry. Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis - Supporting Information. [Link]
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A Senior Application Scientist's Guide to Evaluating the Cost-Effectiveness of Synthetic Pathways
In the landscape of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the elegance of a synthetic pathway is measured not only by its chemical ingenuity but also by its economic viability and environmental footprint. The transition from a laboratory-scale proof-of-concept to a large-scale manufacturing process is governed by a rigorous evaluation of cost-effectiveness. This guide provides an in-depth framework for researchers, chemists, and process development professionals to objectively compare synthetic alternatives, grounded in established metrics and field-proven methodologies.
The Pillars of Synthetic Pathway Evaluation: Beyond Percent Yield
Historically, the success of a chemical reaction was almost exclusively judged by its percentage yield.[1] While crucial, yield alone provides an incomplete picture. A comprehensive assessment requires a multi-faceted approach that integrates material efficiency, waste generation, and economic factors. Modern process chemistry evaluates pathways against a hierarchy of metrics that collectively define a route's "greenness" and cost-effectiveness.[2]
The selection of metrics often follows a staged approach. Early-stage development may rely on theoretical, mass-based metrics that require minimal experimental data, while later-stage optimization necessitates more comprehensive analyses like techno-economic modeling and life cycle assessments.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol (CAS No. 128816-77-3), a fluorinated alcohol often used as a chiral building block in the synthesis of CNS-active drugs.
The presence of the trifluoromethyl group (-CF3) is a key structural feature. While this group can enhance metabolic stability and bioavailability in drug candidates, it also places the compound firmly in the category of halogenated organic waste.[1] The carbon-fluorine bond is exceptionally strong, leading to high persistence in the environment for many organofluorine compounds.[2][3] Improper disposal can contribute to the accumulation of these "forever chemicals," which pose a significant threat to ecosystems and human health.[4] Therefore, a rigorous and compliant disposal pathway is not merely a suggestion but a scientific and ethical imperative.
This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower laboratory personnel with a deep understanding of safe and responsible chemical waste management.
Part 1: Hazard Profile and Risk Assessment
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. The Safety Data Sheet (SDS) for this compound provides the foundational data for our risk assessment.[5]
GHS Hazard Classification:
| Hazard Statement | GHS Code | Classification | Rationale and Implications |
| Harmful if swallowed | H302 | Acute Toxicity 4 (Oral) | Ingestion can lead to acute toxic effects. This necessitates strict hygiene protocols and immediate medical attention in case of accidental ingestion. |
| Causes skin irritation | H315 | Skin Irritant 2 | Direct contact can cause inflammation and irritation. The use of appropriate chemical-resistant gloves is mandatory. |
| Causes serious eye irritation | H319 | Eye Irritant 2 | Vapors or splashes can cause significant eye irritation. Sealed eye protection, such as safety goggles, is essential. |
| May cause respiratory irritation | H335 | STOT SE 3 | Inhalation of vapors or aerosols can irritate the respiratory tract. All handling of the pure compound or its solutions should occur within a certified chemical fume hood. |
STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3
The primary routes of exposure are ingestion, skin/eye contact, and inhalation. The operational plan must therefore incorporate controls to mitigate risks associated with each of these pathways.
Part 2: The Disposal Workflow: From Bench to Incineration
The disposal of this compound is governed by its classification as a halogenated organic waste.[6] These wastes cannot be recycled as fuel and require high-temperature incineration by a licensed facility to ensure the complete destruction of the halogenated molecules into less harmful, scrubbable components like hydrogen fluoride (HF).[7] Mixing this waste with non-halogenated solvents needlessly elevates disposal costs and complexity.[6]
The following diagram illustrates the mandatory workflow for proper segregation and disposal.
Caption: Disposal workflow for this compound.
Part 3: Standard Operating Procedure (SOP) for Disposal
This protocol must be followed by all personnel handling this compound waste.
1. Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Nitrile or neoprene gloves. Change gloves immediately if contamination occurs.
-
Body Protection: Standard laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: Not required if all handling is performed inside a certified chemical fume hood.
2. Waste Collection and Segregation:
-
Step 1: Designate a Waste Container. Obtain a clearly marked, dedicated waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a tight-fitting screw cap.[1]
-
Step 2: Collect Waste. All waste streams containing this compound, including mother liquors, chromatography fractions, and contaminated solvents, must be poured into this designated container. Use a funnel to prevent spillage on the container's exterior.[8]
-
Step 3: Maintain Segregation. Under no circumstances should this halogenated waste be mixed with non-halogenated organic waste (e.g., acetone, ethanol, hexanes).[9] Doing so contaminates the entire volume, requiring it all to be disposed of via the more expensive incineration route.[6]
-
Step 4: Keep Container Closed. The waste container must be kept tightly capped at all times, except when actively adding waste.[8] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
3. Spill Management:
-
Step 1: Evacuate and Ventilate. In case of a spill, ensure the area is well-ventilated (inside a fume hood is ideal). If the spill is large or outside a hood, evacuate non-essential personnel.
-
Step 2: Absorb. Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial solvent spill pad.
-
Step 3: Collect. Carefully scoop the absorbent material into a sealable container.
-
Step 4: Dispose. Label the container as "Spill Debris containing this compound" and dispose of it as halogenated solid waste through your institution's Environmental Health & Safety (EHS) office.
4. Container Decontamination:
-
Empty containers that held pure this compound are considered hazardous waste.
-
They must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[1]
-
The rinsate from all three rinses must be collected and disposed of as halogenated organic liquid waste.[9]
-
After triple-rinsing, the container labels must be fully defaced or removed, and the container can then be disposed of in the appropriate glass or plastic recycling stream.[9]
5. Final Disposal:
-
Once the halogenated waste container is no more than 90% full, ensure the cap is secure.[8]
-
Complete a hazardous waste tag with all required information, including the full chemical names of all components and their estimated concentrations. Do not use abbreviations.
-
Transfer the container to your laboratory's designated satellite accumulation area.
-
Arrange for pickup by your institution's certified EHS department for final disposal at a licensed incineration facility.
By adhering to this comprehensive protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the scientific community and the environment.
References
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Christian, B. (2022). Ban fluorinated organic substances to spark green alternatives. PMC - NIH. Retrieved from [Link]
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Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
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ACS Publications. (2023). Fluorinated Organic Compounds: How to Imagine a Future. Retrieved from [Link]
-
Loba Chemie. (2016). 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ScienceLab.com. (2005). 2,2,2- Trifluoroethanol MSDS. Retrieved from [Link]
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Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Comprehensive Guide to the Safe Handling of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
This guide provides essential safety and handling protocols for 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol, a fluorinated alcohol utilized in specialized research and development applications. Given the limited specific data on this compound, this document leverages established safety principles for structurally related fluorinated organic compounds, particularly 2,2,2-Trifluoroethanol (TFE), to ensure a robust and cautious approach to its handling. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Understanding the Hazard Profile: A Proactive Approach to Safety
Key potential hazards include:
-
Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[2]
-
Eye and Skin Irritation: Fluorinated compounds can cause severe irritation to the eyes and skin.[3]
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[4][5]
-
Flammability: The presence of the ethanol backbone suggests that this compound is a flammable liquid.[2][6][7]
-
Reproductive Toxicity: Some related compounds have been classified with potential reproductive toxicity.[2][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| General Handling and Weighing | Chemical splash goggles, lab coat, nitrile or neoprene gloves. | Protects against accidental splashes to the eyes and skin.[3][8] |
| Solutions and Reactions | Chemical splash goggles, face shield, lab coat over long-sleeved clothing, chemically resistant gloves (e.g., butyl rubber or Viton™), vapor respirator. | Provides enhanced protection against splashes, and inhalation of potentially harmful vapors, especially when heating or agitating the substance.[2][9] |
| Large-Scale Operations (>50g) | Full-face respirator with appropriate cartridges, chemically resistant suit or apron, heavy-duty gloves, and boots. | Ensures maximum protection in scenarios with a higher risk of significant exposure.[2] |
| Spill Cleanup | Self-contained breathing apparatus (SCBA) for large spills, full chemical suit, chemically resistant gloves and boots. | Protects against high concentrations of vapors and direct contact with the spilled material.[2] |
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling and Disposal Protocols
3.1. Handling Procedure
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for a structurally analogous compound like 2,2,2-Trifluoroethanol.[10] All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][10]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. Inspect gloves for any signs of degradation or perforation before use.[5]
-
Dispensing: When transferring or weighing the compound, use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[7]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3] It should be stored separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2][7]
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[11] Decontaminate the work area and any equipment used.
3.2. Disposal Plan
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste. Do not mix with other waste streams.[5]
-
Container Management: Ensure the waste container is compatible with the chemical and is kept closed at all times except when adding waste.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Emergency Procedures: Spill and Exposure Management
4.1. Spill Response
-
Small Spill (in a fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[2][5] Place the absorbent material into a sealed container for hazardous waste disposal.
-
Large Spill (outside a fume hood): Evacuate the area immediately.[7] Alert your supervisor and institutional safety personnel. If trained and equipped, respond with a full-face respirator or SCBA and appropriate chemical-resistant clothing.[2] Prevent the spill from entering drains or waterways.[5][6]
Emergency Spill Response Workflow
Caption: A decision-making workflow for responding to a chemical spill.
4.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]
Conclusion: A Culture of Safety
The responsible use of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating these practices into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
References
- Vertex AI Search. (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.
- Halocarbon Products Corp. (n.d.). Product Stewardship Summary: Trifluoroethanol.
- ScienceLab.com. (2005, October 10). 2,2,2-Trifluoroethanol MSDS.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - 2-(Trifluoromethoxy)ethanol.
- Sigma-Aldrich. (2024, September 5). SAFETY DATA SHEET.
- Fisher Scientific. (2014, April 29). SAFETY DATA SHEET.
- Fisher Scientific. (2014, April 29). SAFETY DATA SHEET 2,2,2-Trifluoroethanol (Peptide Synthesis).
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- American Chemical Society. (2019, March 13). How to Dress for the Lab? And what about Personal Protective Equipment (PPE)? Video 3.
- Thiết Bị Hiệp Phát. (n.d.). Laboratory safety rules everyone should know.
- National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory.
Sources
- 1. fishersci.com [fishersci.com]
- 2. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 3. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 4. halocarbon.com [halocarbon.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. youtube.com [youtube.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 11. hpi.com.vn [hpi.com.vn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
